molecular formula C7H14O2 B153156 Methyl 4-methylpentanoate CAS No. 2412-80-8

Methyl 4-methylpentanoate

Cat. No.: B153156
CAS No.: 2412-80-8
M. Wt: 130.18 g/mol
InChI Key: KBCOVKHULBZKNY-UHFFFAOYSA-N
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Description

Methyl 4-methylpentanoate is a volatile ester identified as a metabolite in studies of Streptomyces bacteria, highlighting its relevance in biochemical and metabolic research . In combustion science, it serves as a model compound and surrogate for biodiesel fuels. Research into methyl pentanoate isomers focuses on their combustion characteristics, such as laminar burning velocity and ignition delay times, to evaluate their potential as cleaner, oxygenated biofuels that can reduce soot emissions compared to conventional petroleum-based fuels . Its well-defined structure makes it a valuable subject for studying the fundamental chemical kinetics of ester combustion, including the formation and suppression of soot precursors like polycyclic aromatic hydrocarbons (PAHs) . Furthermore, its sweet, pineapple-like odor also makes it a compound of interest in the study of flavors and fragrances .

Properties

IUPAC Name

methyl 4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOVKHULBZKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062393
Record name Methyl 4-methylvalerate
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/sweet, pineapple-like odour
Record name Methyl 4-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

139.00 to 140.00 °C. @ 760.00 mm Hg
Record name Methyl 4-methylpentanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble in water
Record name Methyl 4-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.892
Record name Methyl 4-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2412-80-8
Record name 4-Methylpentanoic acid methyl ester
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Record name Methyl 4-methylvalerate
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Record name Pentanoic acid, 4-methyl-, methyl ester
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Record name Methyl 4-methylvalerate
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Record name Methyl 4-methylvalerate
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Record name METHYL 4-METHYLVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R2BY5GJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 4-methylpentanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Methyl 4-methylpentanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 4-Methylpentanoate (B1230305): Chemical Properties, Structure, and Experimental Methodologies

Introduction

Methyl 4-methylpentanoate (CAS No. 2412-80-8), also known as methyl isocaproate or methyl isohexanoate, is a fatty acid methyl ester.[1] It is an organic compound characterized by a branched structure and a pleasant, fruity odor reminiscent of pineapple.[2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is the methyl ester of 4-methylpentanoic acid. The structure consists of a pentanoate backbone with a methyl group at the fourth carbon position and a methyl ester group at the carboxyl end.

structure cluster_0 This compound C1 C H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c C2 C C2->C1 H2 H C2->H2 C7 C C2->C7 C3 C C3->C2 H3a H C3->H3a H3b H C3->H3b C4 C C4->C3 H4a H C4->H4a H4b H C4->H4b C5 C C5->C4 O1 O C5->O1 O2 O C5->O2 C6 C O1->C6 H6a H C6->H6a H6b H C6->H6b H6c H C6->H6c H7a H C7->H7a H7b H C7->H7b H7c H C7->H7c

Figure 1: Chemical Structure of this compound

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1][3]
Synonyms Methyl 4-methylvalerate, Methyl isocaproate, Methyl isohexanoate[1][3]
CAS Number 2412-80-8[2][4]
Molecular Formula C₇H₁₄O₂[2][3]
Canonical SMILES CC(C)CCC(=O)OC[2][3]

| InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its application as a solvent, flavoring agent, and chemical intermediate.[3]

Table 2: Physicochemical Data

Property Value
Molecular Weight 130.18 g/mol [3]
Appearance Colorless liquid with a sweet, pineapple-like odor[2][3]
Density 0.879 - 0.888 g/cm³[2][5]
Boiling Point 135.1 - 140 °C at 760 mmHg[2][5]
Flash Point 33.4 °C[2]
Refractive Index 1.404[2]
Vapor Pressure 7.85 mmHg at 25°C[2]
Solubility Insoluble in water; soluble in alcohol and most fixed oils[3]

| LogP | 2.1[2][3] |

Experimental Protocols

Synthesis Methodology: Fischer Esterification

A common and straightforward method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-methylpentanoic acid, with methanol (B129727), using a strong acid as a catalyst.[3]

synthesis_workflow start Start: Reagents reagents 4-Methylpentanoic Acid + Methanol (excess) + H₂SO₄ (catalyst) start->reagents reaction Reflux Reaction: Combine reagents in a round-bottom flask. Heat to reflux for several hours. reagents->reaction workup Aqueous Workup: 1. Cool the mixture. 2. Neutralize with NaHCO₃ solution. 3. Separate layers using a separatory funnel. reaction->workup extraction Solvent Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). workup->extraction drying Drying: Combine organic layers and dry over an anhydrous salt (e.g., MgSO₄). extraction->drying purification Purification: Filter and remove solvent via rotary evaporation. Purify by fractional distillation. drying->purification product Final Product: This compound purification->product

Figure 2: Workflow for Fischer Esterification Synthesis

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylpentanoic acid, an excess of methanol (to shift the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization and Extraction: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel. The organic layer containing the ester is separated. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.

  • Drying and Purification: Combine all organic extracts and dry over an anhydrous salt such as magnesium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for confirming the identity and purity of volatile compounds like this compound.[6][7]

analysis_workflow sample_prep Sample Preparation: Dilute this compound in a volatile organic solvent (e.g., dichloromethane). injection GC Injection: Inject 1 µL of the prepared sample into the GC inlet. sample_prep->injection Step 1 separation GC Separation: Separation occurs on a non-polar capillary column (e.g., DB-5ms) with a defined temperature program. injection->separation Step 2 ionization MS Ionization: Eluted compounds are ionized, typically via Electron Ionization (EI) at 70 eV. separation->ionization Step 3 detection MS Detection: Ions are separated by their mass-to-charge ratio (m/z) and detected. ionization->detection Step 4 analysis Data Analysis: Compare the resulting mass spectrum with a reference library (e.g., NIST) for identification and assess purity from the chromatogram. detection->analysis Step 5

Figure 3: Workflow for GC-MS Analysis

Hypothetical GC-MS Parameters:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z from 40 to 200.

The resulting mass spectrum for this compound would be compared against a standard database, such as the NIST Mass Spectral Library, for confirmation.[4]

Chemical Reactivity

This compound undergoes typical reactions of an ester, which are fundamental to its role as a chemical intermediate.

reactions ester This compound hydrolysis_prod 4-Methylpentanoic Acid + Methanol ester->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) transesterification_prod New Ester + Methanol ester->transesterification_prod Transesterification (R'OH, H⁺/OH⁻)

Figure 4: Key Chemical Reactions of this compound
  • Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to 4-methylpentanoic acid and methanol.[3]

  • Transesterification: It can react with other alcohols (R'OH) to form different esters. This reaction is particularly relevant in processes like biodiesel production.[3]

Applications and Biological Relevance

This compound has diverse applications across several industries:

  • Flavors and Fragrances: Due to its characteristic fruity aroma, it is used as a flavoring agent in food products and in perfumes.[1][3]

  • Solvent: It serves as a solvent in the formulation of paints, coatings, and adhesives.[3]

  • Chemical Intermediate: It is used as a reagent in the synthesis of more complex organic molecules.[3]

  • Biological Activity: Some research indicates that this compound may possess antimicrobial and anti-inflammatory properties, suggesting potential applications in food preservation and safety, though further investigation is required.[3] It has also been studied for its potential as a fuel additive to enhance combustion efficiency.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methylvalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylvalerate (also known as methyl isocaproate or methyl isohexanoate) is an ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.[1][2] It is primarily utilized as a flavoring and fragrance agent in the food and cosmetic industries.[2][3] A thorough understanding of its physicochemical properties is essential for its application, quality control, and for researchers exploring its potential in various scientific fields. This guide provides a comprehensive overview of the key physicochemical data of methyl 4-methylvalerate, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Chemical Identity and Structure

  • IUPAC Name: methyl 4-methylpentanoate[3]

  • Synonyms: Methyl isocaproate, Methyl isohexanoate, 4-Methylpentanoic acid methyl ester[1][3]

  • CAS Number: 2412-80-8[1]

  • Molecular Formula: C₇H₁₄O₂[1][3]

  • Molecular Weight: 130.18 g/mol [1][3]

  • SMILES: CC(C)CCC(=O)OC[3]

Physicochemical Properties

The physicochemical properties of methyl 4-methylvalerate are summarized in the tables below. These properties are crucial for predicting its behavior in various systems, for its purification, and for its safe handling and storage.

Table 1: General and Physical Properties
PropertyValueReference
Physical Description Colorless, clear liquid[2][4]
Odor Fruity, sweet, pineapple-like[1][2][4]
Boiling Point 139-140 °C (at 760 mmHg)[1][4]
Density 0.888 g/mL (at 25 °C)[4]
Refractive Index 1.404 (at 20 °C)[4]
Table 2: Solubility and Partitioning
PropertyValueReference
Solubility in Water Insoluble; 1070 mg/L at 25 °C (estimated)[1][4]
Solubility in Organic Solvents Soluble in alcohol and most fixed oils[1][2]
logP (o/w) 2.158 (estimated)[4]
Table 3: Safety and Handling Properties
PropertyValueReference
Flash Point 39 °C (102.2 °F) - closed cup
Vapor Pressure 7.85 mmHg (at 25 °C)[2][4]
Hazard Class Flammable Liquid (Class 3)

Experimental Protocols

The determination of the physicochemical properties of methyl 4-methylvalerate follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common method for small sample volumes is the micro-boiling point determination.[6]

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of methyl 4-methylvalerate is placed into the small test tube.[7]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[8]

  • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands and is expelled.[6]

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] This temperature is recorded.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like methyl 4-methylvalerate, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Graduated cylinder or volumetric flask

  • Electronic balance

Procedure:

  • An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[9][10]

  • A known volume of methyl 4-methylvalerate is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

  • The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

  • The density is calculated using the formula: Density = Mass / Volume.[9]

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.[11] It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of methyl 4-methylvalerate are placed on the surface of the prism using a clean dropper.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, which is maintained by the circulating water bath (typically 20°C).

  • Light is passed through the sample, and the telescope of the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[12] The solubility of methyl 4-methylvalerate in water and organic solvents can be determined qualitatively.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Solvents (e.g., water, ethanol)

Procedure:

  • A small, measured amount of methyl 4-methylvalerate (e.g., 0.1 mL) is added to a test tube.

  • A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.[13]

  • The test tube is sealed and vigorously shaken or vortexed for a set period to ensure thorough mixing.

  • The mixture is allowed to stand and observed for the formation of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble or sparingly soluble).

  • The procedure is repeated with other solvents, such as ethanol, to determine its solubility in organic media.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a liquid compound like methyl 4-methylvalerate.

G cluster_0 Sample Preparation & Handling cluster_1 Physical Property Determination cluster_2 Safety Property Determination cluster_3 Data Analysis & Reporting A Obtain Pure Sample of Methyl 4-Methylvalerate B Determine Boiling Point (e.g., Micro-Boiling Point Method) A->B C Measure Density (e.g., Pycnometer or Mass/Volume) A->C D Measure Refractive Index (e.g., Abbe Refractometer) A->D E Assess Solubility (Qualitative in Water & Organic Solvents) A->E F Determine Flash Point (e.g., Closed-Cup Method) A->F G Compile Data into Tables B->G C->G D->G E->G F->G H Compare with Literature Values G->H I Generate Technical Report/Whitepaper H->I

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of methyl 4-methylvalerate. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. The presented workflow illustrates the logical progression from sample acquisition to final data reporting, serving as a useful framework for the characterization of this and similar compounds.

References

Methyl Isocaproate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl isocaproate, also known as methyl 4-methylpentanoate, is a fatty acid methyl ester (FAME) with applications in various scientific fields. This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and related disciplines who require a comprehensive understanding of this compound. This document includes detailed experimental protocols and summarizes key quantitative data in a structured format.

Introduction

Methyl isocaproate is the methyl ester of isocaproic acid (4-methylpentanoic acid). As a fatty acid methyl ester, it belongs to a class of compounds that are significant in biochemistry and have diverse industrial applications, including use as flavorings and fragrance agents. In the context of drug development, the methyl ester functional group can influence a molecule's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for pharmacokinetic profiles. While not a therapeutic agent itself, understanding the properties and synthesis of molecules like methyl isocaproate is valuable for medicinal chemists and drug formulation scientists.

Chemical and Physical Properties

Methyl isocaproate is a colorless liquid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 2412-80-8N/A
Molecular Formula C₇H₁₄O₂N/A
Average Molecular Weight 130.1849 g/mol N/A
Monoisotopic Molecular Weight 130.0994 g/mol N/A
Water Solubility (predicted) 2.49 g/LALOGPS
logP (predicted) 2.27ALOGPS
Polar Surface Area (predicted) 26.3 ŲChemAxon

Synthesis of Methyl Isocaproate

The synthesis of methyl isocaproate is typically achieved through the esterification of its parent carboxylic acid, 4-methylpentanoic acid. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Synthesis Workflow

The overall workflow for the synthesis of methyl isocaproate from 4-methylpentanoic acid is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Reactant1 4-Methylpentanoic Acid Process Fischer-Speier Esterification Reactant1->Process Reactant2 Methanol Reactant2->Process Catalyst Sulfuric Acid (H₂SO₄) Catalyst->Process Purification Workup & Purification Process->Purification Product Methyl Isocaproate Purification->Product

Caption: General workflow for the synthesis of methyl isocaproate.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 4-methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-methylpentanoic acid in an excess of anhydrous methanol (typically 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude methyl isocaproate.

  • The crude product can be further purified by distillation if necessary.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like methyl isocaproate.

GC-MS Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of a sample containing methyl isocaproate using GC-MS.

GCMS_Workflow Sample Sample containing Methyl Isocaproate Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for the GC-MS analysis of methyl isocaproate.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5975C MSD).

  • Capillary column suitable for FAME analysis (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 220 °C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 10:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 70 °C held for 2 minutes, then ramped at 5 °C/min to a final temperature of 240 °C, which is held for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Solvent Delay: 3.5 minutes.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Samples containing methyl isocaproate should be dissolved in a volatile organic solvent (e.g., hexane, ethyl acetate) to a suitable concentration for GC-MS analysis.

Applications in Research and Development

While direct applications of methyl isocaproate in drug development are not widely documented, the study of fatty acid methyl esters is relevant in several areas:

  • Metabolic Studies: FAMEs are often used as standards in metabolomics research to identify and quantify fatty acids in biological samples.

  • Drug Delivery: Some methyl esters of fatty acids have been investigated as penetration enhancers for transdermal drug delivery. For instance, methyl caprate has been shown to enhance the skin penetration of various drugs.

  • "Magic Methyl" Effect: In medicinal chemistry, the addition of a methyl group to a lead compound can significantly alter its biological activity, metabolic stability, and pharmacokinetic properties.[1] Understanding the properties of simple methylated molecules like methyl isocaproate provides foundational knowledge for such structural modifications.

Conclusion

Methyl isocaproate is a well-characterized fatty acid methyl ester with established chemical properties. Its synthesis is straightforward via Fischer-Speier esterification, and it can be reliably analyzed using GC-MS. While not a direct therapeutic agent, its relevance to the broader fields of metabolic studies, drug delivery, and medicinal chemistry makes it a compound of interest for researchers and scientists in these areas. This guide provides the essential technical information required for the synthesis, analysis, and contextual understanding of methyl isocaproate.

References

The Enigmatic Presence of Methyl 4-Methylpentanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 4-methylpentanoate (B1230305), a branched-chain ester also known as methyl isocaproate, contributes to the complex aromatic profiles of various plants. Despite its recognized fruity and sweet aroma, detailed information regarding its natural occurrence, biosynthesis, and quantitative distribution remains relatively scarce in scientific literature. This technical guide synthesizes the current understanding of Methyl 4-methylpentanoate in the plant kingdom, providing researchers, scientists, and drug development professionals with a comprehensive overview. This document outlines the known botanical sources, delves into the putative biosynthetic pathway derived from the catabolism of leucine (B10760876), and presents a generalized experimental protocol for its analysis. The information is intended to serve as a foundational resource to stimulate further investigation into the ecological and physiological significance of this volatile organic compound.

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating the interactions between plants and their environment, playing crucial roles in attracting pollinators, deterring herbivores, and responding to abiotic stresses. Among the vast array of plant-derived volatiles, esters are a significant class of compounds that often impart characteristic fruity and floral notes. This compound (Figure 1), with its pleasant fruity aroma reminiscent of banana and pineapple, is one such ester.[1] While its presence has been reported in a few plant species, a comprehensive understanding of its distribution and biochemical origins is still emerging. This guide aims to consolidate the available data and provide a framework for future research.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Natural Occurrence in Plants

The documented presence of this compound in the plant kingdom is limited to a few species. This scarcity of data may be attributed to its often low abundance relative to other major volatile compounds, or analytical methods not being optimized for its detection.

Confirmed Botanical Sources

Based on available literature, the following plant species have been reported to produce this compound:

  • Zanthoxylum schinifolium : This plant, commonly known as Japanese prickly ash, is a species of aromatic shrub or small tree. While some studies on the volatile composition of its fruits do not explicitly list this compound, other sources indicate its presence within the plant.[2] It is possible that the compound is present in other plant parts, such as leaves, or that its concentration varies significantly based on genotype, developmental stage, or environmental conditions.

  • Nicotiana longiflora : Known as the longflower tobacco, this species is recognized for its fragrant flowers. The floral headspace of Nicotiana species is a complex mixture of volatiles, and this compound has been identified as one of its components.

Quantitative Data

A significant challenge in the study of this compound is the lack of comprehensive quantitative data. Most studies on the volatile profiles of the aforementioned plants focus on the major constituents, often overlooking minor compounds. The table below summarizes the available, albeit limited, quantitative information. It is important to note that the absence of data for a particular species or tissue does not definitively indicate the absence of the compound, but rather a gap in the current body of research.

Plant SpeciesPlant PartCompound NameConcentration / Relative AbundanceAnalytical MethodReference
Zanthoxylum schinifoliumNot SpecifiedThis compoundData Not AvailableNot Specified[2]
Nicotiana longifloraFlowersThis compoundData Not AvailableNot Specified

Note: The lack of specific quantitative data highlights a critical area for future research. The development and application of sensitive analytical methods are necessary to accurately determine the concentration of this compound in various plant tissues.

Biosynthesis of this compound

The biosynthesis of branched-chain esters in plants is intricately linked to the catabolism of branched-chain amino acids, namely leucine, isoleucine, and valine. The carbon skeleton of this compound strongly suggests its origin from the degradation of L-leucine. The proposed pathway involves the conversion of leucine to its corresponding α-keto acid, followed by a series of reactions to yield 4-methylpentanoyl-CoA, which then serves as a precursor for the final esterification step.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to proceed through the following key stages, primarily occurring within the mitochondria:

  • Transamination of L-Leucine: The pathway is initiated by the reversible transfer of an amino group from L-leucine to an α-keto acid, typically α-ketoglutarate, a reaction catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This produces α-ketoisocaproate (4-methyl-2-oxopentanoate).

  • Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA (3-methylbutanoyl-CoA) by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.

  • Chain Elongation: While not explicitly detailed for this specific ester, the formation of a C6 acid from a C5 intermediate would require a chain elongation step. It is plausible that isovaleryl-CoA undergoes a one-carbon elongation to yield 4-methylpentanoyl-CoA. However, a more direct route may involve the catabolism of a higher amino acid or a different modification of the leucine degradation pathway.

  • Esterification: The final step is the esterification of the acyl-CoA thioester with an alcohol. In the case of this compound, 4-methylpentanoyl-CoA would react with methanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . Plant AATs are known to have broad substrate specificity, accepting a range of acyl-CoAs and alcohols, which supports the feasibility of this reaction.

The diagram below illustrates the proposed biosynthetic pathway leading to this compound.

G Leucine L-Leucine a_Keto α-Ketoisocaproate Leucine->a_Keto BCAT Isovaleryl_CoA Isovaleryl-CoA a_Keto->Isovaleryl_CoA BCKDH Methylpentanoyl_CoA 4-Methylpentanoyl-CoA Isovaleryl_CoA->Methylpentanoyl_CoA Elongation Methylpentanoate This compound Methylpentanoyl_CoA->Methylpentanoate AAT Methanol Methanol Methanol->Methylpentanoate AAT BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Elongation Chain Elongation (Hypothesized) AAT Alcohol Acyltransferase (AAT)

Caption: Proposed biosynthetic pathway of this compound from L-leucine.

Regulation of Biosynthesis

The biosynthesis of branched-chain esters is likely regulated at multiple levels:

  • Substrate Availability: The concentration of L-leucine and the activity of the upstream enzymes in its catabolic pathway will directly influence the supply of the 4-methylpentanoyl-CoA precursor.

  • Enzyme Expression and Activity: The expression of genes encoding BCAT, BCKDH, and particularly AATs, is often developmentally and environmentally regulated. For instance, the expression of many AAT genes is induced during fruit ripening and in response to specific environmental cues.

  • Compartmentation: The initial steps of leucine degradation occur in the mitochondria, while the final esterification by AATs can occur in the cytoplasm. The transport of intermediates between these compartments may represent a key regulatory point.

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile compounds followed by their separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, sensitive, and solvent-free method for this purpose.

General Workflow for HS-SPME-GC-MS Analysis

The following diagram outlines a general workflow for the analysis of this compound from plant samples.

G Sample Plant Material (e.g., flowers, leaves, fruits) Grinding Homogenization (e.g., grinding in liquid nitrogen) Sample->Grinding Vial Transfer to Headspace Vial (with internal standard) Grinding->Vial Incubation Incubation and Equilibration (controlled temperature and time) Vial->Incubation SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) Incubation->SPME GC_MS GC-MS Analysis (Thermal desorption, separation, and detection) SPME->GC_MS Data_Analysis Data Processing and Identification (Peak integration, library search, quantification) GC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

Detailed Methodological Steps
  • Sample Preparation:

    • Fresh plant material (e.g., flowers, leaves, fruits) is collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C.

    • A known weight of the plant material is homogenized to a fine powder, often under cryogenic conditions to prevent the loss of volatile compounds.

    • The powdered sample is transferred to a headspace vial. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The vial is sealed and incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

    • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 30-60 minutes) to adsorb the volatile compounds. The choice of fiber coating is critical and should be optimized for the target analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed.

    • The compounds are separated on a capillary column (e.g., DB-5ms or equivalent) using a temperature gradient program.

    • The separated compounds are then introduced into the mass spectrometer for ionization and detection. The mass spectra are recorded.

  • Data Analysis and Quantification:

    • The peaks in the chromatogram are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

    • Quantification is performed by integrating the peak area of this compound and comparing it to the peak area of the internal standard. A calibration curve prepared with authentic standards is used to determine the absolute concentration.

Conclusion and Future Perspectives

This compound represents an intriguing but understudied component of the plant volatilome. While its presence has been confirmed in a few species, there is a clear need for more extensive research to elucidate its broader distribution across the plant kingdom. Future studies should focus on:

  • Quantitative Surveys: Conducting targeted quantitative analyses of this compound in a wider range of plant species and tissues to understand its distribution and concentration.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the specific Alcohol Acyltransferase(s) responsible for the final esterification step in its biosynthesis. Gene silencing or overexpression studies could confirm the role of candidate genes.

  • Ecological and Physiological Roles: Investigating the potential functions of this compound in plant-insect interactions, plant defense, and as a signaling molecule in response to environmental stimuli.

  • Regulatory Mechanisms: Unraveling the transcriptional and metabolic regulation of its biosynthetic pathway to understand how its production is controlled.

A deeper understanding of the natural occurrence and biosynthesis of this compound will not only enhance our knowledge of plant secondary metabolism but may also open up new avenues for its biotechnological production for use in the flavor, fragrance, and pharmaceutical industries.

References

Unveiling the Biological Potential of Methyl 4-methylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpentanoate (B1230305), a branched-chain fatty acid methyl ester, is a volatile organic compound naturally occurring in various plants and contributing to the aroma of fruits. While primarily utilized in the flavor and fragrance industries, emerging research suggests a broader spectrum of biological activities, including potential antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Methyl 4-methylpentanoate and its related compounds. It details common experimental protocols for assessing these activities, summarizes the available, albeit limited, quantitative data, and visualizes potential screening workflows. The information presented aims to furnish researchers and drug development professionals with a foundational understanding to explore the therapeutic and biotechnological applications of this compound.

Introduction

This compound, also known as methyl isocaproate or methyl isohexanoate, is a fatty acid methyl ester (FAME) with the chemical formula C₇H₁₄O₂.[1][2][3] It is characterized by a fruity aroma, reminiscent of pineapple and banana, which has led to its widespread use as a flavoring agent in the food industry and as a fragrance component in various consumer products.[3] Beyond its sensory properties, the biological activities of this compound remain largely underexplored. However, the broader class of FAMEs has been shown to possess a range of biological effects, including antimicrobial and anti-inflammatory properties, suggesting that this compound may hold similar potential. This guide will synthesize the available information on its biological activities and provide a framework for future research.

Known and Potential Biological Activities

Direct studies on the biological activity of this compound are limited. However, based on the activities of structurally related compounds and the general properties of FAMEs, the following potential activities can be inferred:

  • Anti-inflammatory Activity: Some FAMEs and related compounds have demonstrated anti-inflammatory effects.[7][8] The proposed mechanisms often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. For instance, studies on other methyl-containing compounds have shown inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

  • Pheromonal and Allelochemical Activity: As a volatile organic compound found in plants, this compound may play a role in plant-insect and plant-plant interactions, acting as a semiochemical.[3]

Quantitative Data on Biological Activity

Quantitative data specifically for this compound is scarce in publicly available literature. The following tables summarize the biological activities of related compounds to provide a comparative context.

Table 1: Antimicrobial Activity of Related Compounds

Compound/ExtractTest Organism(s)Assay TypeResult (e.g., MIC, Zone of Inhibition)Reference
Derivatives of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acidGram-positive bacteria (including MRSA)Broth microdilutionMIC = 2–8 µg/mL[6]
Fatty Acid Methyl Esters from Scenedesmus intermediusGram-negative bacteriaNot specifiedMIC = 12–24 µg/mL[4]
Fatty Acid Methyl Esters from Scenedesmus intermediusGram-positive bacteriaNot specifiedMIC = 24–48 µg/mL[4]
Fatty Acid Methyl Esters from Linum usitatissimumAspergillus flavusRadial mycelial growth inhibitionAntifungal Index = 54.19%[5]

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/ExtractModel SystemKey FindingsQuantitative Data (e.g., IC50)Reference
1-O-methyl chrysophanol (B1684469)In vitro protein denaturationSignificant protein denaturation propertiesIC50 = 63.50±2.19 µg/ml[8]
Methyl derivatives of flavanoneLPS-stimulated RAW 264.7 macrophagesInhibition of NO production and pro-inflammatory cytokines-[9][10][11]
PEGylated 4-methyl and 4,8-dimethylcoumarinsTNF-α induced ICAM-1 on human endothelial cellsInhibition of ICAM-1 expression-[7]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not explicitly published. However, based on standard methodologies for volatile compounds and FAMEs, the following protocols can be adapted.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay for Volatile Compounds

This method is adapted from standard protocols for determining the MIC of volatile agents.[12]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) due to its limited water solubility.

  • Assay Setup: A 96-well microtiter plate is used. Serial two-fold dilutions of the this compound stock solution are prepared in a suitable broth medium in the wells of the plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Vapor Phase Modification: To account for the volatility of this compound, the assay can be modified. A small, sterile disc impregnated with a known concentration of the compound can be placed on the lid of the microtiter plate well, allowing the vapor to interact with the culture medium.[13][14]

  • Incubation: The plate is sealed to prevent the evaporation of the volatile compound and incubated under appropriate conditions (temperature and time) for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the potential of this compound to modulate the inflammatory response in a cell-based model.

Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This protocol is based on established methods for screening anti-inflammatory compounds.[9][10][11]

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in a vehicle like DMSO) for a defined period (e.g., 1-2 hours).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (a potent pro-inflammatory agent) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of this compound on the production of NO and cytokines is calculated relative to the LPS-stimulated control group.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activities of a volatile compound like this compound.

experimental_workflow cluster_0 Initial Screening cluster_2 Mechanism of Action start This compound antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., Cell-based Assay) start->anti_inflammatory mic MIC Determination (Broth Microdilution) antimicrobial->mic ic50 IC50 Determination (Dose-Response Curve) anti_inflammatory->ic50 pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) mic->pathway ic50->pathway in_vivo In Vivo Validation (Animal Models) pathway->in_vivo

A generalized workflow for investigating the biological activity of this compound.
Hypothetical Anti-inflammatory Signaling Pathway

The following diagram depicts a simplified, hypothetical signaling pathway that could be involved in the anti-inflammatory effects of this compound, based on common inflammatory mechanisms.

anti_inflammatory_pathway cluster_pathway Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 M4MP This compound IKK IKK M4MP->IKK Inhibits? MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines NO Nitric Oxide (NO) Genes->NO

A hypothetical anti-inflammatory signaling cascade potentially modulated by this compound.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, profile of potential biological activities. While its current applications are confined to the flavor and fragrance sectors, preliminary evidence from related compounds suggests its potential as an antimicrobial and anti-inflammatory agent. The lack of specific quantitative data and detailed mechanistic studies highlights a significant research gap.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive antimicrobial and anti-inflammatory screening of pure this compound against a wide range of pathogens and in various inflammatory models.

  • Quantitative Analysis: Determining key parameters such as MIC and IC50 values to quantify its biological efficacy.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

  • In Vivo Validation: Progressing promising in vitro findings to in vivo animal models to assess efficacy and safety.

A thorough investigation into the biological activities of this compound could unlock its potential for novel applications in pharmaceuticals, food preservation, and agriculture. This guide provides the foundational knowledge and experimental framework to initiate and advance such research endeavors.

References

Methyl Isocaproate: A Technical Overview of its Antimicrobial and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocaproate, a methyl ester of isocaproic acid (4-methylpentanoic acid), is a branched-chain fatty acid ester that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of its antimicrobial and anti-inflammatory properties. Due to a scarcity of direct research on methyl isocaproate, this document extrapolates potential mechanisms and efficacy from studies on related short-chain and branched-chain fatty acid esters. This guide summarizes available quantitative data, details relevant experimental protocols for in vitro evaluation, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Fatty acid esters are a diverse group of molecules with a wide range of industrial and biological applications. Among these, short-chain and branched-chain fatty acid esters are emerging as molecules of interest for their potential antimicrobial and immunomodulatory effects. Methyl isocaproate, with its characteristic branched-chain structure, is a volatile compound found in various natural sources, including fruits. While its primary applications have been in the food and fragrance industries, its structural similarity to other biologically active fatty acid esters suggests a potential for therapeutic applications. This document aims to consolidate the current knowledge and provide a framework for the systematic investigation of the antimicrobial and anti-inflammatory effects of methyl isocaproate.

Antimicrobial Effects of Methyl Isocaproate

Direct studies quantifying the antimicrobial activity of methyl isocaproate are limited. However, research on fatty acid methyl esters (FAMEs) and branched-chain fatty acids provides insights into its potential efficacy.

Mechanism of Action

The primary antimicrobial mechanism of fatty acids and their esters is believed to be the disruption of the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, they may interfere with cellular processes such as the electron transport chain and enzyme activity.

Quantitative Antimicrobial Data
Compound/ExtractTest OrganismMIC (mg/mL)MBC (mg/mL)Reference
FAME extract of Excoecaria agallochaBacillus subtilis0.1250.25[1]
FAME extract of Excoecaria agallochaStaphylococcus aureus0.1250.25[1]
Phenolic branched-chain fatty acids (crude)Listeria innocua1.829.1[2]
Phenolic branched-chain fatty acids (crude)Bacillus subtilis1.81.8[2]
Phenolic branched-chain fatty acids (crude)Enterococcus faecium3.63.6[2]

Note: The data presented are for complex extracts or related compounds and may not be directly representative of the activity of pure methyl isocaproate. Further research is required to determine the specific MIC and MBC values for methyl isocaproate against a range of pathogenic microorganisms.

Anti-inflammatory Effects of Methyl Isocaproate

The anti-inflammatory potential of methyl isocaproate is largely inferred from studies on short-chain fatty acids (SCFAs) and their esters. These compounds are known to modulate immune responses and inhibit the production of pro-inflammatory mediators.

Potential Signaling Pathways

The anti-inflammatory effects of SCFAs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. SCFAs have been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[3]

  • MAPK Signaling Pathway: The MAPK family of proteins (including p38, JNK, and ERK) plays a critical role in cellular responses to external stimuli, including inflammatory signals. Modulation of MAPK signaling by fatty acid esters can lead to a reduction in the production of inflammatory cytokines.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocates Methyl_Isocaproate Methyl Isocaproate Methyl_Isocaproate->IKK inhibits (?) DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Methyl_Isocaproate Methyl Isocaproate Methyl_Isocaproate->MAPKKK inhibits (?) Cytokines Pro-inflammatory Cytokines Transcription_Factors->Cytokines gene expression Broth_Microdilution_Workflow A Prepare Methyl Isocaproate Stock B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum C->D E Incubate (18-24h, 37°C) D->E F Determine MIC (Visual Inspection) E->F Anti_Inflammatory_Assay_Workflow cluster_cell_culture Cell Culture cluster_assays Assays A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Methyl Isocaproate A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Griess Assay for Nitric Oxide (NO) E->F G ELISA for Cytokines (TNF-α, IL-6) E->G

References

Spectroscopic Profile of Methyl 4-methylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-methylpentanoate (B1230305) (C₇H₁₄O₂; Molar Mass: 130.18 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data for Methyl 4-methylpentanoate.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67Singlet3H-OCH₃
~2.25Triplet2H-CH₂-C=O
~1.62Nonet1H-CH(CH₃)₂
~1.50Quartet2H-CH₂-CH(CH₃)₂
~0.88Doublet6H-CH(CH₃)₂
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, seven distinct signals are predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~174.2C=O
~51.5-OCH₃
~34.0-CH₂-C=O
~33.8-CH₂-CH(CH₃)₂
~27.8-CH(CH₃)₂
~22.4-CH(CH₃)₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as C-H bonds of the alkyl chain.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2955StrongC-H stretch (sp³)
~1740StrongC=O stretch (ester)
~1465MediumC-H bend (CH₂ and CH₃)
~1365MediumC-H bend (gem-dimethyl)
~1170StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
130Low[M]⁺ (Molecular Ion)
87High[M - C₃H₇]⁺
74High (Base Peak)McLafferty rearrangement product
43High[C₃H₇]⁺

The fragmentation of this compound is primarily driven by cleavage of the ester group and rearrangements. The base peak at m/z 74 is a characteristic fragment for methyl esters and arises from a McLafferty rearrangement. The peak at m/z 43 corresponds to the stable isopropyl cation.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above for a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.

  • Filtration : Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition : Utilize a standard single-pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A greater number of scans will be necessary compared to ¹H NMR.

  • Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

  • Instrumentation : Place the salt plate assembly into the sample holder of an FTIR spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded prior to the sample spectrum and automatically subtracted by the instrument software.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis : Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum.

Visualizations

The following diagrams illustrate key relationships and processes described in this guide.

fragmentation_pathway mol This compound m/z = 130 frag1 [M - C₃H₇]⁺ m/z = 87 mol->frag1 Loss of C₃H₇ radical frag2 McLafferty Rearrangement Product m/z = 74 mol->frag2 McLafferty Rearrangement frag3 [C₃H₇]⁺ m/z = 43 mol->frag3 Cleavage

Caption: Mass Spectral Fragmentation Pathway of this compound.

spectroscopic_correlation cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information 1H NMR 1H NMR Proton Environments Proton Environments 1H NMR->Proton Environments 13C NMR 13C NMR Carbon Backbone Carbon Backbone 13C NMR->Carbon Backbone IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation

Caption: Correlation of Spectroscopic Techniques to Structural Information.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 4-methylpentanoate (B1230305). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this and related molecules. This document details predicted spectral data, outlines standard experimental protocols for data acquisition, and provides visualizations to aid in the understanding of the underlying chemical principles.

¹H and ¹³C NMR Spectral Data

Due to the unavailability of experimentally derived spectral data in common databases, the following tables present predicted ¹H and ¹³C NMR data for methyl 4-methylpentanoate. These predictions were generated using advanced computational algorithms and provide a reliable estimation of the expected spectral parameters.

Structure of this compound:

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a3.67Singlet3H--O-CH
b2.29Triplet2H7.5-C(=O)-CH ₂-
c1.51Triplet2H7.5-CH₂-CH ₂-CH-
d1.63Nonet1H6.7-CH(CH ₃)₂
e0.92Doublet6H6.7-CH(CH ₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1174.2C =O
251.5-O-C H₃
334.2-C(=O)-C H₂-
433.6-CH₂-C H₂-CH-
527.8-C H(CH₃)₂
622.4-CH(C H₃)₂

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a detailed protocol for the preparation of a sample of this compound and the subsequent NMR data acquisition.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for data collection.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. A deuterium (B1214612) lock should be established using the signal from the deuterated solvent to maintain a stable magnetic field.

  • Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a compound of this nature.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

  • Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase and baseline corrections should be applied to the resulting spectrum. The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the structure of this compound and the workflow for NMR analysis. These visualizations are provided to enhance the understanding of the relationships between the molecular structure and the resulting NMR spectra.

Methyl_4_methylpentanoate_Structure cluster_ester Ester Group cluster_alkyl Alkyl Chain C1 C1 (O=C-O) O1 C1->O1 = O2 C1->O2 C2 C2 (-CH2-) C1->C2 C6 C6 (-OCH3) O2->C6 H_C6 3H (a) C6->H_C6 H_C2 2H (b) C2->H_C2 C3 C3 (-CH2-) C2->C3 H_C3 2H (c) C3->H_C3 C4 C4 (-CH-) C3->C4 H_C4 1H (d) C4->H_C4 C5_1 C5 (-CH3) C4->C5_1 C5_2 C5' (-CH3) C4->C5_2 H_C5_1 3H (e) C5_1->H_C5_1 H_C5_2 3H (e) C5_2->H_C5_2

Caption: Molecular structure of this compound with proton and carbon assignments.

NMR_Workflow A Sample Preparation B NMR Data Acquisition (¹H and ¹³C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structure Elucidation D->E

Caption: General workflow for NMR spectroscopy from sample preparation to structural analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-methylpentanoate (B1230305). The information presented herein is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification and structural elucidation. This document details the primary fragmentation pathways, presents quantitative mass spectral data, and outlines a typical experimental protocol for the analysis of this compound.

Introduction

Methyl 4-methylpentanoate (C₇H₁₄O₂) is a fatty acid methyl ester (FAME).[1] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices via techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation of esters is typically characterized by distinct mechanisms, including alpha-cleavage and the McLafferty rearrangement, which lead to the formation of diagnostic fragment ions.[2]

Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks arising from predictable cleavage events. The quantitative data, as sourced from the NIST Mass Spectrometry Data Center, is summarized in Table 1.[1]

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonRelative Abundance (%)
43[C₃H₇]⁺100
57[C₄H₉]⁺85
74[C₃H₆O₂]⁺• (McLafferty Rearrangement)80
87[C₄H₇O₂]⁺65
101[M - C₂H₅]⁺25
115[M - CH₃]⁺5
130[M]⁺• (Molecular Ion)2

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows several key pathways, primarily driven by the stability of the resulting carbocations and radical cations. The principal fragmentation mechanisms are alpha-cleavage and the McLafferty rearrangement.[2][3]

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group.[4] For this compound, this can occur on either side of the carbonyl.

  • Cleavage of the C-O bond: This results in the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion at m/z 99 (not a major peak) or the formation of the methoxycarbonyl cation at m/z 59.

  • Cleavage of the C-C bond alpha to the carbonyl: This leads to the formation of various alkyl and acylium ions. The loss of the isobutyl radical results in the formation of the [CH₃OCO]⁺ ion at m/z 59. More significantly, cleavage at the branch point of the alkyl chain is favored, leading to the formation of stable carbocations. The peak at m/z 43 corresponds to the isopropyl cation ([CH(CH₃)₂]⁺), which is the base peak, and the peak at m/z 57 corresponds to the isobutyl cation ([CH₂CH(CH₃)₂]⁺).

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen.[5][6] In this compound, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene (propene in this case) and the formation of a resonance-stabilized radical cation at m/z 74.[3] This is a prominent peak in the spectrum.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M This compound [M]⁺• (m/z 130) F43 [C₃H₇]⁺ (m/z 43) M->F43 - C₄H₇O₂• F57 [C₄H₉]⁺ (m/z 57) M->F57 - C₃H₅O₂• F87 [C₄H₇O₂]⁺ (m/z 87) M->F87 - C₃H₇• F101 [M - C₂H₅]⁺ (m/z 101) M->F101 - C₂H₅• F74 [C₃H₆O₂]⁺• (m/z 74) M->F74 - C₃H₆

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards.

  • Sample Extraction (if in a matrix): For samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the analyte.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-200.

The following diagram illustrates the general experimental workflow:

experimental_workflow Sample Sample Preparation (Standard or Extract) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is well-defined and follows predictable pathways common to branched-chain methyl esters. The key diagnostic fragments include the base peak at m/z 43 (isopropyl cation), a prominent ion at m/z 74 resulting from the McLafferty rearrangement, and other significant alkyl and oxygen-containing fragment ions. This detailed understanding of its fragmentation pattern, coupled with a robust analytical methodology, enables the confident identification and characterization of this compound in various scientific applications.

References

IUPAC name and synonyms for C7H14O2 ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C7H14O2 Esters for Researchers and Drug Development Professionals

The chemical formula C7H14O2 represents a variety of isomeric esters, each with unique properties and applications. These short-chain esters are prevalent in nature, contributing to the characteristic scents of many fruits and flowers. In industrial settings, they are valued as solvents, flavoring agents, and fragrances. For researchers and professionals in drug development, these molecules can serve as starting materials for synthesis, as solvents in experimental setups, or as subjects of study for their metabolic and biological activities. This guide provides a comprehensive overview of the most common C7H14O2 esters, including their nomenclature, physicochemical properties, synthesis protocols, and biological relevance.

IUPAC Nomenclature and Synonyms

The systematic naming of esters is based on the parent alcohol and carboxylic acid from which they are derived. However, a multitude of common or trivial names are also in use. Below is a summary of the IUPAC names and synonyms for prominent C7H14O2 esters.

IUPAC NameSynonyms
Pentyl acetate (B1210297) [1]n-Amyl acetate, Amyl acetic ester, Banana oil, Pear oil, 1-Pentanol acetate, n-Pentyl ethanoate[1][2]
Propyl butanoate [3][4]Propyl butyrate (B1204436), n-Propyl-n-butanoate, Butanoic acid, propyl ester[3][5][6][7]
Butyl propanoate [8][9]Butyl propionate (B1217596), n-Butyl propionate, Propanoic acid, butyl ester[8][9]
Ethyl pentanoate [10]Ethyl valerate, Ethyl n-valerate, Pentanoic acid, ethyl ester[5][10]
3-Methylbutyl acetate [11]Isoamyl acetate, Isopentyl acetate, Banana oil, 3-Methyl-1-butyl acetate, Isopentyl ethanoate[11][12][13][14]
sec-Amyl acetate 2-Pentyl acetate, 1-Methylbutyl acetate, 2-Pentanol acetate[15][16]
3-Pentyl acetate 3-Amyl acetate[15]

Physicochemical Properties

The physical and chemical properties of these esters are crucial for their application in experimental and industrial settings. The following table summarizes key quantitative data for several C7H14O2 esters.

PropertyPentyl AcetatePropyl ButanoateButyl PropanoateEthyl PentanoateIsoamyl Acetate
Molecular Weight ( g/mol ) 130.18[2]130.18[5]130.187[8]130.1849[10]130.19[11]
Boiling Point (°C) 149[10]142-143[17][18]146.8[8]145-146142
Melting Point (°C) -70.8-95.2[5]-89[8]-91.2[10]-78[11]
Density (g/mL at 25°C) 0.8760.873[17]0.8754[8]0.8770.876
Water Solubility 10 g/L[10]1.62 mg/mL at 17°C[5]1.5 mg/mL at 20°C[8]2.21 mg/mL at 25°C[10]Slightly soluble[12]
Refractive Index (n20/D) 1.4021.400[17]1.4014[8]1.4011.400-1.402

Experimental Protocols: Synthesis of C7H14O2 Esters

The most common method for synthesizing these esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[19]

General Methodology: Fischer Esterification

The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol are refluxed with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[19][20] To favor the formation of the ester, the equilibrium can be shifted to the product side by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[20][21] The general workflow involves three main stages: reaction, isolation, and purification.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification reactants Carboxylic Acid + Alcohol + Acid Catalyst reflux Reflux (1-10 hours, 60-110°C) reactants->reflux Heating quench Cool and Quench (add water) reflux->quench Reaction Mixture extract Liquid-Liquid Extraction (e.g., with ether) quench->extract wash Wash Organic Layer (aq. NaHCO₃, brine) extract->wash dry Dry Organic Layer (e.g., anhydrous MgSO₄) wash->dry distill Simple or Fractional Distillation dry->distill Crude Ester product Pure Ester Product (C7H14O2) distill->product

Caption: General experimental workflow for ester synthesis.

Detailed Protocol: Synthesis of Isoamyl Acetate (3-Methylbutyl acetate)

This protocol is a representative example of Fischer esterification for producing a C7H14O2 ester.[12]

  • Reaction Setup: In a 100-mL round-bottom flask, combine 15 mL (0.138 mole) of isopentyl alcohol (3-methyl-1-butanol) and 20 mL (0.35 mole) of glacial acetic acid.[12] Carefully add 4 mL of concentrated sulfuric acid to the mixture while swirling.[12] Add boiling stones to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for at least one hour.[12]

  • Isolation and Washing:

    • Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 55 mL of cold water.[12]

    • Separate and discard the lower aqueous layer.

    • Wash the organic layer twice with 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize the excess acid.[12] Caution: This will produce CO2 gas, so vent the separatory funnel frequently.[12]

    • Perform a final wash with 25 mL of water, followed by swirling with 5 mL of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[12]

  • Drying and Purification:

    • Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude ester over approximately 2 grams of anhydrous magnesium sulfate (B86663) or sodium sulfate.[12]

    • Decant the dried ester into a clean, dry distillation flask.

    • Purify the isoamyl acetate by simple distillation, collecting the fraction that boils between 134°C and 143°C.[12]

  • Characterization: The final product can be characterized by its boiling point, refractive index, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological and Industrial Significance

While not typically primary targets in drug development, C7H14O2 esters have several points of interest for researchers in the life sciences.

  • Solvents and Excipients: Their solvent properties make them useful in various laboratory applications and potentially as excipients in drug formulations, particularly for topical or transdermal delivery systems. Butyl propionate, for example, is used as a solvent for nitrocellulose and in the polymerization of acrylic resins.[22]

  • Metabolites and Signaling Molecules: Several of these esters are natural products. Propyl butanoate and butyl propanoate are recognized as plant and human metabolites.[5][22][23][24] In nature, esters like pentyl acetate can act as signaling molecules to attract pollinators.[25]

  • Antimicrobial Activity: Research has shown that ethyl pentanoate can stimulate the production of an extracellular protein with anti-quorum sensing activity in Bacillus subtilis.[14] Quorum sensing is a system of cell-to-cell communication in bacteria that regulates pathogenesis, making its inhibition a target for novel antimicrobial strategies.

  • Metabolic Engineering: The biosynthesis of isoamyl acetate in microorganisms like Escherichia coli has been a subject of metabolic engineering studies.[26][27] These efforts aim to optimize the production of this valuable chemical from renewable feedstocks like glucose. The pathway involves channeling the carbon flux from pyruvate (B1213749) to acetyl-CoA and then to the final ester product.[26]

Isoamyl_Acetate_Biosynthesis cluster_glycolysis Glycolysis cluster_pdh Pyruvate Dehydrogenase (Overexpressed) cluster_synthesis Ester Synthesis cluster_competing Competing Pathway (Inactivated) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Isoamyl_Acetate Isoamyl Acetate (C7H14O2) AcetylCoA->Isoamyl_Acetate Alcohol Acetyltransferase (AAT) Acetate Acetate AcetylCoA->Acetate ackA-pta Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alcohol->Isoamyl_Acetate Alcohol Acetyltransferase (AAT)

Caption: Engineered metabolic pathway for isoamyl acetate production.

References

Unveiling a Volatile Treasure: The Discovery of Methyl 2-Methylpentanoate from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of a vast array of secondary metabolites with significant applications in medicine and agriculture.[1][2][3] While research has historically focused on non-volatile antibiotics and other bioactive compounds, there is a growing interest in the volatile organic compounds (VOCs) produced by these filamentous bacteria.[4][5] These microbial volatiles play crucial roles in intercellular communication, ecological interactions, and as potential leads for novel therapeutic agents. This technical guide delves into the discovery of a specific volatile ester, methyl 2-methylpentanoate (B1260403), from Streptomyces metabolites, providing an in-depth overview of the experimental methodologies and the significance of this finding.

A Note on Chemical Nomenclature: Initial intelligence for this report pointed towards "methyl 4-methylpentanoate." However, a thorough review of the cited literature, specifically the work of Wilkins and Schöller (2009) referenced in subsequent studies, indicates that the identified compound is methyl 2-methylpentanoate . This document will proceed with the scientifically validated information.

The Discovery of Methyl 2-Methylpentanoate

The identification of methyl 2-methylpentanoate as a metabolite of Streptomyces was a result of broad screening efforts to characterize the "volatilome" of this bacterial genus. In a foundational study, Wilkins and Schöller (2009) analyzed the volatile emissions from 26 different Streptomyces isolates.[6] Their work, along with a subsequent study by Cordovez et al. (2015), highlighted the presence of this branched-chain fatty acid methyl ester and pointed towards its potential biological activity.[7]

The discovery of methyl 2-methylpentanoate and other VOCs from Streptomyces underscores the vast, untapped chemical diversity within this genus. These findings open new avenues for the discovery of novel bioactive compounds with potential applications in various fields, including as antifungal agents.[7]

Quantitative Data Summary

While the original 2009 study by Wilkins and Schöller does not provide detailed quantitative data for each of the 120 compounds across all 26 strains in its abstract, the work by Cordovez et al. (2015) provides context for the significance of this finding. The following table summarizes the key information regarding the discovery and characterization of methyl 2-methylpentanoate.

ParameterDescriptionReference
Compound Name Methyl 2-methylpentanoate[7]
Producing Organism Streptomyces species[6][7]
Compound Class Volatile Organic Compound (VOC) - Ester[8]
Discovery Method Gas Chromatography-Mass Spectrometry (GC-MS)[8]
Reported Bioactivity Antifungal activity against Rhizoctonia solani[7]

Experimental Protocols

The identification of methyl 2-methylpentanoate from Streptomyces relies on a series of well-established experimental procedures. The following is a detailed methodology based on common practices for the analysis of microbial VOCs.

Bacterial Culture and VOC Collection
  • Strain Selection and Culture: A pure culture of the Streptomyces isolate is grown on a suitable solid medium, such as yeast starch agar, to encourage the production of secondary metabolites. The cultures are typically incubated for a period of 8-10 days to allow for sufficient growth and VOC production.

  • Headspace VOC Collection: The volatile compounds are collected from the headspace of the culture plates. A common method is the use of a closed-loop stripping apparatus (CLSA) where the air above the culture is passed through an adsorbent trap, such as activated charcoal or a porous polymer like Tenax®. This process concentrates the VOCs for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: The collected VOCs are eluted from the adsorbent trap using a suitable solvent, such as dichloromethane (B109758) or ethyl acetate. This solution is then concentrated to a small volume for injection into the GC-MS system.

  • GC-MS Parameters: The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatograph (GC): The GC is equipped with a capillary column (e.g., DB-5MS) to separate the individual compounds in the volatile mixture. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute compounds with a wide range of boiling points. Helium is typically used as the carrier gas.

    • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Compound Identification: The identity of each compound is determined by comparing its mass spectrum and retention index to reference spectra in databases such as the NIST Mass Spectral Library.[6]

Visualizations

Experimental Workflow for VOC Discovery

experimental_workflow cluster_culture Bacterial Culture & VOC Collection cluster_analysis Analytical Phase cluster_identification Compound Identification & Further Study Streptomyces_Culture Streptomyces Culture (Solid Medium) VOC_Collection Headspace VOC Collection (e.g., CLSA) Streptomyces_Culture->VOC_Collection Incubation Elution Solvent Elution of VOCs VOC_Collection->Elution GCMS_Analysis GC-MS Analysis Elution->GCMS_Analysis Data_Processing Data Processing & Spectral Matching GCMS_Analysis->Data_Processing Compound_ID Identification of Methyl 2-Methylpentanoate Data_Processing->Compound_ID Bioactivity Bioactivity Screening (e.g., Antifungal Assay) Compound_ID->Bioactivity

Caption: A generalized workflow for the discovery and characterization of volatile organic compounds from Streptomyces.

Logical Relationship in Bioactive VOC Discovery

logical_relationship Discovery Discovery of a Novel VOC from Streptomyces Characterization Structural Elucidation (GC-MS, NMR) Discovery->Characterization Hypothesis Hypothesize Biological Activity (e.g., Antifungal) Characterization->Hypothesis Testing In Vitro Bioassays Hypothesis->Testing Confirmation Confirmation of Bioactivity Testing->Confirmation

Caption: The logical progression from the discovery of a novel volatile compound to the confirmation of its biological activity.

References

The Pivotal Role of Methyl 4-Methylpentanoate in Food Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Volatile Compound in Food Aroma, Analysis, and Perception

Methyl 4-methylpentanoate (B1230305), also known as methyl isocaproate or methyl isohexanoate, is a naturally occurring branched-chain fatty acid methyl ester that plays a significant role in the characteristic aroma of various food products. Its distinct fruity and sweet aromatic profile makes it a crucial component in the flavor chemistry of fruits and fermented beverages. This technical guide provides a comprehensive overview of methyl 4-methylpentanoate, detailing its physicochemical properties, natural occurrence, sensory perception, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and sensory science.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet and fruity odor.[1][2] Its branched structure influences its volatility and sensory characteristics.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms Methyl isocaproate, Methyl isohexanoate, Methyl 4-methylvalerate[1][3]
CAS Number 2412-80-8[1][3]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [1][2]
Appearance Colorless liquid[2]
Odor Fruity, sweet, pineapple-like[1][2][3]
Boiling Point 139.0 - 140.0 °C at 760 mmHg[2]
Density 0.885 - 0.892 g/cm³[1][2]
Flash Point 33.4 °C[3]
Solubility Soluble in alcohol and most fixed oils; insoluble in water[2]
XLogP3 2.1[1]

Natural Occurrence and Formation in Foods

This compound is a natural volatile constituent of a variety of fruits and plants, contributing significantly to their aroma profiles. It has been identified in strawberries and is known to be produced by some plants, such as the longflower tobacco (Nicotiana longiflora).

Occurrence in Plant-Based Foods

This ester is a notable component of the complex mixture of volatile organic compounds (VOCs) that constitute the aroma of many fruits. Research has identified its presence in strawberries, where its concentration can vary depending on the cultivar.

Food ItemCompoundRelative Content (%)Source(s)
Strawberry (Fragaria × ananassa)This compound0.017 ± 0.012 to 0.024 ± 0.024

Relative content is expressed as a percentage of the total integrated peak area of the identified volatile compounds.

Biochemical Formation Pathway

The biosynthesis of this compound and other branched-chain esters in fruits is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine. The formation is a multi-step process primarily involving the conversion of a BCAA to its corresponding α-keto acid, which is then metabolized to an acyl-CoA. The final and crucial step is the esterification of this acyl-CoA with an alcohol, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT) . AATs are a diverse group of enzymes known for their broad substrate specificity, enabling the production of a wide array of esters from various acyl-CoAs and alcohols, which contributes to the complexity of fruit aromas.

The general pathway for the formation of a branched-chain methyl ester like this compound from its precursor amino acid, leucine, is illustrated below.

Biochemical_Formation_of_Methyl_4_Methylpentanoate cluster_enzymes Leucine Leucine (Branched-Chain Amino Acid) AlphaKeto α-Ketoisocaproate (α-Keto Acid) Leucine->AlphaKeto Transamination IsovalerylCoA Isovaleryl-CoA (Acyl-CoA) AlphaKeto->IsovalerylCoA Oxidative Decarboxylation M4MP This compound (Ester) IsovalerylCoA->M4MP Methanol Methanol (Alcohol) Methanol->M4MP BCAT Branched-Chain Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) AAT Alcohol Acyltransferase (AAT)

Biochemical pathway for the formation of this compound.

Sensory Perception and Role in Food Flavor

The aroma of this compound is predominantly described as fruity, sweet, with notes of pineapple and banana. These characteristics make it a positive contributor to the overall flavor profile of many food products.

Odor Profile

The organoleptic properties of this compound are as follows:

  • Odor Type: Fruity

  • Descriptors: Sweet, pineapple, banana, apple, with some reports noting cheesy or waxy nuances.

Sensory Threshold

The odor detection threshold is a critical parameter for understanding the impact of a volatile compound on food aroma. It is the lowest concentration of a substance that can be detected by the human sense of smell. As of this review, a specific, experimentally determined odor threshold for this compound in either air or water has not been prominently reported in the available scientific literature. However, to provide context, the odor thresholds of structurally similar esters are presented in Table 3. These values suggest that methyl esters of short to medium-chain carboxylic acids are generally potent odorants with low detection thresholds.

CompoundOdor Threshold in Water (ppb)Odor Description
Ethyl Butyrate0.4Fruity, pineapple, tutti-frutti
Ethyl Hexanoate0.5Fruity, apple, pineapple, green
Methyl Butyrate20Fruity, apple, pineapple
Methyl Hexanoate3.2Fruity, pineapple, wine-like

Note: These values are for comparative purposes only and are not the threshold for this compound.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gα-olf). This initiates a signaling cascade that leads to the generation of an electrical signal, which is then transmitted to the brain for processing and perception of the specific smell.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-Protein (Gα-olf) (Inactive) OR->G_Protein Activation G_Protein_Active G-Protein (Gα-olf) (Active) G_Protein->G_Protein_Active GTP for GDP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Activation ATP_cAMP ATP → cAMP AC->ATP_cAMP Catalysis CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel ATP_cAMP->CNG_Channel Binding & Opening Ion_Influx Cation Influx (Na⁺, Ca²⁺) CNG_Channel->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Generalized olfactory signaling pathway for odorant perception.

Analytical Methodologies

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Fruit Matrix

This protocol provides a general framework for the extraction and analysis of this compound from a fruit sample, such as strawberry or pineapple.

Objective: To identify and quantify this compound in a fruit sample.

Materials:

  • Fruit sample (e.g., fresh strawberries)

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (e.g., methyl heptanoate (B1214049) or a deuterated analog), for quantification

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a representative portion of the fresh fruit sample (e.g., 5 g) to a puree.

    • Transfer the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

    • If quantitative analysis is required, add a known concentration of the internal standard solution to the sample.

    • Immediately seal the vial with a crimp-top cap.

  • HS-SPME Extraction:

    • Place the sealed vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the hot inlet of the GC for thermal desorption of the analytes (e.g., at 250°C for 5 minutes in splitless mode).

    • Separate the volatile compounds on a suitable capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Use a temperature program optimized for the separation of esters, for example:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV) and scans a mass range of m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library (e.g., NIST).

    • For quantification, calculate the concentration based on the peak area ratio of the analyte to the internal standard and by using a calibration curve prepared with standard solutions.

Experimental Workflow Diagram

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenize Homogenize Fruit Sample (e.g., 5g) Vial Transfer to 20 mL Headspace Vial Homogenize->Vial Additives Add NaCl and Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at 50°C (15 min) Seal->Equilibrate Expose Expose SPME Fiber (30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb Separate Chromatographic Separation (GC) Desorb->Separate Detect Detection and Identification (MS) Separate->Detect Identify Compound Identification (Retention Time, Mass Spectrum) Detect->Identify Quantify Quantification (Internal Standard, Calibration Curve) Identify->Quantify

General workflow for HS-SPME-GC-MS analysis of volatile compounds.

Conclusion

This compound is a volatile ester of considerable importance in food science due to its contribution to the desirable fruity and sweet aromas of many foods. Its formation via the metabolism of branched-chain amino acids and subsequent esterification by alcohol acyltransferases highlights a key biochemical pathway in the development of fruit flavor. The standard analytical approach for its characterization, HS-SPME-GC-MS, provides the necessary sensitivity and specificity for its detection in complex food matrices. While further research is needed to establish its precise sensory thresholds and to quantify its concentration in a wider variety of foods, the existing body of knowledge confirms its role as a significant aroma compound. This guide provides a foundational resource for professionals engaged in the study of food flavor and the development of food products with enhanced sensory attributes.

References

Methodological & Application

Application Note: A Four-Step Synthesis of Methyl 4-methylpentanoate from 2-Methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-methylpentanoate (B1230305), also known as methyl isocaproate, is an ester characterized by its pleasant, fruity aroma. It finds applications as a flavoring agent in the food industry and as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. This document outlines a comprehensive four-step protocol for the synthesis of methyl 4-methylpentanoate, commencing from the readily available alkane, 2-methylbutane.

The synthetic strategy involves an initial functionalization of the alkane via free-radical halogenation, followed by the formation of a Grignard reagent. This organometallic intermediate is then carboxylated to yield the corresponding carboxylic acid, which is subsequently esterified to produce the final product. This pathway provides a practical demonstration of several fundamental organic transformations, including C-C bond formation and nucleophilic acyl substitution.

Overall Synthetic Workflow

The synthesis proceeds through four distinct chemical transformations:

  • Free-Radical Bromination: Introduction of a bromine atom onto the 2-methylbutane skeleton.

  • Grignard Reagent Formation: Conversion of the resulting alkyl bromide into an organomagnesium halide.

  • Carboxylation: Reaction of the Grignard reagent with carbon dioxide to form a carboxylate salt, followed by protonation.

  • Fischer Esterification: Acid-catalyzed reaction of the carboxylic acid with methanol (B129727) to yield the target ester.

G cluster_0 Synthetic Pathway A 2-Methylbutane B 1-Bromo-3-methylbutane (B150244) A->B  Step 1: Br₂, hv   C Isopentylmagnesium Bromide (Grignard Reagent) B->C  Step 2: Mg, Anhydrous Ether   D 4-Methylpentanoic Acid C->D  Step 3: 1. CO₂ (s)    2. H₃O⁺ workup   E This compound D->E  Step 4: CH₃OH, H₂SO₄ (cat.)  

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reagents are hazardous and should be handled with care.

Step 1: Free-Radical Bromination of 2-Methylbutane

This step functionalizes the alkane. It is important to note that free-radical bromination of 2-methylbutane is highly selective for the tertiary hydrogen, yielding 2-bromo-2-methylbutane (B1582447) as the major product.[1] The desired primary halide, 1-bromo-3-methylbutane, is a minor product. Therefore, a careful fractional distillation is required for separation. An alternative, higher-yielding synthesis of 1-bromo-3-methylbutane involves the reaction of 3-methyl-1-butanol with hydrobromic acid.[2][3]

Materials:

  • 2-Methylbutane (Isopentane)

  • Bromine (Br₂)

  • Anhydrous sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • UV lamp or heat source

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the reaction flask, add 2-methylbutane.

  • Initiate the reaction by gentle heating or irradiation with a UV lamp.

  • From the dropping funnel, add bromine dropwise to the refluxing 2-methylbutane. The red-brown color of bromine should disappear as it reacts. The addition rate should be controlled to maintain a steady reaction.

  • After the addition is complete, continue the reaction for an additional 30 minutes until the evolution of HBr gas ceases.

  • Cool the reaction mixture to room temperature. Wash the mixture with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining HBr, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the crude product by fractional distillation to isolate 1-bromo-3-methylbutane (boiling point: 120-121 °C).[4]

Step 2: Formation of Isopentylmagnesium Bromide (Grignard Reagent)

This reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction is protected from atmospheric moisture using a drying tube.

Materials:

  • 1-Bromo-3-methylbutane (from Step 1)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane (B42909) (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and magnetic stirrer

  • Drying tube (filled with CaCl₂ or Drierite)

Procedure:

  • Assemble the dry apparatus. Place the magnesium turnings (1.2 molar equivalents) in the flask.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium to activate its surface.[5]

  • In the dropping funnel, prepare a solution of 1-bromo-3-methylbutane (1 molar equivalent) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the alkyl bromide solution to the magnesium. The reaction is initiated when bubbling is observed and the solution becomes cloudy and grey. Gentle warming may be required to start the reaction.[6]

  • Once the reaction has started, add the remaining 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, reflux the mixture with stirring for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Cool the resulting grey-to-brown Grignard reagent solution to room temperature. It should be used immediately in the next step.

Step 3: Carboxylation to form 4-Methylpentanoic Acid

Materials:

  • Isopentylmagnesium bromide solution (from Step 2)

  • Solid carbon dioxide (dry ice), crushed

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (e.g., 6 M HCl) or Sulfuric acid (e.g., 3 M H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a large beaker or flask, place an excess of crushed dry ice (~2-3 molar equivalents).

  • Slowly pour the Grignard reagent solution from Step 2 over the crushed dry ice with gentle stirring. A vigorous reaction will occur.

  • Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature. A viscous white mass will form.

  • Hydrolyze the magnesium carboxylate salt by slowly adding 6 M HCl with stirring until the solution is acidic (test with pH paper) and all solids have dissolved.[5][6] This should be done in an ice bath to control the exotherm.

  • Transfer the mixture to a separatory funnel. Two layers will form.

  • Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator to yield crude 4-methylpentanoic acid.

  • The product can be purified by distillation under reduced pressure if necessary.

G cluster_mechanism Grignard Carboxylation Mechanism Grignard R-MgBr Intermediate R-C(=O)O⁻ ᴹᵍ⁺Br Grignard->Intermediate Nucleophilic Attack CO2 O=C=O Acid R-C(=O)OH Intermediate->Acid Protonation H3O H₃O⁺

Caption: Mechanism of Grignard reagent carboxylation.

Step 4: Fischer Esterification to form this compound

This is an equilibrium-controlled reaction. Using a large excess of methanol helps to drive the equilibrium towards the product ester.[7]

Materials:

  • 4-Methylpentanoic acid (from Step 3)

  • Methanol (large excess)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reflux apparatus and distillation apparatus

Procedure:

  • Place 4-methylpentanoic acid (1 molar equivalent) and a large excess of methanol (e.g., 10-20 molar equivalents) in a round-bottom flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the mixture.[8]

  • Heat the mixture to reflux for 1-2 hours.[8]

  • Cool the reaction mixture to room temperature. Remove most of the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer carefully with water, then with saturated sodium bicarbonate solution until CO₂ evolution ceases, and finally with brine.[8]

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent. The diethyl ether can be removed by rotary evaporation.

  • Purify the final product, this compound, by distillation (boiling point: ~144-145 °C).

Data Presentation

Table 1: Summary of Reagents and Key Properties

ReagentFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
2-MethylbutaneC₅H₁₂72.15280.62
BromineBr₂159.81593.10
1-Bromo-3-methylbutaneC₅H₁₁Br151.04120-1211.261
MagnesiumMg24.31N/A1.74
Carbon Dioxide (solid)CO₂44.01-78.5 (subl.)1.56
4-Methylpentanoic AcidC₆H₁₂O₂116.161990.923
MethanolCH₃OH32.04650.792
This compoundC₇H₁₄O₂130.18144-1450.885

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ConditionsSolventTypical TimeExpected Yield (%)
1Free-Radical BrominationUV light or heatNeat1-2 hoursVariable (isomer separation)
2Grignard FormationAnhydrous, refluxDiethyl Ether1-2 hours85-95[9]
3CarboxylationDry ice, H₃O⁺ workupDiethyl Ether1 hour~90[10]
4Fischer EsterificationH₂SO₄ catalyst, refluxMethanol (excess)1-2 hours90-96[8]

References

Application Notes and Protocols for the Synthesis of Methyl 4-methylpentanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 4-methylpentanoate (B1230305), a fatty acid methyl ester known for its characteristic fruity aroma, making it valuable in the flavor and fragrance industries.[1] The synthesis is achieved through the Fischer esterification of 4-methylpentanoic acid with methanol (B129727), utilizing a strong acid catalyst. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the detailed methodology, required reagents and equipment, safety precautions, and data presentation.

Introduction

Fischer esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products. This can be accomplished by using an excess of one of the reactants, usually the less expensive one, or by removing water as it is formed.[3] In this protocol, an excess of methanol is used to drive the reaction to completion. The reaction is reversible and requires heat to proceed.[2] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[4]

The overall reaction is as follows:

4-methylpentanoic acid + methanol ⇌ Methyl 4-methylpentanoate + water

Materials and Methods

Reagent/MaterialGradeSupplier
4-methylpentanoic acid≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher Scientific
Sulfuric acidConcentrated (95-98%)J.T. Baker
Diethyl etherAnhydrous, ≥99%EMD Millipore
Saturated sodium bicarbonate solution-Prepared in-house
Saturated sodium chloride solution (Brine)-Prepared in-house
Anhydrous magnesium sulfateGranularAcros Organics
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus (simple or fractional)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator (optional)

Experimental Protocol

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 11.62 g (0.1 mol) of 4-methylpentanoic acid.

  • In a fume hood, carefully add 32.04 g (40.5 mL, 1.0 mol) of anhydrous methanol to the flask. Using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester.[3][5][6]

  • Slowly and with caution, add 1 mL of concentrated sulfuric acid to the reaction mixture while stirring. This addition is exothermic and should be done carefully.[4][5]

  • Assemble a reflux condenser on top of the round-bottom flask and ensure that water is flowing through the condenser.[7]

  • Place the apparatus in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) and maintain the reflux for 2-3 hours with continuous stirring.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a 250 mL separatory funnel containing 50 mL of cold water.

  • Add 50 mL of diethyl ether to the separatory funnel to extract the ester.

  • Gently shake the funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst. Continue washing until the effervescence ceases.[2][8] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[2]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[2][8]

  • Decant or filter the dried organic solution into a clean, dry round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purify the crude ester by distillation. Collect the fraction boiling at approximately 135-140 °C.

Data Presentation

The following table summarizes the quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
4-methylpentanoic acidC₆H₁₂O₂116.160.923199-201
MethanolCH₄O32.040.79264.7
This compoundC₇H₁₄O₂130.18~0.885135-140

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Perform the experiment in a well-ventilated fume hood, as methanol and diethyl ether are volatile and flammable.[9]

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns.[4] Handle it with extreme care.

  • Methanol is toxic and can cause blindness or be fatal if ingested.[9]

  • Ensure that there are no open flames or spark sources nearby due to the flammability of the organic solvents used.

  • When performing new reactions, it is advisable to start on a small scale.[10]

Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow.

Fischer_Esterification Fischer Esterification of 4-methylpentanoic acid 4-methylpentanoic_acid 4-methylpentanoic acid Methyl_4-methylpentanoate This compound 4-methylpentanoic_acid->Methyl_4-methylpentanoate + Methanol Methanol Methanol H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_4-methylpentanoate Heat Heat (Reflux) Heat->Methyl_4-methylpentanoate Water Water Methyl_4-methylpentanoate->Water + Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 4-methylpentanoic acid, excess methanol, and H₂SO₄ Reflux Heat to reflux for 2-3 hours Reactants->Reflux Cooling Cool reaction mixture Reflux->Cooling Extraction Extract with diethyl ether and water Cooling->Extraction Neutralization Wash with saturated NaHCO₃ solution Extraction->Neutralization Washing Wash with brine Neutralization->Washing Drying Dry organic layer with anhydrous MgSO₄ Washing->Drying Solvent_Removal Remove diethyl ether Drying->Solvent_Removal Distillation Distill to obtain pure product Solvent_Removal->Distillation Product This compound Distillation->Product

References

Application Notes and Protocols for the Synthesis of 4-Methylpentanoic Acid via Grignard Reagent Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methylpentanoic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The described method utilizes the carboxylation of a Grignard reagent, a robust and widely applicable strategy for the formation of carboxylic acids. This application note includes a comprehensive experimental protocol, a summary of reaction parameters and expected data, and visual diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Grignard reaction is a fundamental organometallic reaction that enables the formation of carbon-carbon bonds. The reaction of a Grignard reagent with carbon dioxide, typically in the form of dry ice, provides a convenient and efficient route to carboxylic acids.[1][2] This method is particularly useful for extending a carbon chain by one carbon atom and introducing a carboxylic acid functionality. 4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid that serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and flavor agents.[3] The protocol herein describes the preparation of isopentylmagnesium bromide from 1-bromo-3-methylbutane (B150244) and its subsequent carboxylation to yield 4-methylpentanoic acid.

Data Presentation

The following table summarizes the key reagents and expected yield for the synthesis of 4-methylpentanoic acid via Grignard reagent carboxylation. The data is compiled from established Grignard reaction protocols and typical yields for similar transformations.

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )AmountNotes
1-Bromo-3-methylbutane1.0151.04User-definedStarting alkyl halide.
Magnesium Turnings1.1 - 1.224.31CalculatedA slight excess ensures complete reaction.
Dry Ice (solid CO₂)Excess44.01User-definedShould be freshly crushed.
Diethyl Ether (anhydrous)-74.12Sufficient volumeSolvent for the reaction. Must be dry.
Hydrochloric Acid (HCl)--As neededFor acidic workup (e.g., 3 M solution).
Expected Yield --70-85% Typical yield for Grignard carboxylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-methylpentanoic acid.

Materials and Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

  • 1-Bromo-3-methylbutane

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated and dilute solutions)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

Part 1: Formation of Isopentylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon to exclude moisture.

  • Initiation: Place magnesium turnings (1.1-1.2 equivalents relative to the alkyl halide) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • Alkyl Halide Addition: In the dropping funnel, prepare a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction should begin spontaneously within a few minutes, indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining 1-bromo-3-methylbutane solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the isopentylmagnesium bromide.

Part 2: Carboxylation of the Grignard Reagent

  • Preparation of CO₂: In a separate large beaker or flask, place a generous excess of freshly crushed dry ice.

  • Addition of Grignard Reagent: Cool the Grignard reagent solution in an ice bath. Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.

  • Reaction Quenching: Allow the excess dry ice to sublime. Once the mixture has reached room temperature, a viscous slurry will remain.

  • Acidic Workup: Slowly add a dilute solution of hydrochloric acid (e.g., 3 M) to the reaction mixture with stirring to dissolve the magnesium salts and protonate the carboxylate. Continue adding acid until the aqueous layer is acidic to litmus (B1172312) paper.

Part 3: Isolation and Purification of 4-Methylpentanoic Acid

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Shake the funnel and allow the layers to separate.

  • Separation: Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Base Wash: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Acidification: Separate the aqueous bicarbonate layer and carefully acidify it with concentrated hydrochloric acid until the solution is strongly acidic. 4-Methylpentanoic acid will precipitate out as an oil or solid.

  • Final Extraction: Extract the acidified aqueous layer with three portions of diethyl ether.

  • Drying and Solvent Removal: Combine the final organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude 4-methylpentanoic acid can be further purified by distillation under reduced pressure.

Mandatory Visualizations

Caption: Reaction mechanism of Grignard carboxylation.

Experimental_Workflow cluster_Grignard_Formation Part 1: Grignard Reagent Formation cluster_Carboxylation Part 2: Carboxylation cluster_Purification Part 3: Isolation & Purification start Dry Apparatus under Inert Atmosphere add_mg Add Mg Turnings and Iodine start->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether add_alkyl_halide Add 1-Bromo-3-methylbutane solution add_ether->add_alkyl_halide reflux Maintain Gentle Reflux add_alkyl_halide->reflux complete_reaction Stir to Complete Reaction reflux->complete_reaction add_to_co2 Pour Grignard Reagent onto Dry Ice complete_reaction->add_to_co2 sublime Allow Excess CO₂ to Sublime add_to_co2->sublime workup Acidic Workup with HCl sublime->workup extract_ether Extract with Diethyl Ether workup->extract_ether base_wash Wash with NaHCO₃ Solution extract_ether->base_wash acidify Acidify Aqueous Layer base_wash->acidify final_extract Final Extraction with Ether acidify->final_extract dry Dry and Remove Solvent final_extract->dry purify Purify by Distillation dry->purify product 4-Methylpentanoic Acid purify->product

Caption: Experimental workflow for 4-methylpentanoic acid synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of Methyl 4-methylpentanoate (B1230305) (CAS No. 2412-80-8) using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 4-methylpentanoate, also known as methyl isohexanoate, is a branched-chain fatty acid methyl ester with a characteristic fruity aroma, making it a compound of interest in the food, beverage, and fragrance industries. The protocols detailed below are intended for researchers, scientists, and quality control professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high chromatographic resolution and the definitive structural information provided by mass spectrometry make it ideal for the analysis of individual esters like this compound in complex matrices. This application note outlines the necessary sample preparation, instrumental parameters, and data analysis workflows.

This compound is a fatty acid methyl ester.[1] Its analysis is crucial for quality control in products where it contributes to the flavor profile and for monitoring its presence in various biological and environmental samples.

Experimental Protocols

The following protocols are designed to be a starting point for method development and can be adapted based on the specific sample matrix and analytical instrumentation.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous samples such as beverages or biological fluids.

  • Materials:

    • Sample containing this compound

    • Hexane or Dichloromethane (GC-grade)

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Separatory funnel or centrifuge tubes (glass)

    • Autosampler vials (glass) with PTFE-lined septa

  • Procedure:

    • For quantitative analysis, accurately measure a known volume or weight of the sample into a glass vial.

    • If required, spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample).

    • Add an equal volume of extraction solvent (e.g., hexane) to the sample.

    • Add a small amount of NaCl to "salt out" the analyte, improving extraction efficiency.

    • Vortex or shake the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample to achieve phase separation.

    • Carefully transfer the upper organic layer to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Transfer the dried extract to a GC-MS autosampler vial for analysis.

2.2. Instrumental Analysis: GC-MS Parameters

The following instrumental conditions are recommended for the analysis of this compound. A non-polar column is generally suitable for this compound.

Parameter Recommended Setting
Gas Chromatograph System capable of capillary column installation and temperature programming
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Oven Program Initial Temp: 50 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C
Mass Spectrometer System capable of Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Scan Range (m/z) 40-200 amu
Solvent Delay 3-4 minutes (dependent on solvent elution time)

Data Presentation and Interpretation

3.1. Compound Identification

The identification of this compound is based on two key parameters:

  • Retention Time (RT): The time it takes for the analyte to elute from the GC column. Under the specified conditions, the retention time should be consistent. The identity can be further confirmed by comparing the Kovats Retention Index (RI) with known values.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization, which serves as a molecular fingerprint.

3.2. Quantitative Data

The following table summarizes the key chemical and analytical data for this compound.

Parameter Value Reference
Chemical Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [3][4]
CAS Number 2412-80-8[2]
Kovats RI (non-polar) ~875 - 880[3][5]
Kovats RI (polar) ~1094[5]

3.3. Mass Spectrum Data

The mass spectrum of this compound is characterized by specific fragment ions. The spectrum obtained should be compared to a reference library, such as the NIST Mass Spectral Library.[2]

m/z (mass-to-charge) Proposed Fragment Ion Interpretation
130 [M]⁺Molecular Ion
115 [M - CH₃]⁺Loss of a methyl group
99 [M - OCH₃]⁺Loss of the methoxy (B1213986) group
87 [CH₂CH₂COOCH₃]⁺Cleavage at the beta-position to the carbonyl
74 [CH₃OC(OH)=CH₂]⁺McLafferty Rearrangement
57 [C₄H₉]⁺Isobutyl fragment
43 [C₃H₇]⁺Isopropyl fragment (often a base peak)

Note: The relative intensities of these ions can vary slightly between instruments. The base peak is often observed at m/z 43 or 74.

Visualizations

4.1. GC-MS Experimental Workflow

The logical flow from sample collection to data analysis is a critical component of a reproducible method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (with Hexane) Sample->LLE Drying Drying with Na₂SO₄ LLE->Drying FinalExtract Final Extract in Vial Drying->FinalExtract Injection GC Injection FinalExtract->Injection 1 µL Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC PeakID Peak Identification (RT and Mass Spectrum) TIC->PeakID Quant Quantification (Peak Area vs. Calibration) PeakID->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the GC-MS analysis of this compound.

4.2. Predicted Fragmentation Pathway

Understanding the fragmentation of the molecule is key to interpreting the mass spectrum.

Fragmentation cluster_main Fragmentation of this compound MolIon [C₇H₁₄O₂]⁺• m/z = 130 (Molecular Ion) Frag99 [C₆H₁₁O]⁺ m/z = 99 MolIon->Frag99 -OCH₃ Frag87 [C₄H₇O₂]⁺ m/z = 87 MolIon->Frag87 -C₃H₇ Frag74 [C₃H₆O₂]⁺• m/z = 74 (McLafferty) MolIon->Frag74 Rearrangement Frag57 [C₄H₉]⁺ m/z = 57 MolIon->Frag57 -CH₂COOCH₃ Frag43 [C₃H₇]⁺ m/z = 43 Frag57->Frag43 -CH₂

Caption: Key fragmentation pathways for this compound under electron ionization.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of this compound. The combination of liquid-liquid extraction for sample preparation and a standard non-polar capillary column for separation allows for reliable identification and quantification. The provided instrumental parameters, expected quantitative data, and workflow diagrams serve as a comprehensive resource for researchers and professionals in relevant fields. Method optimization and validation are recommended for specific matrices and regulatory requirements.

References

Application Note: Analysis of Methyl 4-methylpentanoate Using Kovats Retention Index on Different GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the determination of the Kovats retention index (RI) for Methyl 4-methylpentanoate (B1230305) on gas chromatography (GC) columns with different stationary phase polarities. The Kovats RI is a standardized, system-independent value that aids in the identification of compounds by converting retention times into comparable constants.[1] By comparing the RI of Methyl 4-methylpentanoate on a non-polar and a polar column, we demonstrate the effect of stationary phase polarity on the elution characteristics of this branched-chain ester. This information is crucial for researchers, scientists, and drug development professionals for method development, compound identification, and quality control purposes.

Introduction

This compound is a fatty acid methyl ester (FAME) that contributes to the characteristic aroma of various fruits.[2] Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like FAMEs.[3] However, retention times can vary between different GC systems and analytical conditions.[1] The Kovats retention index system addresses this issue by normalizing the retention time of an analyte to that of a series of n-alkane standards.[1] The resulting index is a more robust parameter for compound identification.[1]

The choice of GC column, specifically the polarity of its stationary phase, significantly influences the separation and elution order of compounds.[4] Non-polar columns primarily separate compounds based on their boiling points, while polar columns exhibit additional interactions (e.g., dipole-dipole) with polar analytes, leading to longer retention times for these compounds. This application note provides a practical protocol for determining the Kovats RI of this compound and presents a comparison of its RI on a non-polar and a polar GC column.

Data Presentation

The Kovats retention indices for this compound on different GC columns are summarized in the table below. A notable increase in the retention index is observed on the polar column, which is expected for an ester compound due to interactions with the polar stationary phase.

Compound NameCAS NumberGC ColumnStationary PhaseKovats Retention Index (I)
This compound2412-80-8DB-1100% Dimethylpolysiloxane (Non-polar)1085[2]
This compound2412-80-8Carbowax™Polyethylene Glycol (Polar)1094[5]
This compound2412-80-8Non-polarNon-polar (Isothermal)875[5]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 2412-80-8)

  • n-Alkane standard mix (e.g., C8-C20)

  • Helium (carrier gas), high purity

  • Solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Instrumentation
  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • GC Columns:

    • Non-polar: DB-1 (100% Dimethylpolysiloxane) or equivalent

    • Polar: Carbowax™ (Polyethylene Glycol) or equivalent

  • Autosampler

  • Data acquisition and processing software

Protocol for Kovats Retention Index Determination
  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

    • Prepare a working solution of the n-alkane standard mix.

    • Prepare a co-injection mixture containing both this compound and the n-alkane standards at appropriate concentrations.

  • Gas Chromatography Analysis:

    • Injector:

      • Temperature: 250 °C

      • Injection volume: 1 µL

      • Split ratio: 50:1 (can be adjusted based on sensitivity)

    • Oven Temperature Program (example for temperature-programmed analysis):

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp rate: 5 °C/min to 250 °C

      • Final hold: 5 minutes at 250 °C

    • Carrier Gas:

      • Helium at a constant flow rate (e.g., 1 mL/min)

    • Detector (FID):

      • Temperature: 280 °C

  • Data Analysis and RI Calculation:

    • Inject the n-alkane standard mix to identify the retention times of each n-alkane.

    • Inject the sample (this compound) or the co-injection mixture.

    • Identify the retention time of this compound.

    • Identify the n-alkanes that elute immediately before and after the analyte.

    • Calculate the Kovats Retention Index (I) using the following formula for temperature-programmed GC:

      I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

      Where:

      • n: Carbon number of the n-alkane eluting before the analyte

      • N: Carbon number of the n-alkane eluting after the analyte

      • t_R(analyte): Retention time of this compound

      • t_R(n): Retention time of the n-alkane with carbon number n

      • t_R(N): Retention time of the n-alkane with carbon number N

Visualization of Experimental Workflow

Kovats_RI_Workflow Workflow for Kovats Retention Index Determination cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis cluster_result Result prep_analyte Prepare Analyte Solution (this compound) prep_co_injection Prepare Co-injection Mixture prep_analyte->prep_co_injection prep_alkanes Prepare n-Alkane Standard Mix prep_alkanes->prep_co_injection gc_injection Inject Samples into GC prep_co_injection->gc_injection gc_separation Chromatographic Separation (Non-polar & Polar Columns) gc_injection->gc_separation gc_detection Detection (FID/MS) gc_separation->gc_detection data_acquisition Acquire Chromatograms gc_detection->data_acquisition peak_identification Identify Retention Times (Analyte & n-Alkanes) data_acquisition->peak_identification ri_calculation Calculate Kovats RI peak_identification->ri_calculation final_ri Kovats Retention Index ri_calculation->final_ri

Caption: Experimental workflow for determining the Kovats retention index.

Conclusion

This application note provides a clear protocol for determining the Kovats retention index of this compound on both non-polar and polar GC columns. The presented data demonstrates the influence of stationary phase polarity on the retention behavior of the analyte. This methodology can be applied to other volatile and semi-volatile compounds for robust identification and characterization in various research and industrial settings.

References

Application Notes and Protocols for Methyl 4-methylpentanoate as a Flavor and Fragrance Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpentanoate (B1230305) (CAS No. 2412-80-8) is a fatty acid methyl ester recognized for its potent fruity aroma and flavor, making it a valuable compound in the food, beverage, and cosmetic industries.[1] Its characteristic scent is often described as sweet, with notes of pineapple, banana, and apple.[2] This document provides detailed application notes and experimental protocols for the evaluation and utilization of Methyl 4-methylpentanoate as a flavor and fragrance agent. The provided methodologies are intended to guide researchers in the systematic sensory and analytical assessment of this compound.

Physicochemical and Sensory Data

A comprehensive understanding of the physicochemical properties and sensory profile of this compound is essential for its effective application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 139-140 °C at 760 mmHg[2]
Flash Point 39.44 °C (103.00 °F)[2]
Density 0.885-0.892 g/cm³[1]
Refractive Index 1.404 at 20 °C[2][3]
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[1]
Vapor Pressure 7.85 mmHg at 25 °C[3]
logP 2.1[1][3]
Sensory Profile

The sensory characteristics of this compound have been evaluated by trained sensory panels. The primary aroma and flavor descriptors are presented below.

AttributeDescriptionReference
Odor Type Fruity[2]
Odor Description Sweet, pineapple, banana, with cheese-like nuances.[2]
Flavor Type Fruity[2]
Taste Description Sweet, banana, pineapple, apple-like with ripe candy nuances (at 50 ppm).[2]

Experimental Protocols

The following protocols provide detailed methodologies for the sensory and analytical evaluation of this compound.

Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

This protocol outlines the procedure for conducting a QDA to characterize the sensory profile of this compound in a beverage application.

1. Objective: To quantitatively describe the sensory attributes of this compound in a model beverage system.

2. Panelist Selection and Training:

  • Recruit 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

  • Screen panelists for their ability to discriminate between different fruity aromas and tastes.

  • Conduct a minimum of 15 hours of training to develop a consensus vocabulary for the sensory attributes of this compound. Use reference standards for key descriptors (e.g., pineapple, banana, apple, sweet).

3. Sample Preparation:

  • Prepare a stock solution of high-purity this compound in a neutral solvent (e.g., propylene (B89431) glycol).

  • Create a series of dilutions in a model beverage base (e.g., sweetened carbonated water) to determine the optimal concentration range for evaluation. Preliminary testing should establish a range from just above the detection threshold to a clearly perceptible, but not overwhelming, intensity.

  • Present samples at a controlled temperature (e.g., 10 °C) in identical, odor-free glass containers labeled with random three-digit codes.

4. Evaluation Procedure:

  • Conduct evaluations in individual sensory booths under controlled lighting and ventilation.

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

  • Present samples in a randomized and balanced order to each panelist.

  • Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).

  • Panelists will rate the intensity of each agreed-upon sensory descriptor (e.g., pineapple aroma, banana flavor, sweetness, chemical aftertaste) on a 15-cm unstructured line scale anchored with "low" and "high".

5. Data Analysis:

  • Convert the line scale ratings to numerical data (e.g., 0 to 15).

  • Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in attribute intensities across different concentrations of this compound.

  • Utilize post-hoc tests (e.g., Tukey's HSD) to determine which concentrations are significantly different.

  • Generate a sensory profile for each concentration, often visualized using a spider plot.

Protocol 2: Quantification by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes a method for the quantitative analysis of this compound in a beverage matrix.

1. Objective: To accurately quantify the concentration of this compound in a beverage sample.

2. Materials and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

  • This compound (analytical standard).

  • Internal standard (e.g., Ethyl 4-methylpentanoate or a deuterated analog of the analyte).

  • Beverage matrix (sample).

  • Sodium chloride.

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol (B129727) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the beverage matrix with known concentrations of the this compound stock solution and a constant concentration of the internal standard stock solution.

  • Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial. Add 1 g of sodium chloride to increase the volatility of the analyte. Spike with the internal standard. Seal the vial immediately.

4. HS-GC-MS Parameters:

ParameterSetting
Headspace Autosampler
Incubation Temperature80 °C
Incubation Time20 min
Syringe Temperature90 °C
Injection Volume1 mL
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Oven ProgramInitial temp 40 °C for 2 min, ramp at 8 °C/min to 220 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of this compound (likely fragments: 74, 57, 43, 87)
Qualifier Ions (m/z)To be determined from the mass spectrum

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the beverage samples using the regression equation from the calibration curve.

Visualizations

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

olfactory_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Olfactory Receptor Golf G-protein (Gαolf) OR->Golf Activation AC Adenylyl Cyclase Golf->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG CNG Channel Na_Ca Na+ Ca2+ CNG->Na_Ca Influx Odorant Methyl 4-methylpentanoate Odorant->OR Binding ATP ATP ATP->AC cAMP->CNG Opening Depolarization Depolarization & Action Potential Na_Ca->Depolarization

Figure 1. General olfactory signaling pathway for an ester odorant.

Experimental Workflow for Sensory Evaluation

The successful sensory evaluation of this compound requires a systematic and well-controlled experimental workflow.

sensory_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Panelist Screening & Selection B Vocabulary Development & Panelist Training A->B C Sample Preparation (Dilutions & Coding) B->C D Sensory Evaluation in Controlled Booths C->D E Data Collection (Intensity Ratings) D->E F Data Compilation & Pre-processing E->F G Statistical Analysis (ANOVA, Post-hoc) F->G H Results Interpretation & Reporting G->H

Figure 2. Experimental workflow for Quantitative Descriptive Analysis.

References

Application of Methyl 4-methylpentanoate in Food Flavor Profile Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpentanoate (B1230305), also known as methyl isocaproate, is a fatty acid methyl ester recognized for its potent fruity aroma.[1][2] This compound is a significant contributor to the flavor profiles of various food products, imparting sweet, pineapple-like notes.[3] Its designation as a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number: 2721) underscores its importance and established safety for use in food.[4][5] These application notes provide a comprehensive overview of the sensory properties, analytical methodologies, and potential applications of methyl 4-methylpentanoate in the development of food flavor profiles. Detailed protocols for its sensory evaluation and quantitative analysis are also presented to guide researchers in its effective utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in food systems. These properties influence its volatility, solubility, and interaction with the food matrix, all of which impact flavor perception.

PropertyValueReference
Synonyms Methyl 4-methylvalerate, Methyl isocaproate, Methyl isohexanoate[1]
FEMA Number 2721[1][4][5]
CAS Number 2412-80-8[4]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid
Odor Profile Sweet, fruity, pineapple-like, with cheesy nuances[6]
Taste Description At 50 ppm: Fruity, sweet, banana, pineapple, apple-like with ripe candy nuances.[6][6]
Boiling Point 139-140 °C at 760 mmHg
Flash Point 33.4 °C[3]
Solubility Soluble in alcohol, most fixed oils; insoluble in water.

Sensory Information and Application

This compound is a versatile flavoring ingredient used to enhance and impart fruity notes in a wide range of food products.

Flavor Profile and Contribution

The characteristic fruity and sweet aroma of this compound makes it a valuable component in the creation of complex fruit flavor profiles. Its pineapple and apple-like notes can be used to:

  • Enhance existing fruit flavors: Boost the natural fruitiness of beverages, yogurts, and confectionery.

  • Create new flavor profiles: Form the basis of tropical or mixed fruit flavors in novel food products.

  • Mask off-notes: Its strong, pleasant aroma can help to cover undesirable flavors from other ingredients.

FEMA GRAS Status and Usage Levels

This compound is listed as a FEMA GRAS flavoring substance with FEMA number 2721.[4][5] Updated use levels and food categories are collected as part of the FDA's Scientific Literature Review (SLR) project and are available from the Flavor and Extract Manufacturers Association (FEMA) office upon request.[4] Researchers and product developers should consult FEMA for specific guidance on approved usage levels in different food categories to ensure regulatory compliance.

Odor and Flavor Thresholds

The odor detection threshold is a critical parameter for determining the concentration at which a flavor compound can be perceived. While specific, publicly available data for the odor detection threshold of this compound in water is limited, it is known to be a potent aroma compound. The taste description at 50 ppm suggests a perceptible flavor impact at this concentration.[6] Determination of the precise odor and flavor thresholds in the specific food matrix of interest is recommended for optimal flavor development.

Experimental Protocols

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory evaluation of this compound to characterize its flavor profile in a neutral medium.

Objective: To develop a quantitative descriptive sensory profile of this compound.

Materials:

  • High-purity this compound

  • Deionized, odor-free water or deodorized vegetable oil (as a neutral carrier)

  • Glass sample cups with lids, coded with random three-digit numbers

  • Sensory evaluation booths with controlled lighting and ventilation

  • Unsalted crackers and purified water for palate cleansing

  • Panel of 8-12 trained sensory assessors

Procedure:

  • Panelist Training:

    • Conduct a series of training sessions to familiarize the panel with the aroma and taste of fruity esters.

    • Develop a consensus vocabulary of sensory attributes to describe the flavor profile of this compound. Example attributes could include: "fruity," "pineapple," "apple," "sweet," "green," "waxy," and "cheesy."

    • Train panelists on the use of a 15-cm line scale for rating the intensity of each attribute, anchored with "low" and "high."

  • Sample Preparation:

    • Prepare a stock solution of this compound in 95% ethanol.

    • Create a series of dilutions of the stock solution in the chosen neutral carrier (water or oil) to achieve a desired concentration for evaluation (e.g., 50 ppm).[6]

  • Sensory Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma first, then the taste.

    • Panelists should rate the intensity of each agreed-upon sensory attribute on the provided line scale.

    • Ensure panelists cleanse their palates with unsalted crackers and water between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data (e.g., by measuring the distance from the "low" anchor).

    • Calculate the mean intensity ratings for each attribute across all panelists.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples if applicable.

    • Visualize the results using a spider web or radar plot to represent the sensory profile.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound in a beverage matrix, such as fruit juice, using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Objective: To quantify the concentration of this compound in a beverage sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • This compound standard (high purity)

  • Internal standard (IS), e.g., methyl hexanoate (B1226103) or a deuterated analog of the analyte

  • Beverage sample (e.g., fruit juice)

  • Sodium chloride (NaCl)

  • Methanol (for stock solutions)

Procedure:

  • Preparation of Standards and Calibration Curve:

    • Prepare a stock solution of this compound and the internal standard in methanol.

    • Create a series of calibration standards by spiking a model beverage (or the beverage matrix itself, if analyte-free) with known concentrations of this compound and a constant concentration of the internal standard.

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the beverage sample into a 20 mL headspace vial.

    • Add a precise amount of the internal standard solution.

    • Add a known amount of NaCl (e.g., 1 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes).

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically inserted into the hot GC inlet for thermal desorption of the analytes.

    • GC Conditions (Example):

      • Injector: Splitless mode, 250 °C

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

      • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min

      • Carrier Gas: Helium, constant flow

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI), 70 eV

      • Source Temperature: 230 °C

      • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Quantify this compound by creating a calibration curve of the peak area ratio (analyte/IS) versus concentration.

    • Calculate the concentration of this compound in the unknown sample using the calibration curve.

Visualizations

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. This binding event triggers an intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.

olfactory_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein G-protein (Gαolf) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion ion_channel Ion Channel (CNG) depolarization Depolarization ion_channel->depolarization atp ATP atp->ac camp->ion_channel Binding & Opening action_potential Action Potential to Brain depolarization->action_potential

Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the key steps involved in the quantitative analysis of this compound in a beverage sample using the HS-SPME-GC-MS method described in Protocol 2.

quantitative_analysis_workflow start Start sample_prep Sample Preparation (Beverage + IS + NaCl in Vial) start->sample_prep hs_spme Headspace SPME Extraction (Incubation & Adsorption) sample_prep->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Peak Integration & Quantification) gc_ms->data_analysis end End (Report Concentration) data_analysis->end

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Flavor Profile Development

The successful application of this compound in food flavor development involves a logical progression from understanding its intrinsic properties to its evaluation in a final product.

flavor_development_logic compound This compound (Physicochemical Properties) sensory_eval Sensory Evaluation (QDA, Threshold Determination) compound->sensory_eval Characterize analytical_quant Analytical Quantification (GC-MS in Food Matrix) compound->analytical_quant Develop Method application Application in Food Product (Dosage Optimization) sensory_eval->application Guide analytical_quant->application Control final_product Final Product with Desired Flavor Profile application->final_product

Caption: Logical steps in food flavor profile development with this compound.

References

Application Notes: Methyl 4-methylpentanoate as a Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-methylpentanoate (B1230305), also known as methyl isocaproate, is an organic compound classified as a fatty acid methyl ester.[1] With its characteristic fruity odor, it finds applications as a flavoring and fragrance agent.[1] However, its utility extends significantly into the realm of organic synthesis, where it serves as a versatile chemical intermediate. Its ester functionality allows for a variety of transformations, making it a valuable building block for constructing more complex molecules in the pharmaceutical, agrochemical, and materials science industries.[1][2] This document provides detailed application notes and experimental protocols for its synthesis and use in key chemical transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of Methyl 4-methylpentanoate are summarized below. This data is crucial for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2412-80-8 [1]
Molecular Formula C₇H₁₄O₂ [1]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid with a sweet, pineapple-like odor [1]
Density 0.888 g/mL @ 25 °C [3][4]
Refractive Index 1.404 @ 20 °C [4]
Flash Point 39.44 °C [4]
Solubility Soluble in alcohol and most fixed oils; insoluble in water [1]
IUPAC Name This compound [1]

| SMILES | CC(C)CCC(=O)OC |[1] |

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks
¹H NMR (CDCl₃) δ (ppm): ~3.67 (s, 3H, -OCH₃), ~2.23 (t, 2H, -CH₂CO₂-), ~1.60 (m, 1H, -CH(CH₃)₂), ~1.51 (m, 2H, -CH₂CH(CH₃)₂), ~0.90 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): ~174.4 (C=O), ~51.4 (-OCH₃), ~33.8 (-CH₂CO₂-), ~33.4 (-CH₂CH(CH₃)₂), ~27.8 (-CH(CH₃)₂), ~22.4 (-CH(CH₃)₂)

| IR Spectroscopy (liquid film) | ν (cm⁻¹): ~2957 (C-H stretch), ~1740 (C=O ester stretch), ~1467 (C-H bend), ~1170 (C-O stretch) |

Applications in Organic Synthesis

This compound is a key starting material for synthesizing a range of organic compounds. The ester group can be readily converted into other functionalities, providing access to alcohols, carboxylic acids, and other esters.

  • Reduction to Alcohols: The ester can be reduced to the corresponding primary alcohol, 4-methyl-1-pentanol. This alcohol is a valuable intermediate itself, used in the synthesis of plasticizers and other specialty chemicals.

  • Hydrolysis to Carboxylic Acids: Hydrolysis of the ester regenerates the parent carboxylic acid, 4-methylpentanoic acid. This reaction is fundamental for synthetic routes where the ester group is used as a protecting group for the carboxylic acid.[1]

  • Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, butyl) by reacting it with different alcohols in the presence of a catalyst.[1] This is a common strategy to modify the physical properties (like boiling point or solubility) of the molecule.

  • Grignard and Organolithium Reactions: While not as common as reduction or hydrolysis, esters can react with organometallic reagents to form tertiary alcohols, providing a pathway for carbon-carbon bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use as a chemical intermediate.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis from 4-methylpentanoic acid and methanol (B129727) using an acid catalyst, a classic Fischer esterification.[1][5]

Table 3: Reaction Parameters for Fischer Esterification

Parameter Value
Reactants 4-Methylpentanoic Acid, Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Methanol (used in excess)
Temperature Reflux (~65 °C)
Reaction Time 2-4 hours

| Typical Yield | 90-95%[6] |

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • 4-methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methylpentanoic acid (e.g., 11.6 g, 0.1 mol).

  • Add an excess of anhydrous methanol (e.g., 50 mL).

  • While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 1 mL) to the mixture.[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[6]

  • Maintain the reflux with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

Workup and Purification:

  • Remove the excess methanol using a rotary evaporator.[6]

  • Dissolve the residue in diethyl ether or ethyl acetate (B1210297) (e.g., 100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by fractional distillation if necessary.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Mix Acid + Alcohol (Excess) B Add H₂SO₄ Catalyst A->B C Reflux (2-4 hours) B->C D Cool & Remove Excess Alcohol C->D E Aqueous Wash (H₂O, NaHCO₃, Brine) D->E F Dry Organic Layer (MgSO₄) E->F G Evaporate Solvent F->G H Purify (Distillation) G->H I I H->I Final Product Synthesis_from_Alkane Start 2-Methylbutane Step1 1-Bromo-3-methylbutane Start->Step1 Radical Bromination (Br₂, hv) Step2 Grignard Reagent Step1->Step2 Grignard Formation (Mg, ether) Step3 4-Methylpentanoic Acid Step2->Step3 Carboxylation (1. CO₂, 2. H₃O⁺) End This compound Step3->End Fischer Esterification (MeOH, H⁺) Intermediate_Reactions Start Methyl 4-methylpentanoate Prod1 4-Methyl-1-pentanol Start->Prod1 Reduction (e.g., LiAlH₄) Prod2 4-Methylpentanoic Acid Start->Prod2 Hydrolysis (H₃O⁺ or OH⁻) Prod3 New Ester (R'OH) Start->Prod3 Transesterification (R'OH, H⁺ or Base)

References

Application Notes and Protocols for the Synthesis of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpentanoate (B1230305) is a branched-chain fatty acid methyl ester (FAME) with applications as a flavoring agent, solvent, and a potential intermediate in the synthesis of more complex molecules.[1] While the transesterification of triglycerides is a common method for the production of FAMEs, particularly for biodiesel, it is not a practical approach for the synthesis of specific, less common esters like methyl 4-methylpentanoate. This is primarily because the required 4-methylpentanoic acid moiety is not a common component of naturally occurring triglycerides.[2][3]

A more direct and efficient laboratory-scale synthesis involves the esterification of 4-methylpentanoic acid with methanol (B129727). This document provides detailed protocols and application notes for this synthesis, focusing on the widely used Fischer esterification method.

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for preparing this compound is the Fischer esterification of 4-methylpentanoic acid with methanol in the presence of an acid catalyst.[1] This reversible reaction is driven to completion by using an excess of one of the reactants, typically the alcohol, or by removing the water formed during the reaction.

Chemical Reaction

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound via acid-catalyzed esterification.

Table 1: Reaction Parameters and Yields

ParameterValueReference
Reactant 14-Methylpentanoic acidGeneral Protocol
Reactant 2Methanol (in excess)General Protocol
CatalystSulfuric Acid (H₂SO₄)[4]
Molar Ratio (Acid:Alcohol)1:10General Protocol
Catalyst Loading2-5 mol% (relative to carboxylic acid)General Protocol
Reaction Temperature60-70 °C (Reflux)[4]
Reaction Time4-8 hoursGeneral Protocol
Typical Yield85-95%General Protocol

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄O₂[1]
Molecular Weight130.18 g/mol [1]
Boiling Point145-146 °C-
Density0.88 g/cm³-
AppearanceColorless liquid[1]
OdorFruity[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

Materials:

  • 4-methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpentanoic acid (e.g., 0.1 mol, 11.62 g).

  • Add an excess of anhydrous methanol (e.g., 1.0 mol, 32.04 g, approx. 40 mL).

  • Slowly and carefully add concentrated sulfuric acid (2-5 mol% of the carboxylic acid, e.g., 0.2-0.5 mL) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux with stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved. Continue adding until the effervescence ceases.

  • Add brine to the separatory funnel to facilitate phase separation.

  • Separate the organic layer (the upper layer, which is the crude this compound) from the aqueous layer.

  • Wash the organic layer twice with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the drying agent.

  • Remove the excess methanol and any remaining volatile impurities using a rotary evaporator.

  • The resulting liquid is crude this compound. For higher purity, the product can be purified by distillation.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Mix 4-Methylpentanoic Acid, Methanol, and H₂SO₄ reflux 2. Heat to Reflux (4-8 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool neutralize 4. Neutralize with NaHCO₃ cool->neutralize extract 5. Separate Organic Layer neutralize->extract wash 6. Wash with Brine extract->wash dry 7. Dry with MgSO₄ wash->dry evaporate 8. Evaporate Methanol dry->evaporate distill 9. (Optional) Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway: Fischer Esterification

fischer_esterification cluster_reactants Reactants cluster_intermediates Key Steps cluster_products Products acid 4-Methylpentanoic Acid protonation Protonation of Carbonyl Oxygen acid->protonation H⁺ methanol Methanol nucleophilic_attack Nucleophilic Attack by Methanol protonation->nucleophilic_attack + CH₃OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate water_elimination Elimination of Water tetrahedral_intermediate->water_elimination ester This compound water_elimination->ester water Water water_elimination->water

Caption: Simplified reaction pathway for Fischer esterification.

References

Application Note: Quantitative Analysis of Methyl 4-methylpentanoate in a Sample Matrix using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methylpentanoate (B1230305) is a fatty acid methyl ester known for its fruity aroma, reminiscent of pineapple and banana, and is a significant contributor to the flavor and aroma profile of various food products and beverages.[1][2] Accurate quantification of this volatile compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance development. This application note provides a detailed protocol for the quantitative analysis of Methyl 4-methylpentanoate in a liquid sample matrix, such as wine or fruit juice, using a robust and sensitive Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method. The use of an internal standard is incorporated to ensure high accuracy and precision.

Principle

This method utilizes the principle of static headspace sampling, where volatile compounds from a liquid or solid sample partition into the gas phase (headspace) in a sealed vial at a controlled temperature.[3][4] An aliquot of the headspace is then injected into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS). The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Quantification is performed using an internal standard to correct for variations in sample preparation and injection.

Experimental Protocols

1. Materials and Reagents

  • Standards:

  • Solvents and Chemicals:

    • Ethanol (B145695), absolute, for preparing standard solutions

    • Sodium chloride (NaCl), analytical grade

    • Deionized water

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Headspace autosampler

    • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

    • Micropipettes and standard laboratory glassware

    • Analytical balance

2. Standard Solution Preparation

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-methyl-2-pentanol and dissolve it in 100 mL of ethanol in a volumetric flask.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with a 12% ethanol/water solution to achieve concentrations ranging from 1 to 200 µg/L. Spike each calibration standard with the internal standard to a final concentration of 50 µg/L.

3. Sample Preparation

  • Pipette 5 mL of the liquid sample (e.g., wine, clear fruit juice) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial.

  • Spike the sample with the internal standard solution to achieve a final concentration of 50 µg/L.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Gently vortex the vial to dissolve the salt.

4. HS-GC-MS Instrumental Parameters

The following instrumental parameters are provided as a starting point and may require optimization for the specific instrumentation used.

Parameter Setting
Headspace Autosampler
Vial Equilibration Temp.80°C
Vial Equilibration Time20 min
Loop Temperature90°C
Transfer Line Temperature100°C
Injection Volume1 mL
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
Inlet Temperature240°C
Injection ModeSplit (Split ratio 10:1)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Program40°C (hold 5 min), ramp to 180°C at 5°C/min, then to 230°C at 20°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compoundQuantifier: 87 , Qualifiers: 55, 74[7]
4-methyl-2-pentanol (IS)Quantifier: 45 , Qualifiers: 69, 85

Data Presentation and Method Validation

A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should be ≥ 0.99. The following table summarizes the typical performance characteristics of a validated method for the analysis of volatile esters. These values should be experimentally determined for this compound.

Validation Parameter Typical Performance
Linearity Range (µg/L)1 - 200
Correlation Coefficient (R²)≥ 0.99
Limit of Detection (LOD) (µg/L)< 1
Limit of Quantification (LOQ) (µg/L)1
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Quantitative Analysis cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Spike_IS Spike with Internal Standard Add_Salt->Spike_IS Seal Seal Vial Spike_IS->Seal Incubate Incubate in HS Autosampler (80°C, 20 min) Seal->Incubate Standards Prepare Calibration Standards Spike_Standards Spike Standards with IS Standards->Spike_Standards Spike_Standards->Incubate Inject Inject Headspace (1 mL) Incubate->Inject Separate GC Separation (DB-WAX Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calc_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calc_Ratio Cal_Curve Construct Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify G Logical Relationship of Quantitative Method Analyte This compound (in Sample) Sample_Prep Sample Preparation (Volumetric & Gravimetric Steps) Analyte->Sample_Prep IS 4-methyl-2-pentanol (Internal Standard) IS->Sample_Prep HS_Injection Headspace Injection Sample_Prep->HS_Injection GC_MS GC-MS Measurement HS_Injection->GC_MS Analyte_Response Analyte Peak Area GC_MS->Analyte_Response IS_Response IS Peak Area GC_MS->IS_Response Area_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Area_Ratio IS_Response->Area_Ratio Calibration Calibration Curve Area_Ratio->Calibration Final_Conc Accurate Concentration Calibration->Final_Conc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Esterification for Methyl 4-methylpentanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 4-methylpentanoate (B1230305) via Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of 4-methylpentanoic acid with methanol (B129727) is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, Methyl 4-methylpentanoate, several strategies can be employed based on Le Chatelier's Principle.[2][4]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one, can shift the equilibrium to favor the product.[2][4] In this case, using an excess of methanol is a common and effective strategy.[1][3][5]

  • Removal of Water: Water is a byproduct of the reaction, and its removal will push the reaction forward.[1][2][4][6] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to remove water as it forms.[1][2][6][7]

    • Dehydrating Agents: Adding molecular sieves or using a stoichiometric amount of a strong dehydrating acid catalyst like concentrated sulfuric acid.[4][8]

Q2: What is the optimal catalyst for the synthesis of this compound?

A2: Several acid catalysts can be used for Fischer esterification. The choice of catalyst can influence reaction time and yield.

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for this reaction.[1][2][6]

  • Lewis Acids: Lewis acids such as scandium(III) triflate or zirconium(IV) salts have also been shown to be effective catalysts.[6]

  • Heterogeneous Catalysts: Solid acid catalysts, like sulfonated resins or graphene oxide, offer the advantage of easier separation from the reaction mixture.

For general purposes, concentrated sulfuric acid is a cost-effective and efficient choice.

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Reflux with excess methanolInexpensive, strong dehydrating agentCan cause side reactions (e.g., dehydration of alcohols), difficult to remove completely
p-Toluenesulfonic Acid (p-TsOH) Reflux with azeotropic water removal (Dean-Stark)Milder than H₂SO₄, less charringMore expensive than H₂SO₄
Lewis Acids (e.g., Sc(OTf)₃) Milder conditions may be possibleHigh activity, suitable for sensitive substratesHigh cost
Solid Acid Catalysts Varies with catalystEasily recoverable and reusableMay have lower activity than homogeneous catalysts

Q3: I am observing the formation of dark-colored byproducts in my reaction mixture. What are these and how can I avoid them?

A3: The formation of dark-colored byproducts, often described as sludge or tar, can occur, especially when using strong acid catalysts like sulfuric acid at high temperatures.[9] This is likely due to side reactions such as dehydration and polymerization of the alcohol or carboxylic acid.

Troubleshooting Steps:

  • Reduce Catalyst Concentration: Use a catalytic amount of the acid. Excessive acid can promote side reactions.

  • Control Temperature: While reflux is necessary, excessive heating can lead to decomposition. Ensure the temperature is appropriate for the boiling point of the solvent (methanol).

  • Use a Milder Catalyst: Consider switching from sulfuric acid to p-toluenesulfonic acid.

  • Ensure Purity of Reagents: Impurities in the starting materials can also lead to undesired products.[4]

Q4: What is the standard work-up and purification procedure for this compound?

A4: A typical work-up and purification process involves several steps to isolate the pure ester.

  • Neutralization: After the reaction is complete, the mixture is cooled and excess acid is neutralized. This is typically done by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[1][10][11]

  • Extraction: The ester is extracted into an organic solvent like diethyl ether or ethyl acetate.[1][10][12]

  • Washing: The organic layer is then washed with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.[1][12][13]

  • Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][10][12]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Distillation: The crude ester can be purified by distillation to obtain the final product with high purity.[4]

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 4-methylpentanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (if using a Dean-Stark trap)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended for high yield)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-methylpentanoic acid and a 5 to 10-fold molar excess of anhydrous methanol.[2] If using a Dean-Stark trap, add toluene as the solvent instead of using methanol in large excess.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the total volume) or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the mixture to reflux with constant stirring. If using a Dean-Stark trap, continue to reflux until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 10 hours.[6]

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled mixture to a separatory funnel.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ will be evolved.

    • Extract the ester with an organic solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude this compound by distillation.

Visualizations

Fischer_Esterification_Workflow Experimental Workflow for Fischer Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Methylpentanoic Acid + Methanol catalyst Add H₂SO₄ or p-TsOH reactants->catalyst reflux Reflux (with Dean-Stark if applicable) catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism A Carboxylic Acid + H⁺ B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack by Alcohol D Protonated Ester C->D Proton Transfer & Elimination of Water E Ester + H⁺ D->E Deprotonation

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

References

Technical Support Center: Synthesis of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Methyl 4-methylpentanoate (B1230305). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing Methyl 4-methylpentanoate?

A1: The most prevalent and well-established method is the Fischer esterification of 4-methylpentanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3][4] This method is favored for its use of readily available and cost-effective starting materials.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][5][6] The formation of water as a byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to either use a large excess of one reactant (typically methanol) or actively remove water as it forms.[1][3][5]

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[5][7] At higher temperatures, there is also a risk of dehydration of the alcohol (if not methanol) or other acid-catalyzed side reactions. Incomplete conversion of the starting materials is also a common issue.

Q4: How can I effectively purify the synthesized this compound?

A4: Purification typically involves a series of extraction and washing steps followed by distillation. The reaction mixture is first washed with water to remove excess methanol and the acid catalyst. A subsequent wash with a weak base, like a saturated sodium bicarbonate solution, neutralizes any remaining acid.[8] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the final product is purified by distillation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides targeted solutions.

Symptom / Observation Potential Cause Recommended Solution
Low product yield Equilibrium not shifted towards products: The reaction is reversible, and the presence of water byproduct inhibits forward reaction.[3][5]- Use a significant excess of methanol (can also act as the solvent).- Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.
Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low.- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Ensure the reaction is heated to a gentle reflux.
Loss of product during workup: The product may be partially soluble in the aqueous layers or lost during transfers.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).- Carefully separate the layers during extraction to avoid loss of the organic phase.
Presence of starting material (4-methylpentanoic acid) in the final product Incomplete reaction: As mentioned above, the reaction may not have gone to completion.- Re-run the reaction with a longer reflux time or a higher concentration of the acid catalyst.- Optimize the reaction conditions based on monitoring.
Inefficient purification: The acidic starting material was not completely removed during the workup.- Ensure thorough washing with a saturated sodium bicarbonate solution until no more CO₂ evolution is observed. Perform multiple washes if necessary.
Product is wet (contains water) Inadequate drying: The drying agent was insufficient or not in contact with the organic solution for long enough.- Use a sufficient amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).- Stir or swirl the flask to ensure good contact between the drying agent and the solution.- Allow sufficient time for drying (e.g., 15-30 minutes).
Unexpected peaks in NMR or GC analysis Presence of byproducts: Side reactions may have occurred.- Characterize the impurities using spectroscopic methods (e.g., MS, NMR).- Common byproducts could include unreacted starting materials or products from side reactions of the alcohol.
Contaminated reagents: Starting materials or solvents may contain impurities.- Use pure, dry reagents and solvents. Purify starting materials if necessary.

Experimental Protocols

Synthesis of 4-Methylpentanoic Acid (Precursor)

A common method for the synthesis of 4-methylpentanoic acid is the malonic ester synthesis.

Materials:

Procedure:

  • Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide to form an enolate. This enolate is then reacted with 1-bromo-2-methylpropane in an Sₙ2 reaction.[10]

  • Saponification: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification.

  • Decarboxylation: The dicarboxylic acid is then heated to induce decarboxylation, yielding 4-methylpentanoic acid.[10]

Synthesis of this compound via Fischer Esterification

Materials:

  • 4-Methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylpentanoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 5-10 eq), which also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with:

      • Water (to remove excess methanol).

      • Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst - add slowly and vent frequently to release CO₂).

      • Saturated sodium chloride (brine) solution (to help break any emulsions and remove residual water).[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by distillation to obtain pure this compound.[9]

Quantitative Data

Parameter Value Reference
Molecular Formula C₇H₁₄O₂[7]
Molecular Weight 130.18 g/mol [7]
Boiling Point ~143-145 °C
Typical Yield (Fischer Esterification) 60-90% (highly dependent on conditions)[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ ~3.67 (s, 3H, -OCH₃)

    • δ ~2.30 (t, 2H, -CH₂-C=O)

    • δ ~1.65 (m, 1H, -CH(CH₃)₂)

    • δ ~1.52 (q, 2H, -CH₂-CH(CH₃)₂)

    • δ ~0.90 (d, 6H, -CH(CH₃)₂)

  • ¹³C NMR (CDCl₃):

    • δ ~174.2 (C=O)

    • δ ~51.5 (-OCH₃)

    • δ ~34.0 (-CH₂-C=O)

    • δ ~33.8 (-CH₂-CH(CH₃)₂)

    • δ ~27.8 (-CH(CH₃)₂)

    • δ ~22.4 (-CH(CH₃)₂)

  • IR (neat):

    • ~2955 cm⁻¹ (C-H stretch)

    • ~1740 cm⁻¹ (C=O stretch, ester)

    • ~1170 cm⁻¹ (C-O stretch)

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4_methylpentanoic_acid 4-Methylpentanoic Acid reflux Reflux with Acid Catalyst (H₂SO₄) 4_methylpentanoic_acid->reflux methanol Methanol methanol->reflux extraction Extraction with Organic Solvent reflux->extraction washing Washing with H₂O, NaHCO₃, Brine extraction->washing drying Drying over Anhydrous Salt washing->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_reaction Check Reaction Progress (TLC/GC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction increase_time_temp Increase Reflux Time or Temperature incomplete_reaction->increase_time_temp Yes check_workup Review Workup Procedure incomplete_reaction->check_workup No solution Improved Yield increase_time_temp->solution loss_during_workup Product Loss During Workup check_workup->loss_during_workup optimize_extraction Optimize Extraction (e.g., more extractions) loss_during_workup->optimize_extraction Yes check_reagents Check Reagent Purity and Stoichiometry loss_during_workup->check_reagents No optimize_extraction->solution impure_reagents Impure or Wet Reagents check_reagents->impure_reagents purify_reagents Purify/Dry Reagents impure_reagents->purify_reagents Yes equilibrium_issue Equilibrium Favoring Reactants impure_reagents->equilibrium_issue No purify_reagents->solution add_excess_alcohol Use Larger Excess of Methanol equilibrium_issue->add_excess_alcohol Option 1 remove_water Remove Water (e.g., Dean-Stark) equilibrium_issue->remove_water Option 2 add_excess_alcohol->solution remove_water->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-methylpentanoate (B1230305). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 4-methylpentanoate?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of 4-methylpentanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water.

Q2: What are the primary side reactions to be aware of during the Fischer esterification of 4-methylpentanoic acid?

A2: The main side reactions include:

  • Reversion to starting materials: Due to the reversible nature of the Fischer esterification, the ester can be hydrolyzed back to 4-methylpentanoic acid and methanol in the presence of water.

  • Formation of dimethyl ether: Under acidic conditions and at elevated temperatures, methanol can undergo acid-catalyzed dehydration to form dimethyl ether.

  • Self-condensation of 4-methylpentanoic acid: Although less common under typical esterification conditions, there is a possibility of acid-catalyzed self-condensation of the carboxylic acid to form an anhydride, particularly at higher temperatures.

Q3: How can I maximize the yield of this compound?

A3: To shift the reaction equilibrium towards the product and maximize the yield, you can:

  • Use an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent. A 10-fold or even 100-fold excess of alcohol can significantly increase the yield.[1]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.

Q4: My reaction mixture turned dark brown/black. What could be the cause?

A4: A dark coloration often indicates decomposition or polymerization side reactions, which can be promoted by harsh acidic conditions and high temperatures. Consider using a milder acid catalyst or lowering the reaction temperature to a gentle reflux.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Ester 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Equilibrium favors reactants: Insufficient driving force to push the reaction forward. 3. Loss of product during workup: The ester may be partially soluble in the aqueous phase, or lost during extraction and purification steps. 4. Presence of water in reactants: Water will inhibit the forward reaction.1. Increase reaction time: Monitor the reaction by TLC or GC to ensure it has gone to completion. 2. Use a large excess of methanol: This will shift the equilibrium towards the product. 3. Employ a water removal technique: Use a Dean-Stark apparatus or add molecular sieves. 4. Ensure dry reactants and glassware: Use anhydrous methanol and dry glassware. 5. Optimize workup procedure: Minimize the volume of aqueous washes and ensure complete extraction with a suitable organic solvent.
Presence of Unreacted 4-Methylpentanoic Acid in Product 1. Incomplete reaction. 2. Hydrolysis of ester during workup: The ester can hydrolyze back to the carboxylic acid if the workup conditions are too acidic or if there is prolonged contact with water.1. Ensure the reaction goes to completion. 2. Neutralize the reaction mixture promptly during workup: Wash with a mild base like saturated sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid.
Contamination with a Low-Boiling Point Impurity 1. Formation of dimethyl ether: From the acid-catalyzed dehydration of methanol.1. Use moderate reaction temperatures: Avoid excessive heat. 2. Purify by fractional distillation: Dimethyl ether is highly volatile and can be removed during purification.
Difficulty in Separating Organic and Aqueous Layers During Workup 1. Formation of an emulsion: Can be caused by vigorous shaking or the presence of surfactants.1. Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and helps to break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Gently swirl the separatory funnel instead of vigorous shaking.

Experimental Protocols

Key Experiment: Fischer Esterification of 4-Methylpentanoic Acid

Materials:

  • 4-methylpentanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methylpentanoic acid (1.0 eq) and a significant excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be close to the boiling point of methanol (~65 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Acid:Methanol) 1:51:101:10
Catalyst (H₂SO₄) 0.1 eq0.1 eq0.1 eq
Water Removal NoneNoneDean-Stark Trap
Reaction Time (h) 443
Typical Yield (%) 60-70%80-90%>95%
Purity (by GC, pre-distillation) ~90%~95%>98%

Note: These are illustrative values and actual results may vary depending on the specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield Troubleshooting Workflow for Low Yield start Low Yield of this compound check_completion Check Reaction Completion (TLC/GC) start->check_completion check_equilibrium Review Equilibrium Conditions start->check_equilibrium incomplete Reaction Incomplete check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_time->check_completion excess_methanol Use Larger Excess of Methanol check_equilibrium->excess_methanol remove_water Employ Water Removal Method check_equilibrium->remove_water dry_reactants Ensure Anhydrous Reactants check_equilibrium->dry_reactants end Improved Yield excess_methanol->end remove_water->end workup_loss Investigate Workup Losses optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction optimize_extraction->end dry_reactants->end complete->workup_loss fischer_esterification Fischer Esterification and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions 4-MPA 4-Methylpentanoic Acid Protonated_Acid Protonated Carbonyl 4-MPA->Protonated_Acid + H+ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Product This compound Tetrahedral_Intermediate->Product - H2O, - H+ Product->Tetrahedral_Intermediate + H2O, + H+ Water Water Dimethyl_Ether Dimethyl Ether Methanol2 Methanol Methanol2->Dimethyl_Ether + H+, - H2O Catalyst Acid Catalyst (H+) Catalyst->4-MPA Catalyst->Methanol2

References

Technical Support Center: Purification of Crude Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude Methyl 4-methylpentanoate (B1230305). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Methyl 4-methylpentanoate?

A1: Common impurities in crude this compound largely depend on the synthetic route employed. For the common Fischer esterification synthesis from 4-methylpentanoic acid and methanol, impurities may include:

  • Unreacted Starting Materials: 4-methylpentanoic acid and methanol.

  • Catalyst: Acid catalysts such as sulfuric acid.

  • Byproducts: Water, which is formed during the esterification reaction.

  • Side-reaction Products: Potential for the formation of ethers from the alcohol or self-condensation products.

Q2: My final product has a sharp, acidic smell. What is the likely cause and how can I remove it?

A2: A sharp, acidic smell is a strong indicator of residual 4-methylpentanoic acid. This can be due to an incomplete reaction or inefficient purification. To remove the acidic impurity, a wash of the crude product with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup is recommended. This will convert the carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.[1][2]

Q3: The purified ester appears cloudy. What could be the reason?

A3: Cloudiness in the final product often suggests the presence of water. This can result from an incomplete drying step after the aqueous workup. To resolve this, ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before the final solvent removal. A brine wash before drying can also help to remove emulsified water.

Q4: After purification by distillation, my yield is lower than expected. What are the potential causes?

A4: Low yield after distillation can be attributed to several factors:

  • Incomplete Reaction: If the initial esterification did not proceed to completion, the yield will naturally be low.

  • Losses During Workup: Product can be lost during liquid-liquid extraction if phase separation is not clean or if an insufficient volume of extraction solvent is used.

  • Product Decomposition: Esters can be susceptible to hydrolysis or decomposition at high temperatures. Distilling at atmospheric pressure might be too harsh.

  • Hold-up in the Distillation Apparatus: A significant amount of product can be lost as residue in the distillation flask and on the surfaces of the distillation column, especially for small-scale purifications.

Q5: How can I assess the purity of my final this compound product?

A5: The most effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This technique can separate volatile impurities and provide their mass spectra for identification. The purity is typically determined by the area percentage of the product peak in the gas chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for confirming the structure and assessing purity by identifying signals from impurities.

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause Troubleshooting Steps
Poor Separation of Components - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.[5]
Product Decomposition (Discoloration) - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester.[6]
Bumping or Unstable Boiling - Uneven heating.- High vacuum with no air leak.- Use a magnetic stir bar or boiling chips in the distillation flask.- Introduce a fine stream of an inert gas (e.g., nitrogen) through a capillary tube.[3]
Low Recovery - Significant hold-up in the column and condenser.- For small-scale distillations, use a microscale distillation apparatus.- Ensure the column is well-insulated to minimize heat loss.[3]
Liquid-Liquid Extraction
Problem Potential Cause Troubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.- Gently invert the funnel multiple times instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[7]
Poor Phase Separation - Densities of the organic and aqueous layers are too similar.- Add brine to the aqueous layer to increase its density.
Product Remains in the Aqueous Layer - The ester has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent.
Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A less polar solvent system will generally provide better separation for esters from more polar impurities like alcohols and acids.
Compound is Stuck on the Column - The compound is too polar for the chosen eluent.- Gradually increase the polarity of the eluent.
Cracking or Channeling of the Silica (B1680970) Gel - Improper packing of the column.- Pack the column carefully as a slurry to ensure a homogenous and stable stationary phase.

Data Presentation

The following table provides a summary of expected purity and yield for different purification techniques for this compound. These are representative values and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Expected Purity (%) Expected Yield (%) Key Advantages Key Disadvantages
Fractional Distillation (Atmospheric) 95 - 9870 - 85Simple setup, good for large scales.Potential for thermal degradation.
Fractional Distillation (Vacuum) > 9965 - 80Lower boiling point prevents degradation, high purity.Requires specialized equipment.
Silica Gel Column Chromatography > 9950 - 75Excellent separation of closely related compounds.Time-consuming, uses large amounts of solvent.
Preparative Gas Chromatography (Prep-GC) > 99.540 - 60Highest achievable purity for volatile compounds.Requires specialized and expensive equipment, small scale.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction followed by Fractional Distillation
  • Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted 4-methylpentanoic acid and acid catalyst. Gently swirl and vent the funnel frequently to release the carbon dioxide gas produced.

    • Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with one portion of deionized water, followed by one portion of brine to remove residual water and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus. Use a Vigreux column or a column packed with Raschig rings or glass beads.

    • Place the crude ester in the distillation flask with a magnetic stir bar or boiling chips.

    • For vacuum distillation, connect the apparatus to a vacuum pump and pressure gauge.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the boiling point of this compound (approximately 144-146 °C at atmospheric pressure, lower under vacuum).

Protocol 2: Purification by Silica Gel Column Chromatography
  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of the eluent.

  • Elution:

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a high hexane ratio).

    • Gradually increase the polarity of the eluent if necessary to elute the product.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude Methyl 4-methylpentanoate Workup Aqueous Workup (NaHCO3, Brine) Crude->Workup DriedCrude Dried Crude Ester Workup->DriedCrude Distillation Fractional Distillation (Atmospheric or Vacuum) DriedCrude->Distillation High Boiling Impurities Chromatography Silica Gel Column Chromatography DriedCrude->Chromatography Polar Impurities PureProduct Pure Methyl 4-methylpentanoate Distillation->PureProduct Chromatography->PureProduct TroubleshootingLogic Start Purification Issue LowPurity Low Purity? Start->LowPurity LowYield Low Yield? LowPurity->LowYield No OptimizeDistillation Optimize Distillation (Vacuum, Slower Rate) LowPurity->OptimizeDistillation Yes (Distillation) OptimizeChromatography Optimize Chromatography (Solvent System) LowPurity->OptimizeChromatography Yes (Chromatography) AcidicSmell Acidic Smell? LowYield->AcidicSmell No CheckReaction Check Reaction Completion & Workup Losses LowYield->CheckReaction Yes CloudyProduct Cloudy Product? AcidicSmell->CloudyProduct No BaseWash Perform NaHCO3 Wash AcidicSmell->BaseWash Yes DryThoroughly Dry Organic Layer Thoroughly CloudyProduct->DryThoroughly Yes

References

Improving selectivity in the synthesis of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve selectivity and yield in the synthesis of Methyl 4-methylpentanoate (B1230305).

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing Methyl 4-methylpentanoate? The most prevalent method is the Fischer-Speier esterification, which involves reacting 4-methylpentanoic acid with methanol (B129727) in the presence of a strong acid catalyst.[1][2] This method is favored for its directness, though it is an equilibrium-controlled process.[3][4]

Q2: What are the necessary starting materials and catalysts? The primary starting materials are 4-methylpentanoic acid and methanol.[1] Commonly used catalysts are strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), or Lewis acids.[2][4]

Q3: What is the primary role of the acid catalyst in this synthesis? The acid catalyst protonates the carbonyl oxygen of the 4-methylpentanoic acid.[5][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[5][7] The catalyst is regenerated at the end of the reaction.[6]

Q4: Why is the Fischer esterification reaction considered reversible? The reaction between the carboxylic acid and alcohol to form an ester and water is an equilibrium process.[7] The reverse reaction, acid-catalyzed hydrolysis of the ester, can occur in the presence of water, which is a byproduct of the esterification itself.[1]

Q5: How can the reaction equilibrium be shifted to favor the formation of this compound? According to Le Chatelier's principle, the equilibrium can be driven toward the product side by either using a large excess of one of the reactants (typically methanol, as it can also serve as the solvent) or by removing water as it is formed.[3][4][7] Water can be removed using a Dean-Stark apparatus or by including a drying agent.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and solutions? Low yield is a common problem, often stemming from the reversible nature of the Fischer esterification.

  • Possible Cause 1: Unfavorable Equilibrium: The reaction may have reached equilibrium without a high conversion to the product.

    • Solution: Employ a large excess of methanol (e.g., 10-fold or more) to shift the equilibrium towards the ester.[7] One study on a similar esterification found that increasing the alcohol excess from a 1:1 ratio to a 10:1 ratio improved the equilibrium yield from 65% to 97%.[7] Alternatively, remove the water byproduct using a Dean-Stark apparatus or molecular sieves.[2][4]

  • Possible Cause 2: Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach completion.

    • Solution: Ensure the reaction is refluxed for an adequate period, typically ranging from 1 to 10 hours at 60–110 °C.[2] It is crucial to start timing the reaction only after observing condensation in the reflux condenser, indicating that the reaction temperature has been reached.[8]

  • Possible Cause 3: Product Loss During Workup: Significant amounts of the ester can be lost during the extraction and purification phases.

    • Solution: After quenching the reaction, ensure efficient extraction with a suitable organic solvent (e.g., diethyl ether).[8] Perform multiple extractions if necessary. Be careful not to discard the organic layer prematurely. Wash the combined organic layers with brine to reduce the amount of dissolved water before drying.[8]

Q2: How can I remove unreacted 4-methylpentanoic acid from my crude product?

  • Possible Cause: Incomplete reaction or insufficient drive of the equilibrium.

    • Solution: During the aqueous workup, wash the organic layer with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃).[8] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, effectively separating it from the ester in the organic layer.

Q3: I've identified an unexpected byproduct. What could it be and how can I avoid it?

  • Possible Cause: A common side reaction in acid-catalyzed reactions with alcohols is the formation of an ether.[9] In this case, methanol can undergo acid-catalyzed dehydration to form dimethyl ether, particularly if the reaction temperature is too high.

    • Solution: Carefully control the reaction temperature to minimize this side reaction. If ether formation is observed, it can typically be separated from the desired ester product by fractional distillation due to differences in their boiling points.[9][10]

Q4: The final purification by distillation is proving difficult. What can I do to improve separation?

  • Possible Cause: The crude product may contain impurities with boiling points close to that of this compound, or residual water/solvent may be interfering with the distillation.

    • Solution:

      • Thorough Workup: Before distillation, ensure a complete aqueous workup, including washes with water, sodium bicarbonate, and brine, to remove all water-soluble impurities and the acid catalyst.[8]

      • Drying: Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[8]

      • Fractional Distillation: Use an efficient fractionating column (e.g., a Vigreux column) to achieve better separation between components with close boiling points.[10] If the product is sensitive to high temperatures, consider performing the distillation under vacuum to lower the boiling point.

Data Presentation

Table 1: Effect of Reactant Ratio on Fischer Esterification Yield This table illustrates the impact of using an excess of alcohol on the final product yield at equilibrium for a typical Fischer esterification.

Molar Ratio (Carboxylic Acid:Alcohol)Approximate Yield at Equilibrium
1:1~65%[7]
1:10~97%[7]
1:100~99%[7]

Table 2: Comparison of Common Acid Catalysts for Esterification

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Brønsted AcidReflux, 0.5-5 mol%Inexpensive, highly effective.[2][8]Can cause charring/side reactions at high temperatures; corrosive.[9]
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidReflux, 1-5 mol%Solid, easier to handle than H₂SO₄; effective.[2]More expensive than sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃)Lewis AcidMilder conditionsHigh catalytic activity, suitable for sensitive substrates.[2]Significantly higher cost.
Ion-Exchange Resins (e.g., Amberlyst-15)Heterogeneous40-60°CRecyclable, non-corrosive, simplifies workup.[11]May require longer reaction times or higher catalyst loading.

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-methylpentanoic acid (e.g., 0.1 mol, 11.62 g) and a large excess of methanol (e.g., 1.0 mol, 32.04 g, ~40 mL).

  • Catalyst Addition: While gently swirling the flask, slowly add the acid catalyst, such as concentrated sulfuric acid (e.g., 0.5 mL), dropwise.

  • Reflux: Add a stir bar or boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.[2] The reaction progress can be monitored by TLC or GC if desired.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water (approx. 50 mL).[8]

  • Extraction: Add diethyl ether (approx. 40 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake to extract the ester into the organic layer. Allow the layers to separate and drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining sulfuric acid and remove unreacted 4-methylpentanoic acid.[8] Check the pH of the aqueous layer to ensure it is neutral or basic.

    • Wash the organic layer with brine (1 x 30 mL) to remove residual water.[8]

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.[8] Swirl the flask occasionally for 10-15 minutes.

  • Purification: Decant or filter the dried organic solution away from the drying agent into a distillation flask. Remove the bulk of the diethyl ether using a simple distillation or rotary evaporator. Purify the remaining crude this compound by fractional distillation, collecting the fraction that boils at the appropriate temperature (Boiling Point of this compound: ~151-152 °C).[10]

Mandatory Visualization

Diagrams of Key Processes

Synthesis_Pathway Reactant1 4-Methylpentanoic Acid Catalyst H₂SO₄ (cat.) Reflux Reactant1->Catalyst Reactant2 Methanol Reactant2->Catalyst Product1 This compound Product2 Water Catalyst->Product1 Catalyst->Product2

Caption: Overall reaction pathway for the Fischer esterification.

Troubleshooting_Workflow Start Problem: Low Product Yield Cause1 Cause: Unfavorable Equilibrium Start->Cause1 Reversible Reaction? Cause2 Cause: Incomplete Reaction Start->Cause2 Kinetics? Cause3 Cause: Loss During Workup Start->Cause3 Process? Solution1 Solution: - Use excess Methanol - Remove H₂O (Dean-Stark) Cause1->Solution1 Solution2 Solution: - Increase reaction time - Ensure proper reflux temp. Cause2->Solution2 Solution3 Solution: - Optimize extraction - Wash with brine - Handle layers carefully Cause3->Solution3

Caption: Troubleshooting workflow for low reaction yield.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_activation Activation cluster_elimination Elimination cluster_final Product Formation Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Methanol Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation

References

Technical Support Center: Grignard Reaction for 4-Methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Grignard synthesis of 4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for 4-methylpentanoic acid has a very low yield. What are the most common causes?

Low yields in this Grignard synthesis are typically traced back to a few critical factors:

  • Presence of Water: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water in your glassware, solvent, or starting materials.[1][2][3][4] This passivates the Grignard reagent, preventing it from reacting with carbon dioxide. All glassware should be rigorously dried, and anhydrous solvents must be used.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, preventing the reaction with the alkyl halide.[3] Using fresh, shiny magnesium turnings or activating the magnesium is crucial for a successful reaction.

  • Side Reactions: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.[5] Slow addition of the alkyl halide can help to minimize this.

  • Inefficient Carbonation: The reaction with carbon dioxide can be inefficient if not performed correctly. Ensuring the CO2 is dry and that there is good mixing is important for maximizing the yield.

Q2: How can I activate the magnesium turnings for the reaction?

If your Grignard reaction is difficult to initiate, activating the magnesium is a necessary step. Here are a few common methods:

  • Iodine: Adding a small crystal of iodine to the magnesium in the reaction flask is a widely used method.[3][5][6] The iodine reacts with the magnesium surface, removing the passivating oxide layer.

  • 1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can also be used to activate the magnesium.

  • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose fresh, unoxidized surfaces.[4]

Q3: I observe the formation of a white precipitate during the reaction. What is it and what should I do?

A white precipitate during the addition of the alkyl halide can be due to the Schlenk equilibrium, where the Grignard reagent can exist in different forms, some of which may be insoluble. If this occurs, gentle warming or the addition of more anhydrous solvent can sometimes help to redissolve the precipitate.

Q4: What is the optimal temperature for the formation of the Grignard reagent?

The formation of the Grignard reagent is an exothermic reaction.[5] While some initial warming may be necessary to start the reaction, it is often self-sustaining once initiated.[5] It is important to control the reaction temperature to prevent the solvent from boiling too vigorously.[5] A gentle reflux is often ideal.

Q5: How can I be sure that my Grignard reagent has formed?

Visual cues such as the disappearance of the magnesium turnings and a change in the color of the reaction mixture can indicate the formation of the Grignard reagent. For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting low yields in the synthesis of 4-methylpentanoic acid.

Table 1: Common Problems, Potential Causes, and Recommended Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate Inactive magnesium surface (oxide layer)Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[3][5][6] Mechanically crush the magnesium turnings before use.[4]
Wet glassware or solventFlame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Low yield of carboxylic acid Presence of moistureEnsure all reagents and solvents are scrupulously dry.[1][2][3][4]
Wurtz coupling side reactionAdd the alkyl halide (1-bromo-3-methylbutane) slowly and at a controlled rate to the magnesium suspension.[5]
Incomplete carbonationUse a large excess of dry ice (solid CO2) and ensure efficient stirring. Pour the Grignard reagent onto the crushed dry ice.[1]
Loss of product during workupEnsure the aqueous layer is sufficiently acidified to protonate the carboxylate salt, making it soluble in the organic layer. Extract the aqueous layer multiple times with an organic solvent.
Formation of significant byproducts Wurtz coupling product (2,7-dimethyloctane)Slow addition of the alkyl halide.[5]
Unreacted starting materialEnsure complete formation of the Grignard reagent before carbonation.

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (3-methylbutylmagnesium bromide)
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.[8]

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromo-3-methylbutane (B150244) (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Initiation:

    • Add a small portion of the 1-bromo-3-methylbutane solution to the magnesium.

    • If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

    • Once the reaction has initiated, add the remainder of the 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Carboxylation and Workup
  • Carbonation:

    • In a separate beaker, crush a large excess of dry ice (solid CO2).

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.[1]

  • Quenching:

    • Allow the excess dry ice to sublime.

    • Slowly add a cold solution of dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to protonate the carboxylate salt.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude 4-methylpentanoic acid.

    • Further purification can be achieved by distillation.

Visual Guides

Diagram 1: Grignard Reaction Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of 4-Methylpentanoic Acid check_initiation Did the reaction initiate properly? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes no_initiation Activate Mg (Iodine, etc.) Ensure dry glassware/solvents check_initiation->no_initiation No check_addition Was the alkyl halide added slowly? check_conditions->check_addition Yes wet_conditions Dry all reagents and solvents meticulously check_conditions->wet_conditions No check_carbonation Was carbonation performed correctly? check_addition->check_carbonation Yes fast_addition Optimize addition rate to minimize Wurtz coupling check_addition->fast_addition No check_workup Was the workup and extraction efficient? check_carbonation->check_workup Yes bad_carbonation Use excess dry CO2 Ensure good mixing check_carbonation->bad_carbonation No poor_workup Ensure complete protonation Perform multiple extractions check_workup->poor_workup No success Improved Yield check_workup->success Yes no_initiation->check_initiation wet_conditions->check_conditions fast_addition->check_addition bad_carbonation->check_carbonation poor_workup->check_workup

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Diagram 2: Key Factors Influencing Grignard Reaction Yield

Yield_Factors Yield Yield of 4-Methylpentanoic Acid Reagent_Quality Reagent Quality Yield->Reagent_Quality Reaction_Conditions Reaction Conditions Yield->Reaction_Conditions Workup_Procedure Workup Procedure Yield->Workup_Procedure Anhydrous_Solvent Anhydrous Solvent Reagent_Quality->Anhydrous_Solvent Active_Mg Active Magnesium Reagent_Quality->Active_Mg Pure_Halide Pure Alkyl Halide Reagent_Quality->Pure_Halide Temperature_Control Temperature Control Reaction_Conditions->Temperature_Control Addition_Rate Slow Addition Rate Reaction_Conditions->Addition_Rate Inert_Atmosphere Inert Atmosphere Reaction_Conditions->Inert_Atmosphere Proper_Quenching Proper Quenching Workup_Procedure->Proper_Quenching Efficient_Extraction Efficient Extraction Workup_Procedure->Efficient_Extraction

Caption: Key factors affecting the yield of the Grignard reaction.

Diagram 3: Synthesis Pathway of 4-Methylpentanoic Acid via Grignard Reaction

Synthesis_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidic Workup start_material 1-Bromo-3-methylbutane + Mg grignard_reagent 3-Methylbutylmagnesium bromide start_material->grignard_reagent Anhydrous Ether carboxylate_salt Magnesium bromido 4-methylpentanoate grignard_reagent->carboxylate_salt Nucleophilic Addition co2 Carbon Dioxide (Dry Ice) co2->carboxylate_salt final_product 4-Methylpentanoic Acid carboxylate_salt->final_product Protonation acid Aqueous Acid (e.g., HCl) acid->final_product

Caption: Synthesis pathway for 4-methylpentanoic acid.

References

Overcoming incomplete conversion in the esterification of 4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete conversion of 4-methylpentanoic acid during esterification.

Troubleshooting Guide

Q1: Why is my esterification of 4-methylpentanoic acid not going to completion?

Incomplete conversion is the most common issue in the Fischer esterification of carboxylic acids like 4-methylpentanoic acid. This reaction is an equilibrium process where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis, thus limiting the final yield of the ester.[1][4]

Q2: How can I shift the reaction equilibrium to favor ester formation and improve my yield?

To drive the reaction to completion, you must apply Le Chatelier's principle.[1] There are two primary strategies to shift the equilibrium towards the product side:

  • Use a large excess of one reactant : Typically, the alcohol is used in large excess, often serving as the solvent for the reaction.[1][4][5][6] This concentration stress favors the forward reaction.

  • Remove a product as it is formed : The continuous removal of water from the reaction mixture is a highly effective method to prevent the reverse reaction and drive the formation of the ester.[3][4][7]

Q3: What happens if I don't actively remove the water produced during the reaction?

If water is not removed, the reaction will reach a state of equilibrium where significant quantities of 4-methylpentanoic acid and the alcohol will remain unreacted.[4][8] For a simple esterification between equivalent amounts of a carboxylic acid and an alcohol, the yield at equilibrium might be around 65%.[4] To achieve higher conversion, active measures to shift this equilibrium are necessary.

Q4: Are there potential side reactions I should be aware of?

Yes, particularly when using strong acid catalysts like sulfuric acid at elevated temperatures. The alcohol reactant can undergo dehydration, which can lead to the formation of ethers or alkenes as byproducts.[9] Tertiary alcohols are especially prone to elimination reactions.[3] While primary and secondary alcohols are more stable, these side reactions can still occur and reduce the overall yield of the desired ester.

Q5: My alcohol is sterically hindered or acid-sensitive. What is the best approach to achieve high conversion?

For substrates that are sensitive to strong acids or sterically hindered, the Fischer esterification may not be suitable.[10] In these cases, alternative methods that are not reversible and proceed under milder conditions are recommended:

  • Acid Chloride Formation : Convert 4-methylpentanoic acid into its more reactive acid chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][10] The resulting acid chloride reacts readily with the alcohol, even hindered ones, to produce the ester in high yield. This reaction is not an equilibrium.[8]

  • Steglich Esterification : This method uses coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under mild, neutral conditions.[7][10] It is particularly useful for acid-sensitive substrates.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for the Fischer esterification of 4-methylpentanoic acid?

The Fischer esterification is a six-step, reversible acid-catalyzed nucleophilic acyl substitution.[4] The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[1][11] A series of proton transfers follows, leading to the formation of a good leaving group (water), which is then eliminated to form the protonated ester.[6] Finally, deprotonation yields the final ester product and regenerates the acid catalyst.[6]

Fischer_Esterification_Mechanism Reactants 4-Methylpentanoic Acid + Alcohol + H+ ProtonatedAcid Protonated Carbonyl Reactants->ProtonatedAcid Protonation TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt Nucleophilic Attack (Alcohol) ProtonTransfer Protonated Alcohol O TetrahedralInt->ProtonTransfer Proton Transfer Elimination Elimination of Water ProtonTransfer->Elimination Loss of H2O Products Ester + Water + H+ Elimination->Products Deprotonation

Caption: Simplified mechanism of the Fischer esterification reaction.

FAQ 2: How does a Dean-Stark apparatus improve my reaction yield?

A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture refluxing with an immiscible solvent, such as toluene (B28343) or benzene.[4][12] The solvent forms a minimum-boiling azeotrope with the water produced.[13] This azeotropic vapor rises into the reflux condenser, liquefies, and drips into the graduated collection tube of the trap.[12] Because water is denser than toluene, it sinks to the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask.[13] This physical separation effectively removes water, driving the esterification equilibrium to completion.[4][13]

Dean_Stark_Workflow A 1. Combine Reactants, Catalyst & Toluene in Flask B 2. Heat Mixture to Reflux A->B C 3. Water-Toluene Azeotrope Vaporizes B->C D 4. Vapor Condenses in Condenser C->D E 5. Liquid Collects in Trap D->E F 6. Water Separates (Sinks to Bottom) E->F G 7. Toluene Overflows and Returns to Flask F->G H 8. Equilibrium Shifts to Products F->H G->B Cycle Repeats

Caption: Experimental workflow using a Dean-Stark apparatus.

FAQ 3: What are the recommended catalysts and general reaction conditions?

The most common catalysts for Fischer esterification are strong Brønsted acids.[4] The reaction is typically run at reflux temperature to ensure a reasonable reaction rate.[2][5]

CatalystTypical LoadingCommon Solvents / ConditionsNotes
Sulfuric Acid (H₂SO₄) Catalytic amount (e.g., 1-5 mol%)Excess alcohol or a solvent like tolueneAlso acts as a dehydrating agent, but can cause charring at high temperatures.[2][8]
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount (e.g., 5 mol%)Toluene (with Dean-Stark trap)A solid, making it easier to handle than H₂SO₄.[5]
Solid Acid Catalysts (e.g., Amberlyst-15) VariesExcess alcohol or other organic solventsSimplifies workup as the catalyst can be removed by filtration.[2]

FAQ 4: How much excess alcohol is needed to significantly improve the yield?

Using an excess of the alcohol can dramatically increase the ester yield at equilibrium. While using the alcohol as the solvent is a common practice, even smaller excesses can have a large impact.

Molar Ratio (Alcohol:Acid)Reported Ester Yield at Equilibrium
1 : 1~65%
10 : 1~97%
100 : 1~99%
Data based on a study of the esterification of acetic acid with ethanol (B145695) and serves as a general model for Fischer esterification.[4]

FAQ 5: How do I choose the right esterification method for my needs?

The choice of method depends on the properties of your starting materials (4-methylpentanoic acid and the specific alcohol) and the desired outcome (e.g., yield, purity).

Esterification_Decision_Tree start Start: Synthesize Ester of 4-Methylpentanoic Acid q1 Are substrates acid-sensitive? start->q1 q2 Is Fischer method providing incomplete conversion? q1->q2 No steglich Use Steglich Esterification: - DCC/DMAP coupling - Mild, neutral conditions q1->steglich Yes fischer Use Fischer Esterification: - Excess Alcohol - Water Removal (Dean-Stark) q2->fischer No acid_chloride Use Acid Chloride Method: - Convert acid with SOCl₂ - React with alcohol q2->acid_chloride Yes

References

Preventing hydrolysis of Methyl 4-methylpentanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Methyl 4-methylpentanoate (B1230305). This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize hydrolysis during experimental workup and maximize your product yield.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is it a significant problem during the workup of Methyl 4-methylpentanoate?

A1: Ester hydrolysis is a chemical reaction in which an ester breaks down into its parent carboxylic acid and alcohol.[1][2] This reaction is the exact reverse of the Fischer esterification process used to synthesize the ester and can be catalyzed by either acids or bases in the presence of water.[1][3][4] During the workup phase, the use of aqueous acidic or basic solutions to neutralize catalysts and remove impurities creates the ideal environment for this unwanted hydrolysis to occur. This can lead to a significant reduction in the final yield of your desired product, this compound.[1]

Q2: Which steps in a standard workup procedure pose the highest risk of causing ester hydrolysis?

A2: The highest risk of hydrolysis occurs during aqueous wash steps.[1] Specifically:

  • Quenching the Reaction: The initial addition of water or an aqueous solution to the cooled reaction mixture.

  • Base Washing: Using a basic solution, such as sodium bicarbonate (NaHCO₃), to neutralize and remove the acid catalyst (e.g., H₂SO₄) and any unreacted 4-methylpentanoic acid. While necessary, this step can initiate base-catalyzed hydrolysis, also known as saponification, which is generally irreversible under the workup conditions.[1][5]

Q3: How can I tell if my this compound is hydrolyzing during the workup?

A3: The primary indicator of unintended hydrolysis is a lower-than-expected yield of the final ester product, accompanied by the reappearance of the starting material, 4-methylpentanoic acid.[1] You can confirm this using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the starting carboxylic acid.[1]

  • NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to 4-methylpentanoic acid.[1]

  • IR Spectroscopy: The observation of a broad O-H stretch characteristic of a carboxylic acid, in addition to the ester's C=O peak.[1]

Q4: What general strategies can I employ to minimize hydrolysis during the workup?

A4: Minimizing hydrolysis requires careful control of the workup conditions. Key strategies include:

  • Low Temperature: Perform all aqueous washes at a low temperature by cooling the reaction mixture in an ice bath before and during quenching and extraction.[1]

  • Minimize Contact Time: Perform all aqueous washes and extractions as efficiently as possible. Do not allow the organic and aqueous layers to sit in the separatory funnel for extended periods.[1]

  • Use Weak Bases: For neutralization, use a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution instead of strong bases like sodium hydroxide (B78521) (NaOH), which aggressively promotes irreversible saponification.[1][5][6]

  • Use Saturated Solutions: Wash the organic layer with saturated aqueous solutions (e.g., saturated NaHCO₃, brine) to decrease the solubility of the ester in the aqueous phase and to help remove water from the organic layer.[1]

  • Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), before solvent removal.[1]

Troubleshooting Guide

Problem: You have a significantly lower-than-expected yield of this compound, and analysis of the crude product (TLC, NMR) confirms the presence of 4-methylpentanoic acid.

Root Cause: The workup procedure is likely causing the ester to hydrolyze back into the starting carboxylic acid. This is often due to prolonged exposure to the aqueous base used for neutralization or performing the washes at room temperature.

Solution: Implement an optimized workup protocol designed to minimize the risk of hydrolysis. The key is to limit the ester's contact time with water, especially under basic conditions, and to work at low temperatures.

Factors Influencing Hydrolysis Risk During Workup

The following table summarizes the conditions that can affect the rate of hydrolysis.

FactorHigh Risk Condition (Promotes Hydrolysis)Low Risk Condition (Minimizes Hydrolysis)
Temperature Room Temperature or higher0-5 °C (Ice Bath)
Neutralizing Agent Strong Base (e.g., NaOH, KOH)Weak Base (e.g., Saturated NaHCO₃)
Contact Time Long exposure to aqueous layers (>15 min)Rapid and efficient extractions (<5 min)
Aqueous Washes Use of dilute (non-saturated) solutionsUse of cold, saturated aqueous solutions
Drying Incomplete drying of the organic layerThorough drying with an anhydrous agent

Experimental Protocols

Optimized Workup Protocol to Prevent Hydrolysis of this compound

This protocol assumes the synthesis was performed via Fischer esterification using an acid catalyst (e.g., H₂SO₄).

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath for at least 10-15 minutes to thoroughly chill the contents.

  • Quench with Ice-Cold Water: Slowly add ice-cold deionized water to the reaction mixture with gentle swirling.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether).[6]

  • Neutralize with Cold Bicarbonate: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel in small portions.[1][6]

    • Caution: Swirl the unstoppered funnel initially to safely vent the CO₂ gas that evolves.[1]

    • Stopper and gently invert the funnel with frequent venting. Continue adding NaHCO₃ solution until the gas evolution ceases, which indicates that all acid has been neutralized.[1]

  • Wash with Brine: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps remove most of the residual water from the organic layer.[1]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1] Add the agent until it no longer clumps together, indicating that all trace water has been absorbed.

  • Isolate the Product: Decant or filter the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purify (If Necessary): If further purification is required, the crude product can be purified by distillation or column chromatography.

Visualizations

The following diagrams illustrate the recommended workflow and the key relationships to consider for preventing hydrolysis.

G cluster_workflow Optimized Workup Workflow start 1. Cool Reaction Mixture (Ice Bath) quench 2. Quench with Cold H₂O start->quench extract 3. Extract with Organic Solvent quench->extract neutralize 4. Wash with Cold Sat. NaHCO₃ extract->neutralize brine 5. Wash with Cold Brine neutralize->brine dry 6. Dry Organic Layer (e.g., Na₂SO₄) brine->dry evaporate 7. Remove Solvent (Rotary Evaporator) dry->evaporate product Pure Methyl 4-methylpentanoate evaporate->product

Caption: A step-by-step workflow for the workup of this compound designed to prevent hydrolysis.

G cluster_cause Causes of Hydrolysis cluster_effect Outcome cluster_prevention Preventative Measures Water Presence of Water Hydrolysis Ester Hydrolysis (Low Yield) Water->Hydrolysis Catalyst Acid/Base Catalyst Catalyst->Hydrolysis Temp High Temperature Temp->Hydrolysis Time Long Contact Time Time->Hydrolysis Brine Use Brine Wash Brine->Water reduces DryingAgent Use Anhydrous Drying Agent DryingAgent->Water removes WeakBase Use Weak Base (Sat. NaHCO₃) WeakBase->Catalyst neutralizes IceBath Use Ice Bath IceBath->Temp lowers Speed Work Quickly Speed->Time reduces

Caption: Key factors that promote ester hydrolysis and the corresponding preventative measures to take during workup.

References

Technical Support Center: Strategies for Water Removal in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance esterification yields by effectively removing water, a reaction byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from an esterification reaction?

A1: Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1] The presence of water can drive the reaction backward, hydrolyzing the ester back into the starting materials. This equilibrium limits the maximum achievable yield of the desired ester.[2] By continuously removing water as it forms, the equilibrium shifts towards the product side, according to Le Chatelier's principle, resulting in a significantly higher yield.[3]

Q2: What are the primary laboratory techniques for removing water during esterification?

A2: The three most common and effective methods for water removal in a laboratory setting are:

  • Azeotropic Distillation: This technique involves using a solvent (e.g., toluene (B28343), benzene, or hexane) that forms a low-boiling azeotrope with water.[4] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be collected, typically using a Dean-Stark apparatus.[3]

  • Use of Dehydrating Agents: A chemical drying agent is added to the reaction mixture to sequester the water produced. Common dehydrating agents include molecular sieves (typically 3Å or 4Å), anhydrous salts like magnesium sulfate, and concentrated sulfuric acid, which often dually serves as the reaction catalyst.[4]

  • Reactive Distillation: This advanced technique combines the chemical reaction and the separation of products into a single unit.[5][6] As the esterification proceeds within a distillation column, the water byproduct is continuously removed from the reaction zone, driving the reaction to completion.[5]

Q3: How do I select the most appropriate water removal strategy for my specific reaction?

A3: The choice of method depends on several factors:

  • Boiling points of reactants and products: Azeotropic distillation is suitable when the boiling points of the reactants are high enough to allow for the distillation of the water-solvent azeotrope.

  • Thermal stability of reactants and products: If your compounds are sensitive to high temperatures, using a dehydrating agent at a lower reaction temperature might be preferable.

  • Scale of the reaction: For large-scale industrial production, reactive distillation is often the most efficient and economical choice.[5] For laboratory-scale synthesis, azeotropic distillation or the use of dehydrating agents are more common.

  • Compatibility with reagents: The chosen dehydrating agent must be chemically inert to the reactants and products. For instance, molecular sieves can be degraded by strong acids.[7]

Q4: Can I use concentrated sulfuric acid as both a catalyst and a dehydrating agent?

A4: Yes, concentrated sulfuric acid is hygroscopic and can effectively remove water from the reaction mixture, thus shifting the equilibrium towards the products. This dual role makes it a common choice for Fischer esterification. However, the amount of sulfuric acid used is typically catalytic, and its dehydrating capacity might be limited in reactions that produce a large amount of water.

Troubleshooting Guides

Problem: Low ester yield despite using a Dean-Stark apparatus.

Possible Cause Troubleshooting Step
Improper solvent choice. Ensure the solvent forms a low-boiling azeotrope with water and is immiscible with water upon cooling to allow for separation in the trap. Toluene is a common and effective choice.
Insufficient heating. The reaction mixture must be heated to a temperature that allows for the continuous distillation of the azeotrope.
Leaks in the glassware setup. Check all joints and connections to ensure a sealed system, preventing the escape of vapors.
Reaction has not reached completion. Esterification reactions can be slow. Ensure you have allowed sufficient reaction time. Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap.

Problem: The dehydrating agent is not effectively removing water.

Possible Cause Troubleshooting Step
Incorrect type of molecular sieves. For water removal, 3Å or 4Å molecular sieves are appropriate as they have the correct pore size to trap water molecules while excluding the larger reactant and product molecules.
Dehydrating agent is not fully activated. Ensure molecular sieves or anhydrous salts are properly activated (e.g., by heating in an oven) before use to remove any pre-adsorbed water.
Insufficient amount of dehydrating agent. Calculate the theoretical amount of water that will be produced and use a sufficient excess of the dehydrating agent.
Dehydrating agent is incompatible with reaction conditions. As mentioned, molecular sieves can be degraded by strong acids. In such cases, consider using acid-resistant desiccants or a different water removal method.[7]

Quantitative Data on Yield Improvement

The following table summarizes the impact of different water removal strategies on the yield of various esterification reactions.

Esterification Reaction Water Removal Method Yield/Conversion without Water Removal Yield/Conversion with Water Removal
Oleic Acid + EthanolDean-Stark Trap54.96%98.78%[8]
Acetic Acid + n-ButanolReactive Distillation-~100%[9]
Propionic Acid + EthanolMolecular Sieves (in Soxhlet)40%Significantly improved (exact value not stated, but implied near completion)[10]
Lactic Acid + EthanolReactive Distillation-86% yield (pilot scale)
Hippuric Acid + CyclohexanolDean-Stark Trap-96% yield[11]

Experimental Protocols

Azeotropic Distillation using a Dean-Stark Apparatus

Objective: To synthesize an ester with the continuous removal of water via azeotropic distillation.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 2.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 eq)

  • Azeotroping solvent (e.g., toluene, sufficient to fill the Dean-Stark trap and dissolve reactants)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, and magnetic stirrer.

Procedure:

  • To a round-bottom flask, add the carboxylic acid, alcohol, acid catalyst, and toluene.

  • Assemble the Dean-Stark apparatus and condenser. Fill the side arm of the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and condense in the condenser.

  • The condensed liquid will collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases: the denser water will sink to the bottom of the trap, and the lighter toluene will overflow back into the reaction flask.

  • Continue the reaction until the theoretical amount of water has been collected in the trap, or until no more water is observed to be forming.

  • Cool the reaction mixture and proceed with the workup to isolate the ester.

Use of Molecular Sieves in a Soxhlet Extractor

Objective: To synthesize an ester by removing water using molecular sieves in a setup that protects the sieves from acidic conditions.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 1.5 eq)

  • Acid catalyst (e.g., concentrated sulfuric acid, ~1-2% v/v)

  • 3Å or 4Å molecular sieves (activated)

  • Round-bottom flask, Soxhlet extractor, condenser, heating mantle, and magnetic stirrer.

Procedure:

  • Place the activated molecular sieves inside the thimble of the Soxhlet extractor.

  • In the round-bottom flask, combine the carboxylic acid, alcohol, and acid catalyst.

  • Assemble the apparatus with the flask at the bottom, followed by the Soxhlet extractor, and the condenser on top.

  • Heat the reaction mixture to reflux. The vapors of the alcohol and the forming ester-water azeotrope will rise, condense in the condenser, and drip into the Soxhlet extractor containing the molecular sieves.

  • The molecular sieves will adsorb the water from the condensate.

  • Once the Soxhlet extractor is full, the dried solvent/reactant mixture will siphon back into the reaction flask.

  • Allow this process to continue for several hours to ensure complete removal of water.

  • Cool the reaction mixture and proceed with the workup to isolate the ester.

Visualizations

Esterification_Equilibrium Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification Products->Reactants Hydrolysis Water_Removal Water Removal (Le Chatelier's Principle) Products->Water_Removal Water_Removal->Products Shifts Equilibrium

Caption: The effect of water removal on esterification equilibrium.

Experimental_Workflows cluster_0 Azeotropic Distillation (Dean-Stark) cluster_1 Molecular Sieves (Soxhlet) cluster_2 Reactive Distillation A1 1. Combine Reactants, Catalyst & Solvent A2 2. Assemble Dean-Stark & Condenser A1->A2 A3 3. Heat to Reflux A2->A3 A4 4. Collect Water in Trap A3->A4 A5 5. Workup & Isolate Ester A4->A5 B1 1. Place Sieves in Soxhlet B2 2. Combine Reactants & Catalyst in Flask B1->B2 B3 3. Assemble Apparatus B2->B3 B4 4. Heat to Reflux (Water Adsorbed) B3->B4 B5 5. Workup & Isolate Ester B4->B5 C1 1. Feed Reactants to Distillation Column C2 2. Simultaneous Reaction & Separation C1->C2 C3 3. Continuously Remove Water as Distillate C2->C3 C4 4. Collect Ester as Bottoms Product C3->C4

Caption: Comparison of experimental workflows for water removal.

References

Addressing peak tailing issues in GC analysis of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Methyl 4-methylpentanoate (B1230305)

This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the Gas Chromatography (GC) analysis of Methyl 4-methylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][3] For an accurate analysis, a tailing factor above 1.5 typically indicates a problem that requires investigation.[3]

Q2: What are the most common causes of peak tailing for an ester like this compound?

A2: For polar analytes like this compound, which contains an ester functional group, peak tailing is often caused by unwanted secondary interactions with active sites within the GC system.[4] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system.[4] These interactions can cause some analyte molecules to be retained longer than others, resulting in a tailing peak shape.[4]

Q3: How can I quickly distinguish between a chemical cause (e.g., active sites) and a physical cause (e.g., installation issue) for peak tailing?

A3: A reliable diagnostic step is to observe the peak shape of all compounds in your chromatogram.[4]

  • If only polar compounds like this compound are tailing , it strongly suggests a chemical issue, specifically the interaction of your analyte with active sites in the system.[4][5]

  • If all peaks in the chromatogram are tailing , this usually points to a physical or mechanical issue.[6] This could be due to a disruption in the carrier gas flow path caused by a poor column cut, improper column installation creating dead volume, or a leak in the system.[4][6][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. Start with the simplest and most common fixes before moving to more complex issues.

Guide 1: Initial System Checks & Inlet Maintenance

Q: My peaks are tailing. What is the first thing I should check?

A: Always start with routine inlet maintenance, as the injection port is a primary source of contamination and active sites.[8] Non-volatile residues and septum particles can accumulate in the liner, creating sites that interact with the sample.

Protocol 1: Basic Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 40°C).

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the septum nut.

  • Replace Liner: Carefully remove the inlet liner with forceps. Install a new, clean, and deactivated liner. Ensure any O-rings are correctly seated.[4]

  • Reassemble: Reassemble the inlet components.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Equilibrate: Heat the system to your method's operating temperatures and allow it to equilibrate before running a test sample.[4]

Guide 2: Column-Related Issues

Q: I've performed inlet maintenance, but the peak tailing persists. Could the column be the problem?

A: Yes, the column itself is another major contributor to peak tailing.[9] The issue can arise from contamination at the head of the column, improper installation, or a poorly cut column end.[3][10]

Protocol 2: Column Trimming and Re-installation

  • Cool System & Remove Column: Cool the oven and inlet, then carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a sapphire scribe, score the column tubing about 10-20 cm from the inlet end.[9] Break the column cleanly at the score.

  • Inspect the Cut: Examine the new column end with a magnifying glass (e.g., 20x power) to ensure the break is clean, flat, and at a right angle to the column wall.[6][10] A ragged or angled cut can cause turbulence and peak tailing.[6]

  • Re-install the Column: Carefully insert the column into the inlet to the correct depth as specified by your instrument manufacturer. An improperly positioned column can create dead volume.[3][6] Tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[1]

  • Leak Check and Condition: Perform a leak check. If necessary, condition the column according to the manufacturer's instructions before analysis.

Guide 3: Method Parameter Optimization

Q: My system maintenance checks out, but I still see tailing. Could my GC method be the cause?

A: Yes, sub-optimal method parameters can contribute to poor peak shape. Key parameters to investigate include the injection temperature, split ratio, and initial oven temperature.

Troubleshooting Method Parameters:

  • Inlet Temperature: If the temperature is too low, less volatile compounds may not vaporize efficiently, leading to poor peak shape.[11] Conversely, an excessively high temperature can cause thermal decomposition of the analyte, which can appear as tailing.[5]

  • Split Ratio: For split injections, a split ratio that is too low may result in an insufficient flow rate to efficiently transfer the sample to the column, causing tailing.[8] A minimum of 20 mL/min total flow through the inlet is a good starting point.[8]

  • Sample Overload: Injecting too much sample can overload the column, leading to peak distortion.[2][10] Try diluting your sample to see if the peak shape improves.

  • Solvent-Phase Mismatch: A significant mismatch in polarity between your sample solvent and the column's stationary phase can cause peak tailing.[10][12]

Data Summary

When troubleshooting, it is crucial to systematically evaluate the impact of each change. The following table provides a template for recording and comparing key chromatographic parameters before and after troubleshooting steps.

Troubleshooting Action Analyte Retention Time (min) Peak Area Tailing Factor (Tf) Resolution (Rs) with Adjacent Peak
Before Action This compound8.54550,0002.11.3
After Liner Change This compound8.53555,0001.61.7
After Column Trim This compound8.45560,0001.22.0
After Diluting Sample 1:10 This compound8.4555,0001.12.1

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.

G start Peak Tailing Observed (Tf > 1.5) check_all_peaks Do ALL peaks tail? start->check_all_peaks physical_issue Physical Issue Likely check_all_peaks->physical_issue Yes chemical_issue Chemical Issue Likely (Active Sites) check_all_peaks->chemical_issue No, only polar analytes tail check_install Check Column Installation (Position, Ferrules) physical_issue->check_install check_cut Inspect Column Cut (Square & Clean?) check_install->check_cut check_inlet Perform Inlet Maintenance (Liner, Septum, Seal) check_cut->check_inlet end_node Peak Shape Improved check_inlet->end_node inlet_maint Perform Inlet Maintenance (Use Deactivated Liner) chemical_issue->inlet_maint trim_column Trim Column Inlet (Remove Contamination) inlet_maint->trim_column check_method Review Method Parameters (Overload, Temp, Polarity) trim_column->check_method check_method->end_node

Caption: Logical workflow for diagnosing GC peak tailing issues.

References

Validation & Comparative

A Comparative Analysis of Methyl 4-Methylpentanoate and Its Structural Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical and biological properties of C7 ester isomers, presenting available experimental data to inform research and development applications.

This guide provides a comparative analysis of methyl 4-methylpentanoate (B1230305) and its key structural isomers: methyl hexanoate (B1226103), methyl 3-methylpentanoate, methyl 2-methylpentanoate (B1260403), and ethyl pentanoate. All of these C7 esters share the same molecular formula (C7H14O2) and molecular weight, yet their structural diversity, arising from variations in chain branching and ester linkage, leads to distinct physicochemical and biological characteristics. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for various applications, from fragrance and flavor science to potential therapeutic uses.

While extensive comparative biological data remains a field for further exploration, this guide collates the available information on their properties and provides standardized experimental protocols for their evaluation.

Physicochemical Properties

The structural variations among these isomers directly influence their physical properties, such as boiling point and density. Generally, branched-chain esters tend to have lower boiling points than their straight-chain counterparts due to reduced van der Waals forces.

PropertyMethyl 4-methylpentanoateMethyl hexanoateMethyl 3-methylpentanoateMethyl 2-methylpentanoateEthyl pentanoate
Molecular Formula C7H14O2C7H14O2C7H14O2C7H14O2C7H14O2
Molecular Weight ( g/mol ) 130.18130.18130.18130.18130.18
Boiling Point (°C) 139-140[1][2]149.5-151[3][4][5][6]135-136135.1145-146[7][8][9]
Density (g/cm³) 0.885-0.892[2]0.8850.8790.878-0.8790.877
Water Solubility Insoluble[2][10]Insoluble[4][11]InsolubleInsolublePoorly soluble[8][9][12][13]
Odor Profile Sweet, pineapple-like[2][10][14][15]Fruity, sweet, slightly floral[11]Not specifiedNot specifiedFruity, apple-like[7][8][9]

Biological and Pharmacological Activities: A Comparative Overview

Fatty acid esters are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. However, direct comparative studies of the structural isomers of this compound are limited in the current scientific literature. The following sections summarize the known activities and provide a framework for their experimental comparison.

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties, suggesting its potential use in food preservation and safety applications.[10][16] The structural characteristics of fatty acid esters, such as chain length and branching, can significantly influence their antimicrobial efficacy. It is hypothesized that branched-chain esters may exhibit different interactions with microbial cell membranes compared to their linear counterparts.

Anti-inflammatory Effects

Potential anti-inflammatory effects of this compound have also been reported, although the mechanisms of action are not yet fully understood.[10][16] The anti-inflammatory activity of fatty acid esters is an area of growing interest, with some studies suggesting they may modulate inflammatory pathways.

Cytotoxicity

The cytotoxic potential of these esters is a critical parameter in drug development. While specific comparative data is lacking for these isomers, the general cytotoxicity of fatty acid esters has been evaluated against various cancer cell lines. The structural configuration of the ester can influence its cellular uptake and interaction with intracellular targets, thereby affecting its cytotoxic profile.

Experimental Protocols

To facilitate comparative research, this section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound and its isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and its isomers)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube of sterile broth. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Solutions: Prepare a stock solution of each ester in a suitable solvent. Perform two-fold serial dilutions of the stock solution in the 96-well microtiter plate using sterile broth to achieve a range of concentrations.

  • Inoculation and Incubation: Add the diluted bacterial suspension to each well containing the test compound. Include a positive control (broth with bacteria, no ester) and a negative control (broth only). Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test esters for a predefined period.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent in a new 96-well plate and incubate at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.

Cytotoxicity Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Visualizing Structural Relationships and Experimental Workflows

To better understand the relationships between these isomers and the experimental processes used to evaluate them, the following diagrams are provided.

G cluster_isomers Structural Isomers of C7H14O2 M4MP This compound (iso-branched) MH Methyl hexanoate (straight-chain) M4MP->MH positional isomer M3MP Methyl 3-methylpentanoate (anteiso-branched) M4MP->M3MP positional isomer M2MP Methyl 2-methylpentanoate (branched at α-carbon) M4MP->M2MP positional isomer EP Ethyl pentanoate (different ester linkage) MH->EP functional group isomer G cluster_workflow Experimental Workflow: MIC Determination start Start: Prepare Bacterial Inoculum and Test Compound Dilutions plate Dispense serial dilutions of esters into 96-well plate start->plate inoculate Inoculate wells with standardized bacterial suspension plate->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read Visually or spectrophotometrically assess bacterial growth (turbidity) incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

References

GC-MS vs. HPLC for the Analysis of Volatile Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile esters such as Methyl 4-methylpentanoate (B1230305), selecting the appropriate analytical technique is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by a review of experimental data and established methodologies for the analysis of volatile esters and related compounds.

At a Glance: Performance Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for the analysis of volatile and semi-volatile compounds like Methyl 4-methylpentanoate.[1][2] This is due to its high sensitivity, selectivity, and the ability to analyze these compounds in their native form without the need for chemical modification. High-Performance Liquid Chromatography (HPLC), while versatile, is typically better suited for non-volatile or thermally labile compounds.[1][2] The analysis of volatile esters lacking a strong chromophore by HPLC often necessitates a derivatization step to enhance detection by UV-Vis or fluorescence detectors, which can add complexity to the workflow.[3][4]

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of volatile esters, based on data from similar compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection (Following Derivatization)
Principle Separation based on volatility and boiling point, with mass-based detection.Separation based on polarity, with UV absorbance-based detection.
Derivatization Not required for volatile esters.Typically required (e.g., hydrolysis to the corresponding acid followed by tagging with a UV-absorbing moiety).[3]
Limit of Detection (LOD) 0.007 - 0.1 µg/mL[5][6]0.1 - 1 µg/mL[1]
Limit of Quantitation (LOQ) 0.020 - 0.5 µg/mL[1][5][6]0.43 - 5 µg/mL[1][7]
Linearity (r²) > 0.998[1][6]> 0.995[1][8]
Precision (%RSD) < 5%[1][9]< 5%[1][8]
Analysis Time 15 - 30 minutes[1]10 - 35 minutes[1][8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of the sample in a 15 mL screw-cap tube, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Add an appropriate internal standard (e.g., methyl heptanoate) to correct for extraction efficiency and injection volume variations.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Mass Range: m/z 35-350.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for Short-Chain Fatty Acid Methyl Esters (Following Derivatization)

As direct HPLC analysis of this compound is challenging due to its weak UV absorbance, a common approach involves hydrolysis of the ester to its corresponding carboxylic acid (4-methylpentanoic acid), followed by derivatization to introduce a UV-active label.[3] This protocol is based on the analysis of short-chain fatty acids.[10][11]

1. Sample Preparation (Hydrolysis and Derivatization)

  • Hydrolysis: To 1 mL of the sample, add 1 mL of 1 M sodium hydroxide. Heat the mixture at 60°C for 30 minutes to hydrolyze the ester. Cool to room temperature and neutralize with 1 M hydrochloric acid.

  • Derivatization:

    • To the hydrolyzed sample, add 50 µL of 200 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[10][11]

    • Incubate the mixture at 40°C for 30 minutes with constant shaking.[10]

    • Quench the reaction by adding 200 µL of 0.1% formic acid.[11]

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector set at the maximum absorbance of the derivative (e.g., 254 nm for phenacyl esters).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Identify the derivatized 4-methylpentanoic acid based on its retention time.

  • Quantify the analyte by creating a calibration curve using the peak area of the derivatized standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid Sample Solvent Add Organic Solvent & Internal Standard Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Injection Inject into GC-MS Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

GC-MS Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Liquid Sample Hydrolysis Hydrolysis (Ester -> Acid) Sample->Hydrolysis Derivatization Derivatization (Add UV Tag) Hydrolysis->Derivatization Quench Quench Reaction Derivatization->Quench Injection Inject into HPLC Quench->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data Decision_Tree Start Start: Analyze Volatile Ester (e.g., this compound) IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile UseGCMS GC-MS is the preferred method IsVolatile->UseGCMS Yes ConsiderHPLC Consider HPLC IsVolatile->ConsiderHPLC No / Thermally Labile HighSensitivity Is high sensitivity and structural information critical? UseGCMS->HighSensitivity HPLC_Deriv HPLC with derivatization is a viable option ConsiderHPLC->HPLC_Deriv Analyte lacks a chromophore HPLC_Direct Direct HPLC analysis may be challenging and require a specialized detector (e.g., MS) ConsiderHPLC->HPLC_Direct Analyte has a chromophore or MS detector is available HighSensitivity->UseGCMS Yes NoDerivatization Is avoiding derivatization a priority? HighSensitivity->NoDerivatization No NoDerivatization->UseGCMS Yes NoDerivatization->HPLC_Deriv No

References

Comparison of different synthesis routes for Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is paramount to ensure efficiency, scalability, and safety. This guide provides a comprehensive comparison of various synthesis routes for Methyl 4-methylpentanoate, a valuable ester in various chemical industries. The comparison focuses on reaction efficiency, starting materials, reaction conditions, and safety considerations, supported by typical experimental data.

At a Glance: Synthesis Route Comparison

ParameterFischer EsterificationFrom 2-Methylbutane (via Grignard)From 4-Methylpentanoyl ChlorideFrom 4-Methylpentanoic Acid & Diazomethane
Starting Material(s) 4-Methylpentanoic acid, Methanol (B129727)2-Methylbutane, Mg, CO₂, Methanol4-Methylpentanoyl chloride, Methanol4-Methylpentanoic acid, Diazomethane (or precursor)
Key Transformation(s) Acid-catalyzed esterificationRadical halogenation, Grignard formation, Carboxylation, EsterificationNucleophilic acyl substitutionAcid-base reaction, Nucleophilic substitution
Typical Overall Yield 65-99%[1]40-65% (multi-step)>90%[2][3]>95% (often quantitative)[4][5]
Reaction Conditions Reflux with acid catalyst (e.g., H₂SO₄)[6]Multi-step, requires anhydrous conditions for Grignard reactionTypically mild, room temperature or gentle heatingMild, often room temperature[4]
Key Advantages Readily available starting materials, relatively simple procedure.Utilizes a simple and inexpensive starting alkane.High yield, fast reaction.Very high yield, minimal byproducts.[4]
Key Challenges Equilibrium reaction (requires excess reagent or water removal).[1]Multi-step synthesis, sensitive Grignard reagent.Acyl chloride is moisture-sensitive and corrosive.[6]Diazomethane is highly toxic and explosive, requiring specialized handling.[4][5]
Safety Concerns Strong acids are corrosive.Bromine is corrosive and toxic, Grignard reagents are highly reactive.Acyl chloride and byproduct HCl are corrosive.Diazomethane is extremely toxic and potentially explosive.[4]

Detailed Synthesis Routes and Experimental Protocols

Fischer Esterification of 4-Methylpentanoic Acid

This is a classic and straightforward method for synthesizing esters.[6][7] The reaction involves heating a carboxylic acid and an alcohol with an acid catalyst. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of the alcohol or by removing the water formed during the reaction.[1]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpentanoic acid (1.0 eq), methanol (10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation.

Logical Workflow for Fischer Esterification:

Fischer_Esterification 4-Methylpentanoic Acid 4-Methylpentanoic Acid Reflux Reflux 4-Methylpentanoic Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 H2SO4->Reflux catalyst Workup Workup Reflux->Workup Reaction Mixture This compound This compound Workup->this compound Purified Product Grignard_Synthesis cluster_0 Preparation of Carboxylic Acid cluster_1 Esterification 2-Methylbutane 2-Methylbutane 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane 2-Methylbutane->1-Bromo-3-methylbutane Radical Bromination Grignard Reagent Grignard Reagent 1-Bromo-3-methylbutane->Grignard Reagent Mg, Et2O 4-Methylpentanoic Acid 4-Methylpentanoic Acid Grignard Reagent->4-Methylpentanoic Acid 1. CO2 2. H3O+ This compound This compound 4-Methylpentanoic Acid->this compound Fischer Esterification Methanol Methanol Methanol->this compound Acyl_Chloride_Synthesis 4-Methylpentanoyl Chloride 4-Methylpentanoyl Chloride Reaction Reaction 4-Methylpentanoyl Chloride->Reaction Methanol Methanol Methanol->Reaction Pyridine Pyridine Pyridine->Reaction Base Workup Workup Reaction->Workup Reaction Mixture This compound This compound Workup->this compound Purified Product Diazomethane_Synthesis 4-Methylpentanoic Acid 4-Methylpentanoic Acid Reaction Reaction 4-Methylpentanoic Acid->Reaction Diazomethane Diazomethane Diazomethane->Reaction Quench Quench Reaction->Quench Reaction Mixture This compound This compound Quench->this compound Product

References

A Comparative Guide to the Quantification of Methyl 4-methylpentanoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like Methyl 4-methylpentanoate (B1230305) in complex matrices is critical for quality control, flavor and fragrance profiling, and safety assessment. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The comparison is supported by representative experimental data derived from the analysis of structurally similar esters, providing a strong basis for method development and validation for Methyl 4-methylpentanoate.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the mass-to-charge ratio of ionized analytes.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. Detection is based on the mass-to-charge ratio of ionized analytes.
Analyte Volatility Ideal for volatile and semi-volatile compounds like this compound.Generally suited for non-volatile and thermally labile compounds. Analysis of volatile compounds can be challenging.
Derivatization Not typically required for volatile esters.May be necessary to improve retention and ionization of small, non-polar molecules.
Sensitivity High sensitivity, especially with techniques like Selected Ion Monitoring (SIM).High sensitivity, particularly with tandem MS (MS/MS).
Selectivity High selectivity based on both chromatographic retention time and mass spectral data.High selectivity based on chromatographic retention time and mass spectral data.
Sample Throughput Moderate to high, with modern systems offering rapid analysis times.Can be high, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
Typical LOD Low ng/L to µg/L range.[1]µg/L to mg/L range for similar compounds without derivatization.[2]
Typical LOQ Low µg/L range.[1]µg/L to mg/L range for similar compounds without derivatization.[2]
Linearity (r²) Typically >0.99.[3]Typically >0.99.[2]
Accuracy (Recovery) Generally in the range of 80-120%.[3]Generally in the range of 80-120%.[2]
Precision (%RSD) Typically <15%.[3]Typically <15%.[4]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific matrix of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in liquid samples such as beverages or biological fluids.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of the liquid sample, add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not present in the sample).

  • Add 5 mL of a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Dry the extract by passing it through a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

While less common for this type of analyte, this protocol can be adapted for the analysis of this compound, particularly if it is part of a broader analysis of less volatile compounds.

1. Sample Preparation (Dilute and Shoot)

  • For relatively clean liquid samples, a simple dilution may be sufficient.

  • To 1 mL of the sample, add a known amount of a suitable internal standard.

  • Dilute with the initial mobile phase (e.g., 1:1 with 50:50 acetonitrile:water) to a final volume that is within the linear range of the instrument.

  • Vortex to mix and transfer to an autosampler vial.

  • For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

2. LC-MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Mandatory Visualizations

MethodSelectionWorkflow start Start: Need to Quantify This compound volatility Is the primary focus on volatile compounds? start->volatility gcms Select GC-MS volatility->gcms Yes matrix Is the matrix complex and requires minimal sample prep? volatility->matrix No lcms Consider LC-MS matrix->lcms Yes (Dilute and Shoot) derivatization Is derivatization acceptable? matrix->derivatization No derivatization->gcms No derivatization->lcms Yes

Caption: Decision workflow for selecting an analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle dry Dry Extract lle->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for GC-MS analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of branched-chain fatty acid esters (BCFA esters) is critical for advancements in metabolic research, diagnostics, and therapeutic development. These lipids play significant roles in cellular membrane fluidity, metabolic regulation, and are implicated in various physiological and pathological processes. The two primary analytical platforms for the analysis of fatty acids and their esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an objective comparison of these two powerful techniques for the analysis of branched-chain fatty acid esters. It presents a summary of their quantitative performance, detailed experimental protocols for key methodologies, and visual workflows to aid in method selection and cross-validation, ensuring the generation of reliable and reproducible data.

Data Presentation: A Quantitative Comparison of Analytical Methods

The selection of an analytical method is heavily influenced by its performance characteristics. The following tables summarize key validation parameters for both GC-MS and LC-MS/MS in the context of branched-chain fatty acid analysis. It is important to note that these values can vary depending on the specific instrumentation, the nature of the BCFA ester, and the complexity of the sample matrix.

Table 1: Performance Characteristics of GC-MS for Branched-Chain Fatty Acid (as FAMEs) Analysis

Validation ParameterTypical PerformanceKey Considerations
Analyte Form Fatty Acid Methyl Esters (FAMEs)Derivatization is mandatory to increase volatility for GC analysis.[1]
Linearity (r²) > 0.99Demonstrates excellent linearity over a defined concentration range.[2]
Limit of Detection (LOD) 0.244 µMHigh sensitivity is achievable, especially with selected ion monitoring (SIM).[2]
Limit of Quantitation (LOQ) 0.977 µMSufficient for the analysis of BCFAs in many biological matrices.[2]
Precision (%RSD) < 15%Good reproducibility for quantitative analysis.[3]
Accuracy (Recovery %) 88.0 - 99.2%Dependent on the efficiency of the extraction and derivatization steps.[3]
Isomer Separation ChallengingCo-elution of iso- and anteiso- isomers can occur, requiring highly polar columns.[4]

Table 2: Performance Characteristics of LC-MS/MS for Branched-Chain Fatty Acid Analysis

Validation ParameterTypical PerformanceKey Considerations
Analyte Form Free Fatty Acids (underivatized)Direct analysis is a major advantage, simplifying sample preparation.[5]
Linearity (r²) > 0.998Excellent linearity across a wide concentration range.[5]
Limit of Detection (LOD) 0.001 mMHigh sensitivity is a key feature of modern LC-MS/MS systems.[5]
Limit of Quantitation (LOQ) Not explicitly stated, but method is sensitiveSufficient for trace-level analysis in biological fluids.[5]
Precision (%RSD) < 12% (intraday), < 20% (interday)Demonstrates good precision for routine analysis.[5]
Accuracy (Recovery %) 92% - 120%Good accuracy without the potential variability of a derivatization step.[5]
Isomer Separation SuperiorAdvanced column chemistries allow for the separation of structural isomers.[4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for both GC-MS and LC-MS/MS methodologies for the analysis of branched-chain fatty acid esters.

Protocol 1: GC-MS Analysis of BCFAs via Fatty Acid Methyl Ester (FAME) Derivatization

This protocol describes the conversion of BCFAs to their more volatile methyl esters for subsequent GC-MS analysis.

1. Sample Preparation and Lipid Extraction (Folch Method)

  • To a 100 µL biological sample (e.g., plasma, serum), add a known amount of an appropriate internal standard (e.g., heptadecanoic acid).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization (Acid-Catalyzed Esterification)

  • To the dried lipid extract, add 2 mL of 12% boron trifluoride (BF₃) in methanol.[6]

  • Seal the tube tightly and incubate at 60°C for 30-60 minutes.[7]

  • After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean GC vial.[6]

3. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-225ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 220°C at a rate of 4°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550. For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.[2]

Protocol 2: LC-MS/MS Analysis of Underivatized BCFAs

This protocol outlines a method for the direct analysis of BCFAs without the need for derivatization.[5]

1. Sample Preparation

  • To a 50 µL biological sample (e.g., plasma, tissue homogenate), add 200 µL of ice-cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards (e.g., d7-isobutyric acid, d7-isovaleric acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Column: A suitable reversed-phase or mixed-mode column for polar analytes (e.g., a C18 column, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes, followed by a re-equilibration step.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) for targeted quantification of specific BCFAs and their corresponding internal standards. The MRM transitions should be optimized for each analyte.

Mandatory Visualization

The biosynthesis of branched-chain fatty acids originates from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The following diagrams illustrate the key analytical workflows and the metabolic pathway leading to BCFA precursors.

Cross-Validation Workflow for BCFA Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_data Data Analysis & Comparison Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization LCMS_Analysis Direct LC-MS/MS Analysis Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data LCMS_Data LC-MS/MS Data LCMS_Analysis->LCMS_Data Comparison Cross-Validation GCMS_Data->Comparison LCMS_Data->Comparison

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis of BCFAs.

BCAA_Catabolism Branched-Chain Amino Acid Catabolism Pathway Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCAT->KIC KMV α-Keto-β-methylvalerate BCAT->KMV KIV α-Ketoisovalerate BCAT->KIV BCKDH BCKDH IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA MethylbutyrylCoA α-Methylbutyryl-CoA BCKDH->MethylbutyrylCoA IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA KIC->BCKDH KMV->BCKDH KIV->BCKDH BCFA_Synthesis Branched-Chain Fatty Acid Synthesis IsovalerylCoA->BCFA_Synthesis MethylbutyrylCoA->BCFA_Synthesis IsobutyrylCoA->BCFA_Synthesis

Caption: Metabolic pathway of BCAA catabolism leading to BCFA precursors.

References

A Comparative Analysis of the Flavor Profiles of Methyl 4-methylpentanoate and Ethyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor and aroma characteristics of two structurally similar esters: Methyl 4-methylpentanoate (B1230305) and Ethyl 4-methylpentanoate. This analysis is based on available sensory data and established analytical methodologies.

Flavor Profile Comparison

Both Methyl 4-methylpentanoate and Ethyl 4-methylpentanoate are recognized for their distinct fruity aromas, contributing to the flavor profiles of various food products. While direct, side-by-side quantitative sensory analysis in a single study is limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing data.

This compound is characterized by a complex fruity aroma with sweet, pineapple-like notes.[1][2] Some sources also describe hints of banana and even cheese-like nuances, suggesting a multifaceted flavor profile.[3] In contrast, Ethyl 4-methylpentanoate is generally described as having a fruity and tropical aroma.[4]

FeatureThis compoundEthyl 4-methylpentanoate
General Flavor Sweet, Fruity[1][2]Fruity, Tropical[4]
Specific Notes Pineapple, Banana, Apple-like, Cheesy[2][3]-
Odor Description Fruity, sweet, banana, pineapple, with cheese-like nuances[3]Fruity[5]
CAS Number 2412-80-8[1]25415-67-2[5]
Molecular Formula C7H14O2[1]C8H16O2[4]
Molecular Weight 130.18 g/mol [6]144.21 g/mol [4]

Experimental Protocols

To provide a framework for the sensory evaluation of these esters, the following are detailed methodologies for two key analytical techniques: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[7][8]

Objective: To develop a comprehensive sensory profile of this compound and Ethyl 4-methylpentanoate and to quantify the intensity of their respective flavor attributes.

Materials:

  • High-purity this compound and Ethyl 4-methylpentanoate

  • Odorless solvent (e.g., mineral oil, propylene (B89431) glycol) for dilution

  • Glass sample vials with PTFE-lined caps

  • Olfactory-neutral testing environment (sensory booths)

  • Sensory software for data acquisition

  • Reference standards for aroma attributes (e.g., isoamyl acetate (B1210297) for "banana," hexanal (B45976) for "green")

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct initial screening for olfactory sensitivity using common odorants.

    • Train the selected panel over several sessions (typically 10-15 hours) to develop a consensus vocabulary for the sensory attributes of the two esters. This involves presenting a range of concentrations and reference standards.

  • Sample Preparation:

    • Prepare a series of dilutions of each ester in the chosen solvent. The concentration range should be determined in preliminary tests to span the perceptual range from weak to strong.

    • Label vials with random three-digit codes to blind the samples.

    • Prepare fresh samples for each session.

  • Evaluation:

    • Conduct sessions in individual sensory booths under controlled temperature, humidity, and lighting.

    • Present the coded samples to the panelists in a randomized order.

    • Panelists will rate the intensity of each agreed-upon sensory descriptor (e.g., "fruity," "pineapple," "sweet," "green") on a continuous line scale (e.g., 15-cm) anchored with "low" and "high."

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two esters.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

    • Results are often presented in a spider web or radar plot for easy comparison.

QDA_Workflow A Panelist Selection & Training B Vocabulary Development A->B C Sample Preparation B->C D Sensory Evaluation C->D E Data Analysis D->E F Reporting E->F

Quantitative Descriptive Analysis (QDA) Workflow
Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify the specific odor character of this compound and Ethyl 4-methylpentanoate as they elute from the GC column and to determine their odor detection thresholds.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)

  • Mass spectrometer (MS) detector for compound identification

  • Appropriate GC column (e.g., polar column like those with polyethylene (B3416737) glycol stationary phases for ester analysis)

  • High-purity this compound and Ethyl 4-methylpentanoate

  • Solvent for dilution (e.g., hexane)

Procedure:

  • Sample Preparation:

    • Prepare a dilution of each ester in the chosen solvent.

  • GC-O Analysis:

    • Inject the sample into the GC. The GC oven temperature program should be optimized to separate the esters from any impurities.

    • The column effluent is split between the MS detector and the heated sniffing port.

    • A trained assessor sniffs the effluent from the sniffing port throughout the chromatographic run.

    • The assessor records the retention time, duration, and a detailed description of any detected odor. This can be done using specialized software or a voice recording system.

  • Odor Threshold Determination (Aroma Extract Dilution Analysis - AEDA):

    • A series of stepwise dilutions of the sample extract is prepared and analyzed by GC-O.

    • The most diluted sample in which an odor is still detected determines the flavor dilution (FD) factor, which is proportional to the odor activity value (OAV).

  • Data Analysis:

    • The olfactometry data is combined with the MS data to identify the compounds responsible for specific odors.

    • An aromagram is constructed by plotting the odor intensity or FD factor against the retention time.

GCO_Workflow A Sample Preparation B GC Separation A->B C Effluent Splitting B->C D Olfactometry (Sniffing) C->D E Mass Spectrometry (Detection) C->E F Data Integration & Analysis D->F E->F

Gas Chromatography-Olfactometry (GC-O) Workflow

Olfactory Signaling Pathway

The perception of odors from esters like this compound and Ethyl 4-methylpentanoate is initiated by the binding of these volatile molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[9] The binding of an odorant molecule triggers a conformational change in the receptor, initiating a downstream signaling cascade.

This cascade involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.[9]

Olfactory_Signaling_Pathway Odorant Ester Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

General Olfactory Signaling Pathway for Esters

References

Efficacy of Methyl 4-Methylpentanoate Versus Other Antimicrobial Agents in Food Preservation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe food preservatives is a cornerstone of food science and technology. While traditional antimicrobial agents have long been employed, the exploration of novel compounds with potential preservation properties is a continuous endeavor. This guide provides a comparative analysis of the antimicrobial efficacy of methyl 4-methylpentanoate (B1230305), a fatty acid methyl ester, against established food preservatives such as sodium benzoate (B1203000), potassium sorbate (B1223678), nisin, and natamycin. This document synthesizes available experimental data to offer an objective overview for researchers and professionals in food science and drug development.

Executive Summary

Methyl 4-methylpentanoate, a branched-chain fatty acid ester, has been recognized for its potential antimicrobial properties.[1] However, extensive research directly comparing its efficacy to widely used food preservatives is limited. This guide compiles available data on the antimicrobial activity of fatty acid methyl esters (FAMEs) as a class to infer the potential of this compound and contrasts it with the well-documented performance of sodium benzoate, potassium sorbate, nisin, and natamycin.

Generally, FAMEs have demonstrated both antibacterial and antifungal activities.[2][3][4][5] Their mechanism of action is primarily attributed to the disruption of the cell membrane's integrity. In contrast, traditional preservatives like sodium benzoate and potassium sorbate are most effective in their undissociated form at low pH and act by inhibiting microbial metabolism. Nisin, a bacteriocin, targets bacterial cell wall synthesis and forms pores in the cytoplasmic membrane, proving highly effective against Gram-positive bacteria.[6] Natamycin is a potent antifungal agent that binds to ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption.[7]

The selection of an appropriate antimicrobial agent is contingent on the specific food matrix, target microorganisms, and desired preservation outcome. While this compound presents an interesting avenue for research, a considerable amount of further investigation is required to establish its practical efficacy and safety in food preservation.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of various antimicrobial agents against common foodborne pathogens. It is crucial to note that MIC values can be influenced by experimental conditions such as the specific microbial strain, growth medium composition, pH, and incubation temperature.

Data for this compound and related Fatty Acid Methyl Esters (FAMEs) is limited and primarily from studies not focused on food preservation. The presented data for FAMEs is to provide a general indication of their potential antimicrobial activity.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

MicroorganismThis compound (as FAMEs)Sodium BenzoatePotassium SorbateNisinReference
Escherichia coli> 64 (for a derivative)400400> 52.8 (variable)[8][9][10]
Staphylococcus aureus4 (for a derivative)4004006.8[8][9][11]
Bacillus subtilis0.125 (FAME extract)400800N/A[5][9]
Salmonella enteritidisN/ANo effectNo effectN/A[9]

Table 2: Antifungal Efficacy (MIC in µg/mL)

MicroorganismThis compound (as FAMEs)Sodium BenzoatePotassium SorbateNatamycinReference
Aspergillus flavus54.19% inhibition (FAMEs)N/AN/A1.0[2][12]
Aspergillus nigerN/AN/AN/A750[13]
Penicillium roquefortiiN/AN/AN/A750[13]
Candida albicans0.5 (FAME extract)N/AN/A0.5 - 6.0[5][7]

N/A: Data not available in the searched sources.

Experimental Protocols

The determination of antimicrobial efficacy typically involves standardized methods to ascertain the MIC of a compound.

Broth Dilution Method for MIC Determination

This method is commonly used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.[10][14]

Agar (B569324) Diffusion Method (Disc Diffusion)

This method assesses the antimicrobial activity by measuring the zone of inhibition around a disc impregnated with the antimicrobial agent.

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism.

  • Application of Antimicrobial Agent: Sterile filter paper discs impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated under conditions that support the growth of the microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the mechanisms by which antimicrobial agents inhibit microbial growth is crucial for their effective application.

This compound and Fatty Acid Methyl Esters (FAMEs)

The primary mechanism of action for fatty acids and their esters is the disruption of the bacterial cell membrane. Their amphiphilic nature allows them to integrate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some fatty acids have also been shown to interfere with cellular energy production and inhibit enzyme activity.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Causes FAME Fatty Acid Methyl Ester (e.g., this compound) FAME->Lipid_Bilayer Integration Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action for fatty acid methyl esters.

Sodium Benzoate and Potassium Sorbate

These organic acids are most effective in their undissociated form, which predominates at low pH. They can passively diffuse across the cell membrane. Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the cytoplasm. This disrupts metabolic functions, including glycolysis, and inhibits the growth of many bacteria, yeasts, and molds.

cluster_cell Microbial Cell Cytoplasm Cytoplasm (Neutral pH) Dissociation Dissociation into H+ and Anion Cytoplasm->Dissociation Leads to Organic_Acid Undissociated Organic Acid (e.g., Benzoic Acid) Organic_Acid->Cytoplasm Passive Diffusion Metabolic_Inhibition Inhibition of Metabolic Pathways Dissociation->Metabolic_Inhibition

Caption: Mechanism of action for organic acid preservatives.

Nisin

Nisin is a polycyclic antibacterial peptide that has a dual mode of action against Gram-positive bacteria. It binds to Lipid II, a precursor molecule in the synthesis of the bacterial cell wall, thereby inhibiting its formation. Additionally, it uses Lipid II as a docking molecule to form pores in the cytoplasmic membrane, leading to the efflux of essential cellular components.[6]

Nisin Nisin Lipid_II Lipid II Nisin->Lipid_II Binds to Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Cell_Wall_Inhibition Pore_Formation Pore Formation in Membrane Lipid_II->Pore_Formation Mediates Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Dual mechanism of action for Nisin.

Natamycin

Natamycin is a polyene macrolide antifungal agent. Its primary mode of action involves binding specifically to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of essential ions and ultimately fungal cell death. It has no effect on bacteria as they lack ergosterol in their membranes.[7]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Binding Binding to Ergosterol Ergosterol->Binding Natamycin Natamycin Natamycin->Ergosterol Specifically Binds Disruption Membrane Disruption Binding->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death

References

A Structural Showdown: Methyl 4-methylpentanoate Versus Other Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acid methyl esters (FAMEs) is critical for applications ranging from advanced drug delivery systems to biodiesel formulations. This guide provides a comprehensive structural and physicochemical comparison of Methyl 4-methylpentanoate (B1230305) against a variety of other FAMEs, supported by experimental data and detailed methodologies.

Methyl 4-methylpentanoate, a branched-chain fatty acid methyl ester, possesses a unique molecular architecture that distinguishes it from its straight-chain and unsaturated counterparts. This structural variation significantly influences its physical and chemical properties, impacting its performance in diverse scientific and industrial applications.[1] Its branched structure contributes to its distinct reactivity and physical characteristics, making it a compound of interest in fields such as flavorings, solvents, and as a potential fuel additive.[2]

Physicochemical Properties: A Comparative Analysis

The structural characteristics of FAMEs, such as chain length, degree of unsaturation, and the presence and position of branches, directly impact their physicochemical properties. These properties, in turn, dictate their suitability for specific applications.[3] The following table summarizes the key physicochemical data for this compound and a selection of other representative FAMEs.

Fatty Acid Methyl Ester (FAME)Chemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20-25°C)Solubility in Water
Branched-Chain Saturated
Methyl isobutyrateC₅H₁₀O₂102.1390-93[4]-84.7[4]0.891[5]Slightly soluble[5]
Methyl 2-methylpentanoateC₇H₁₄O₂130.1845 (at 0.2 mmHg)[6]-0.878[7]Insoluble
Methyl 3-methylpentanoateC₇H₁₄O₂130.18135-136[8]--Insoluble
This compound C₇H₁₄O₂ 130.18 135.1 (at 760 mmHg) - 0.888 Insoluble
Methyl 2-ethylbutanoateC₇H₁₄O₂130.18135.1[9]-0.9[9]Insoluble
Straight-Chain Saturated
Methyl pentanoateC₆H₁₂O₂116.16126-127[10]-91[6][10]0.890[6]Insoluble
Methyl hexanoateC₇H₁₄O₂130.18151[11]-71[9][11]0.885[11]Insoluble[12]
Methyl heptanoateC₈H₁₆O₂144.21173-175[13]-55.8[14]0.880[15]Insoluble[16]
Methyl octanoateC₉H₁₈O₂158.24192-195[8][17]-400.877[8]Insoluble
Methyl stearateC₁₉H₃₈O₂298.51~442-443[4]37-410.8498 (at 40°C)[4]Insoluble[5]
Unsaturated
Methyl oleate (B1233923) (C18:1)C₁₉H₃₆O₂296.49218 (at 20 mmHg)-0.874Insoluble
Methyl linoleate (B1235992) (C18:2)C₁₉H₃₄O₂294.47192 (at 4 mmHg)-350.889Insoluble

Experimental Protocols

To provide a framework for the comparative performance evaluation of this compound and other FAMEs, the following sections detail methodologies for key experiments.

Protocol for Determining Drug Solubility in Fatty Acid Methyl Esters

This protocol outlines a method to determine the equilibrium solubility of a drug in various FAMEs, a critical parameter in the development of lipid-based drug delivery systems.[14]

Materials:

  • Drug substance (Active Pharmaceutical Ingredient - API)

  • A selection of FAMEs for comparison (e.g., this compound, methyl oleate, methyl laurate)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer and rotator

  • Temperature-controlled oven or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Appropriate solvents for HPLC mobile phase and sample dilution

Procedure:

  • Add an excess amount of the API to a glass vial.

  • Add a known volume (e.g., 1 mL) of the selected FAME to the vial.

  • Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

  • Place the vials in a rotator within a temperature-controlled environment (e.g., 25°C or 37°C) and allow them to equilibrate for a specified period (e.g., 24-72 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials at high speed to separate the undissolved API from the saturated solution.

  • Carefully collect an aliquot of the supernatant (the saturated FAME-drug solution).

  • Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the drug concentration.

  • Calculate the solubility of the drug in the FAME in mg/mL.

  • Repeat the procedure for each FAME to be tested.

Protocol for Evaluating FAMEs as Skin Penetration Enhancers using Franz Diffusion Cells

This protocol describes an in vitro method using Franz diffusion cells to assess and compare the ability of different FAMEs to enhance the penetration of a drug through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin, or a synthetic membrane (e.g., Strat-M®)

  • Drug-loaded formulation (e.g., gel or cream)

  • FAMEs to be tested as penetration enhancers (either incorporated into the formulation or as a pretreatment)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Magnetic stir bars

  • Water bath with circulator to maintain 32°C at the skin surface

  • HPLC system for drug quantification

Procedure:

  • Prepare the skin membrane and mount it between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor solution and add a magnetic stir bar. Ensure no air bubbles are trapped beneath the membrane.

  • Place the Franz cells in a water bath maintained at a temperature that ensures the skin surface is at 32°C.

  • Allow the system to equilibrate for a period of time.

  • Apply a finite dose of the drug formulation (containing the FAME or after pretreatment with the FAME) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect a sample from the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area of the skin over time.

  • Plot the cumulative amount of drug permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).

  • Compare the permeation parameters for formulations with and without the FAMEs, and between different FAMEs, to evaluate their penetration-enhancing effects.

Metabolic Pathway and Experimental Workflow Visualizations

To further elucidate the structural origins and experimental applications of this compound, the following diagrams have been generated using Graphviz.

BCAA_Metabolism cluster_valine Valine Catabolism cluster_fatty_acid_synthesis Fatty Acid Synthesis Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) Propionyl_CoA Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Multiple Enzymatic Steps Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Branched_Chain_Fatty_Acid 4-Methylpentanoic Acid Propionyl_CoA->Branched_Chain_Fatty_Acid Fatty Acid Synthase (incorporation) Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinyl_CoA->Propionyl_CoA TCA Cycle Intermediates Methyl_Ester This compound Branched_Chain_Fatty_Acid->Methyl_Ester Esterification (Methanol)

Metabolic pathway of Valine to this compound.

The carbon skeleton of this compound originates from the catabolism of the branched-chain amino acid (BCAA) valine.[4][5][8] Through a series of enzymatic reactions, valine is converted to isobutyryl-CoA, which is a precursor for the synthesis of branched-chain fatty acids like 4-methylpentanoic acid.[11] This fatty acid can then be esterified with methanol (B129727) to form this compound.

Drug_Solubility_Workflow start Start: Select API and FAMEs prepare Prepare Supersaturated Solutions (API in FAMEs) start->prepare equilibrate Equilibrate at Controlled Temperature prepare->equilibrate centrifuge Centrifuge to Separate Undissolved API equilibrate->centrifuge sample Collect Supernatant centrifuge->sample dilute Dilute Supernatant with Appropriate Solvent sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate compare Compare Solubilities Across FAMEs calculate->compare end End: Determine Optimal FAME for Solubilization compare->end

Experimental workflow for comparing drug solubility in FAMEs.

This workflow diagram illustrates the key steps involved in the comparative analysis of drug solubility in different fatty acid methyl esters, as detailed in the experimental protocol.

Conclusion

The structural diversity of fatty acid methyl esters, particularly the distinction between branched-chain and straight-chain analogues, gives rise to a wide range of physicochemical properties. This compound, with its branched structure, exhibits properties that can be advantageous in specific applications, such as offering a different solvent environment compared to its linear counterparts. For researchers and professionals in drug development, a thorough understanding of these structural and property differences is paramount for the rational design of effective and stable formulations. The provided experimental protocols offer a starting point for the systematic evaluation and comparison of FAMEs to identify the optimal candidate for a given application.

References

A Comparative Guide to Catalyst Performance in the Synthesis of Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of esters such as Methyl 4-methylpentanoate (B1230305) is a critical process in various chemical and pharmaceutical industries. This guide provides an objective comparison of the performance of different catalysts in the synthesis of Methyl 4-methylpentanoate through the esterification of 4-methylpentanoic acid with methanol (B129727). The selection of an appropriate catalyst is paramount to maximizing yield and selectivity while minimizing reaction times and environmental impact. This document presents supporting experimental data, detailed methodologies, and visual representations of the synthesis pathway to aid in catalyst selection and process optimization.

The primary route for the synthesis of this compound is the Fischer esterification of 4-methylpentanoic acid with methanol, facilitated by a catalyst.[1] This guide will focus on the comparative performance of three main classes of catalysts: homogeneous acid catalysts (e.g., sulfuric acid), heterogeneous solid acid catalysts (e.g., Amberlyst-15), and biocatalysts (e.g., lipases).

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of methyl esters of pentanoic acid and related compounds. Direct comparative studies for this compound are limited; therefore, data from the esterification of pentanoic acid, a structurally similar substrate, is included as a reliable proxy.

CatalystSubstrateMethanol to Acid Molar RatioCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Sulfuric Acid (H₂SO₄) Oleic/Lauric Acid Mixtures3:1 to 9:10.2 to 1.0 %massNot Specified1.3 to 2~98 (Conversion to <0.5 mg KOH/g acid number)Not SpecifiedHigh[2]
Amberlyst-15 Pentanoic Acid10:17% (g/L)60Not Specified93Not SpecifiedHigh
Amberlyst-15 Aliphatic Carboxylic AcidsNot SpecifiedNot SpecifiedRoom Temp99090High[3]
Lipozyme® 435 (Immobilized Lipase) 2-Methylpentanoic Acid2:1 (Acid:Diol)2.5% (w/w)80699Not SpecifiedHigh[4]
Novozym 435 (Immobilized Lipase) Formic Acid1:7 (Acid:Octanol)15 g/L40Not Specified96.51Not SpecifiedHigh[5]

Note: The data presented is compiled from various sources and should be interpreted within the context of the specified experimental conditions. The yield for some reactions was not explicitly reported in the source material, but high conversion and selectivity suggest a correspondingly high yield.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

Homogeneous Catalysis: Sulfuric Acid

This protocol is based on the general procedure for sulfuric acid-catalyzed esterification of fatty acids.[2]

Materials:

  • 4-methylpentanoic acid

  • Methanol (analytical grade)

  • Concentrated Sulfuric Acid (95-98%)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpentanoic acid and methanol in the desired molar ratio (e.g., 1:5).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for a specified duration (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation.

Heterogeneous Catalysis: Amberlyst-15

This protocol is adapted from studies on the esterification of carboxylic acids using Amberlyst-15.[3]

Materials:

  • 4-methylpentanoic acid

  • Methanol

  • Amberlyst-15 resin

  • Organic solvent (e.g., methanol)

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying.

  • In a round-bottom flask, combine 4-methylpentanoic acid, methanol (in a suitable molar excess, e.g., 10:1), and the activated Amberlyst-15 catalyst (e.g., 5-10 wt% of the carboxylic acid).

  • Stir the mixture at the desired temperature (e.g., room temperature or 60°C) for the required time (e.g., 9-24 hours).

  • Monitor the reaction's progress using TLC or GC.

  • Upon completion, filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and reused.

  • Remove the excess methanol from the filtrate by rotary evaporation to yield the crude product.

  • Further purification can be achieved by distillation if necessary.

Biocatalysis: Immobilized Lipase (B570770) (e.g., Lipozyme® 435)

This protocol is based on the enzymatic synthesis of esters using immobilized lipases.[4]

Materials:

  • 4-methylpentanoic acid

  • Methanol

  • Immobilized lipase (e.g., Lipozyme® 435 or Novozym 435)

  • Molecular sieves (optional, to remove water)

  • Organic solvent (for workup, if necessary)

Procedure:

  • In a sealed vessel, combine 4-methylpentanoic acid and methanol in the desired molar ratio.

  • Add the immobilized lipase to the mixture (e.g., 2.5% w/w of total substrates).

  • If operating in a solvent-free system, ensure adequate mixing. Alternatively, an inert organic solvent can be used.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-80°C) with continuous agitation (e.g., shaking or stirring).

  • Monitor the conversion of the acid to the ester by GC or titration of the remaining acid.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed, dried, and reused.

  • The liquid phase contains the product, this compound, and unreacted starting materials. The product can be purified by distillation.

Reaction Pathway and Logic Diagrams

To visualize the synthesis process and the decision-making workflow for catalyst selection, the following diagrams are provided.

Esterification_Pathway Reactants 4-Methylpentanoic Acid + Methanol Intermediate Protonated Carbonyl Intermediate Reactants->Intermediate Protonation Product This compound + Water Intermediate->Product Nucleophilic Attack & Elimination Product->Reactants Hydrolysis (Reverse Reaction) Catalyst Catalyst (H⁺ source) Catalyst->Reactants

Caption: General reaction pathway for the acid-catalyzed esterification of 4-methylpentanoic acid.

Catalyst_Selection_Workflow Start Define Synthesis Requirements (Yield, Purity, Scale) Catalyst_Type Select Catalyst Type Start->Catalyst_Type Homogeneous Homogeneous Acid (e.g., H₂SO₄) Catalyst_Type->Homogeneous High activity, low cost Heterogeneous Heterogeneous Acid (e.g., Amberlyst-15) Catalyst_Type->Heterogeneous Easy separation, reusable Biocatalyst Biocatalyst (e.g., Lipase) Catalyst_Type->Biocatalyst High selectivity, mild conditions Optimize Optimize Reaction Conditions (Temp, Time, Molar Ratio) Homogeneous->Optimize Heterogeneous->Optimize Biocatalyst->Optimize Analyze Analyze Product (Yield, Selectivity) Optimize->Analyze Evaluate Evaluate Catalyst Reusability & Environmental Impact Analyze->Evaluate Final_Selection Final Catalyst Selection Evaluate->Final_Selection

Caption: Workflow for selecting a catalyst for the synthesis of this compound.

References

Sensory Panel Evaluation of Methyl 4-methylpentanoate as a Food Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methylpentanoate (B1230305), a volatile ester, presents a compelling profile for use as a food additive due to its characteristic fruity and sweet aroma. This guide provides a comprehensive comparison of its sensory properties with alternative flavoring agents, supported by established experimental data and detailed methodologies for sensory evaluation.

Sensory Profile of Methyl 4-methylpentanoate

Trained sensory panels have characterized this compound with a distinct combination of aromatic notes. Its primary sensory attributes include:

  • Fruity: A dominant characteristic, often described with nuances of tropical fruits.

  • Sweet: A significant sweet taste and aroma.

  • Banana and Pineapple: Specific fruity notes that are consistently identified.[1][2]

  • Cheesy: A subtle, underlying cheesy nuance has also been reported by sensory experts.[2]

Comparative Analysis with Alternative Fruity Esters

In the realm of fruity flavoring agents, various esters are utilized to impart specific aromatic profiles. A qualitative comparison between this compound and other common fruity esters is presented below. It is important to note that the sensory perception of these compounds can be influenced by their concentration and the food matrix in which they are used.

CompoundPredominant Sensory Descriptors
This compound Fruity, Sweet, Banana, Pineapple, Cheesy[1][2]
Ethyl 4-methylpentanoate Fruity, Tropical
Ethyl Butyrate Fruity, Pineapple, Tropical, Tutti-frutti, Sweet
Ethyl Valerate Fruity, Apple, Pineapple, Sweet, Green
Hexyl Acetate Fruity, Pear, Green Apple, Sweet

Experimental Protocols for Sensory Evaluation

To ensure the objectivity and reproducibility of sensory data, standardized experimental protocols are imperative. The following sections detail the methodologies for Quantitative Descriptive Analysis (QDA), difference testing (Triangle Test), and consumer acceptance testing.

Quantitative Descriptive Analysis (QDA)

QDA is employed to identify and quantify the intensity of the sensory attributes of a product by a trained panel.[3]

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 individuals based on their sensory acuity, descriptive ability, and availability.[3]

  • Training: Conduct extensive training sessions (typically 10-15 hours) to develop a consensus on a descriptive vocabulary for the aroma and flavor attributes of this compound and its comparators.[3] Reference standards for each descriptor should be provided to anchor the panelists' evaluations.

2. Sample Preparation:

  • Prepare solutions of this compound and alternative esters at various concentrations in a neutral medium (e.g., deodorized water or a simple sugar solution).

  • Samples should be presented in identical, odor-free containers labeled with random three-digit codes to prevent bias.

3. Evaluation Procedure:

  • Conduct evaluations in individual sensory booths under controlled lighting and temperature.[4]

  • Panelists assess the intensity of each agreed-upon sensory descriptor (e.g., "fruity," "sweet," "banana," "pineapple," "cheesy") using a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities among the samples.[5]

Difference Testing: The Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[6][7][8]

1. Panelist Selection:

  • A panel of at least 24-30 individuals is typically recommended for statistical power. Panelists should be familiar with the product category but do not require the extensive training of a descriptive panel.

2. Sample Presentation:

  • Each panelist is presented with three coded samples, two of which are identical and one is different.

  • The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[6]

3. Evaluation Procedure:

  • Panelists are instructed to taste each sample from left to right and identify the "odd" or "different" sample.[6]

  • Even if no difference is perceived, panelists are required to make a choice (a forced-choice procedure).

4. Data Analysis:

  • The number of correct identifications is counted.

  • Statistical tables based on the binomial distribution are used to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

Consumer Acceptance Testing

Consumer acceptance testing gauges the liking or preference of a target population for a product.[9][10][11][12][13]

1. Panelist Recruitment:

  • Recruit a large number of consumers (typically 75-150) who are representative of the target market for the food product .

2. Sample Presentation:

  • Present samples in a monadic sequence (one at a time) to avoid comparison bias.

  • The order of presentation should be randomized among consumers.

3. Evaluation Procedure:

  • Consumers rate their overall liking of the product, as well as specific attributes like flavor, aroma, and texture, using a hedonic scale (e.g., a 9-point scale ranging from "dislike extremely" to "like extremely").

4. Data Analysis:

  • Analyze the hedonic scores using statistical methods such as ANOVA and mean comparisons to determine significant differences in consumer acceptance between products.

  • Internal preference mapping can be used to visualize consumer preferences for different products.[9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Quantitative Descriptive Analysis and the Triangle Test.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation Sensory_Evaluation Sensory Evaluation in Booths Sample_Prep->Sensory_Evaluation Data_Collection Data Collection on Line Scales Sensory_Evaluation->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis

Quantitative Descriptive Analysis (QDA) Workflow.

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Recruitment Panelist Recruitment Sample_Presentation Randomized Sample Presentation (3 samples) Panelist_Recruitment->Sample_Presentation Odd_Sample_ID Identification of Odd Sample Sample_Presentation->Odd_Sample_ID Count_Correct Count Correct Identifications Odd_Sample_ID->Count_Correct Stat_Comparison Statistical Comparison to Chance Count_Correct->Stat_Comparison

References

The Impact of Molecular Architecture: A Comparative Study of Straight-Chain vs. Branched-Chain Esters' Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of the biological activities of straight-chain and branched-chain esters, focusing on their antimicrobial, anti-inflammatory, and antioxidant properties. By examining the available experimental data, we aim to elucidate how the simple alteration of an alkyl chain from a linear to a branched conformation can significantly influence efficacy and mechanism of action.

Key Biological Activities: A Head-to-Head Comparison

The branching of an ester's alkyl chain can alter its physical properties, such as hydrophobicity and steric hindrance, which in turn affects its interaction with biological membranes, enzymes, and receptors. This structural isomerization is a critical factor in determining the ultimate biological effect.

Antimicrobial Activity

The antimicrobial efficacy of esters is significantly influenced by their structure, particularly the chain length and branching of the alkyl group. Generally, medium-chain fatty acid esters have demonstrated considerable activity, especially against Gram-positive bacteria.

Structure-Activity Relationship:

The antibacterial activity of esters is closely tied to their ability to disrupt the bacterial cell membrane. The length of the alkyl chain plays a crucial role, with a parabolic relationship often observed where activity increases up to an optimal chain length and then declines.

While direct comparative studies are limited, the available data suggests that branching can have a variable impact. In some cases, branching may be unfavorable for antibacterial activity. For instance, a study on quinolinequinones with different ester groups indicated that a branched alkyl chain was less favorable for antibacterial activity compared to shorter, straight-chain esters.

Table 1: Comparative Antimicrobial Activity (MIC Values)

Compound TypeEster StructureTest OrganismMIC ValueReference
Straight-Chain Ester(R)-3-Hydroxybutyric acid hexyl esterEscherichia coli1.95 mg/mL[1]
Straight-Chain Ester(R)-3-Hydroxybutyric acid hexyl esterStaphylococcus aureus1.95 mg/mL[1]
Straight-Chain Ester(R)-3-Hydroxybutyric acid hexyl esterBacillus subtilis0.98 mg/mL[1]
Straight-Chain Ester(R)-3-Hydroxybutyric acid octyl esterEscherichia coli>1.95 mg/mL[1]
Straight-Chain Ester(R)-3-Hydroxybutyric acid octyl esterStaphylococcus aureus>1.95 mg/mL[1]

Note: This table illustrates the effect of chain length. Direct comparative data for an isomeric branched-chain ester was not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory potential of esters is a promising area of research, with evidence suggesting that structural modifications can fine-tune their activity. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with recognized anti-inflammatory effects.

Structure-Activity Relationship:

Studies on FAHFAs have indicated that the degree of branching can modulate their anti-inflammatory properties. It has been suggested that FAHFAs with lower branching are more likely to exhibit anti-inflammatory effects. Branched-chain fatty acids themselves have been shown to alleviate the inflammatory response induced by lipopolysaccharide (LPS) in calf small intestinal epithelial cells, suggesting a complex relationship between branching and inflammation.

Table 2: Comparative Anti-inflammatory Activity

Compound TypeEster StructureCell LineAssayResultReference
Branched-Chain Fatty Acidiso-C14:0Calf Small Intestinal Epithelial CellsLPS-induced cell viabilityIncreased cell viability to 89.73%[2]
Branched-Chain Fatty Acidanteiso-C17:0Calf Small Intestinal Epithelial CellsLPS-induced cell viabilityIncreased cell viability to 89.11%[2]
Branched-Chain Fatty Acidiso-C16:0Calf Small Intestinal Epithelial CellsLPS-induced cell viabilityIncreased cell viability to 88.65%[2]

Note: This table presents data on the anti-inflammatory effects of various branched-chain fatty acids. A direct comparison with their straight-chain ester counterparts under the same experimental conditions was not found in the literature reviewed.

Antioxidant Activity

The antioxidant capacity of phenolic acid esters is influenced by the structure of the esterifying alcohol. Both straight-chain and branched-chain alcohols have been used to modify the lipophilicity of natural antioxidants, thereby affecting their efficacy in different systems.

Structure-Activity Relationship:

The effect of chain branching on antioxidant activity appears to be system-dependent. In a study on gallate esters in fish oil, no significant difference was observed between branched and straight-chain esters.[3] However, another study on galloyl phytol, a branched-chain ester of gallic acid, demonstrated superior antioxidant activity in both dispersed and bulk oils compared to straight-chain esters. This was attributed to the coiled molecular conformation enforced by the branched chain, which reduced aggregation and enhanced activity.

Table 3: Comparative Antioxidant Activity (Radical Scavenging)

Compound TypeEster StructureAssayEC50 Value (mM)Reference
Branched-Chain EsterGalloyl Phytol (GP)DPPH0.256[4]
Straight-Chain EsterGalloyl Eicosanol (GE)DPPH0.263[4]
Branched-Chain EsterGalloyl Phytanol (GPa)DPPH0.262[4]
Parent CompoundGallic Acid (GA)DPPH0.206[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for the key experiments cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test ester is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the ester that completely inhibits visible growth of the microorganism.[5]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test ester for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Supernatant Collection: After incubation (e.g., 24 hours), the cell culture supernatant is collected.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Reaction Mixture: A solution of the test ester at various concentrations is mixed with a methanolic solution of DPPH radical.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance, due to the reduction of the DPPH radical by the antioxidant, is measured spectrophotometrically (e.g., at 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the radicals) is determined.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).

  • Reaction Mixture: The test ester at various concentrations is added to the ABTS•+ solution.

  • Absorbance Measurement: The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm) after a defined incubation period.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the molecular interactions and experimental processes, the following diagrams are provided.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Ester_Stock Ester Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Ester_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anti_inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis Macrophages Seed Macrophages (e.g., RAW 264.7) Ester_Treatment Pre-treat with Esters Macrophages->Ester_Treatment LPS_Stimulation Stimulate with LPS Ester_Treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Griess_Assay Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % NO Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for In Vitro Anti-inflammatory Assay.

NFkB_Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB->Nucleus translocates to IkB_NFkB->NFkB Proteasome Proteasome IkB_NFkB->Proteasome ubiquitination & degradation of IκB Proteasome->IkB releases DNA DNA Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Genes induces transcription NFkB_n NF-κB NFkB_n->DNA binds to

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Conclusion

This guide highlights the importance of considering isomeric structures in drug design and development. Future research focusing on direct, quantitative comparisons of straight-chain and branched-chain ester isomers will be crucial for a more comprehensive understanding and for the rational design of new therapeutic agents with optimized biological activities.

References

Safety Operating Guide

Safe Disposal of Methyl 4-methylpentanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-methylpentanoate (B1230305). Adherence to these protocols is mandatory due to the compound's hazardous properties.

Hazard Profile and Safety Overview

Methyl 4-methylpentanoate is a flammable liquid. Due to its flash point of 33.4 °C, it must be handled as a hazardous substance requiring specific disposal protocols.[1] Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to significant safety risks and regulatory violations.[2][3] All chemical waste is regulated by agencies like the Environmental Protection Agency (EPA) through acts such as the Resource Conservation and Recovery Act (RCRA).[2][4] Therefore, all disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][5]

Data Presentation: Chemical and Physical Properties

The following table summarizes key quantitative data for this compound. Understanding these properties is crucial for safe handling and storage prior to disposal.

PropertyValue
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.187 g/mol [1]
Boiling Point 135.1 °C at 760 mmHg[1]
Flash Point 33.4 °C[1]
Density 0.879 g/cm³[1]
Vapor Pressure 7.85 mmHg at 25°C[1]

Procedural Protocol for Disposal

This section details the step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

3.1. Waste Identification and Segregation

  • Classify as Hazardous Waste : Treat all unused, expired, or contaminated this compound as hazardous waste due to its flammability.[4][5]

  • Segregate Waste : Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[6] Store it in a designated container for flammable organic liquids.

3.2. Waste Collection and Containerization

  • Select an Appropriate Container : Collect liquid waste in a clean, sealable, and chemically compatible container. Plastic bottles are often preferred to glass to minimize the risk of breakage.[2] The container must be in good condition with no leaks.[6]

  • Transfer the Chemical : Conduct all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.[7][8] Avoid splashing.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times except when adding or removing material.[4][6]

3.3. Labeling of Hazardous Waste Proper labeling is a critical regulatory requirement.[2] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[2][6]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

  • For mixtures, list each chemical component and its approximate percentage.[2]

  • Appropriate hazard pictograms (e.g., Flammable Liquid).[2]

  • The date when waste was first added to the container (generation date).[2]

  • The name and contact information of the principal investigator or laboratory manager.[2]

  • The specific location (building and room number) where the waste was generated.[2]

3.4. Storage and Disposal Arrangement

  • Temporary Storage : Store the sealed and labeled waste container in a cool, dry, well-ventilated area designated for hazardous waste. This area should be away from heat, sparks, open flames, and other ignition sources.[7] Ensure the container has secondary containment to manage potential leaks.[5]

  • Arrange for Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][9] Follow all institutional guidelines regarding waste accumulation limits and storage times.[5] Do not transport hazardous waste yourself.[5]

3.5. Spill and Decontamination Procedures

  • Spill Response : In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[9] Eliminate all ignition sources.[9]

  • Containment : Use an inert, non-combustible absorbent material like vermiculite (B1170534) or dry sand to contain the spill.[9]

  • Cleanup : Carefully collect the absorbent material and contaminated debris. Place it in a separate, sealed container and label it as hazardous waste for disposal.[9]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

3.6. Empty Container Disposal An empty container that held this compound must be properly decontaminated before being discarded as regular trash.[5][6]

  • Triple-Rinse : Rinse the container three times with a suitable solvent (such as acetone (B3395972) or ethanol) that can dissolve the chemical residue.[5][6]

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as flammable hazardous waste.[5][6]

  • Final Preparation : After triple-rinsing, allow the container to air dry. Deface or remove the original chemical label.[5] The container can then be disposed of in the regular trash.[5][6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow diagram outlining the key procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 4-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-methylpentanoate (B1230305). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Chemical Safety Profile

Quantitative Data Summary

The following table summarizes key quantitative data for Methyl 4-methylpentanoate and related compounds. This information is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₁₄O₂--INVALID-LINK--[1]
Molecular Weight 130.187 g/mol --INVALID-LINK--[1]
Boiling Point 135.1 °C at 760 mmHg--INVALID-LINK--[1]
Flash Point 33.4 °C--INVALID-LINK--[1]
Density 0.879 g/cm³--INVALID-LINK--[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential when working with this compound. The following protocol outlines the procedural steps for safe handling in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.

  • Emergency Equipment: Before starting, confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table below.

2. Measurement and Transfer:

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before use.

  • Grounding: To prevent static discharge, ground and bond containers when transferring the substance.[2]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[2] Carefully measure the required volume using appropriate laboratory glassware.

  • Transfer: Slowly and carefully transfer the liquid to the reaction vessel to avoid splashing.

  • Secure Containers: Tightly close all containers immediately after use.[3]

3. Post-Handling:

  • Decontamination: Wipe down the work area and any equipment used with a suitable solvent.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or other suitable gloves should be worn. Always inspect gloves for integrity before use.
Eyes & Face Safety goggles and face shieldProvides protection against splashes and vapors.
Body Laboratory coatA flame-retardant lab coat is recommended.
Respiratory Chemical fume hood or respiratorWork must be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation:

  • Liquid Waste: Collect all unused this compound and contaminated solvents in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and paper towels in a separate, labeled solid waste container.

2. Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., Flammable Liquid).

  • Storage: Store sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Licensed Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental services company, in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Transfer cluster_post Post-Handling & Cleanup cluster_disposal Disposal A Verify Fume Hood Operation B Locate Emergency Equipment A->B C Don Appropriate PPE B->C D Inspect & Ground Container C->D E Measure & Transfer Chemical D->E F Securely Seal All Containers E->F G Decontaminate Work Area F->G H Properly Segregate Waste G->H I Remove PPE & Wash Hands H->I J Label & Store Waste H->J K Arrange Licensed Disposal J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.